Product packaging for p-Hydroxybenzaldehyde-d4(Cat. No.:CAS No. 284474-52-8)

p-Hydroxybenzaldehyde-d4

Cat. No.: B570186
CAS No.: 284474-52-8
M. Wt: 126.15 g/mol
InChI Key: RGHHSNMVTDWUBI-RHQRLBAQSA-N
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Description

P-Hydroxybenzaldehyde-d4, also known as this compound, is a useful research compound. Its molecular formula is C7H6O2 and its molecular weight is 126.15 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6O2 B570186 p-Hydroxybenzaldehyde-d4 CAS No. 284474-52-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5,6-tetradeuterio-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2/c8-5-6-1-3-7(9)4-2-6/h1-5,9H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHHSNMVTDWUBI-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C=O)[2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401301754
Record name 4-Hydroxybenzaldehyde-2,3,5,6-d4
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Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284474-52-8
Record name 4-Hydroxybenzaldehyde-2,3,5,6-d4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=284474-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxybenzaldehyde-2,3,5,6-d4
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Foundational & Exploratory

An In-depth Technical Guide to p-Hydroxybenzaldehyde-d4: Physical and Chemical Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: p-Hydroxybenzaldehyde-d4 is the deuterated analog of p-hydroxybenzaldehyde, a naturally occurring phenolic aldehyde found in various plants, including orchids and vanilla. The incorporation of deuterium isotopes provides a valuable tool for researchers in various fields, particularly in drug metabolism and pharmacokinetic (DMPK) studies, as well as in mechanistic investigations of chemical and biological processes. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and insights into its biological interactions.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in experimental settings.

General and Physical Properties
PropertyValueReference
Molecular Formula C₇H₂D₄O₂N/A
Molecular Weight 126.15 g/mol N/A
Appearance White to pale yellow crystalline powder[1]
Melting Point 112-116 °C[1]
Boiling Point 191 °C at 50 mmHg[1]
Solubility in Water 13.8 g/L (at 30.5 °C)[2][3]
Solubility in Organic Solvents Soluble in ethanol, ether, acetone, and ethyl acetate. Slightly soluble in benzene.[2][3]
pKa 7.61 (at 25 °C)[4]
Spectroscopic Properties
PropertyDescriptionReference
¹H NMR (DMSO-d6, 400 MHz) δ 9.82 (s, 1H, CHO), 7.81-7.77 (m, aromatic), 6.98-6.96 (m, aromatic), 10.65 (s, 1H, OH)[4][5][6]
IR Spectroscopy Broad band around 3200-3600 cm⁻¹ (O-H stretching), strong peak around 1680-1700 cm⁻¹ (C=O stretching of aldehyde), peaks in the 1400-1600 cm⁻¹ region (C=C stretching of benzene ring).N/A
Mass Spectrometry Molecular Ion Peak (M+) expected around m/z 126.15. Fragmentation patterns can be used for structural elucidation.N/A

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible use of this compound in research.

Synthesis of p-Hydroxybenzaldehyde (General Protocol)

A common method for the synthesis of p-hydroxybenzaldehyde is the Fries rearrangement of phenyl formate. The deuterated analog can be synthesized using deuterated phenol as a starting material.

Experimental Workflow for Synthesis of p-Hydroxybenzaldehyde

cluster_0 Step 1: Esterification cluster_1 Step 2: Fries Rearrangement and Purification phenol Phenol esterification Esterification phenol->esterification formic_acid Formic Acid formic_acid->esterification catalyst_a Catalyst A (e.g., p-toluenesulfonic acid) catalyst_a->esterification phenyl_formate Phenyl Formate esterification->phenyl_formate fries_rearrangement Fries Rearrangement phenyl_formate->fries_rearrangement catalyst_b Catalyst B (e.g., Zinc Chloride) catalyst_b->fries_rearrangement p_hydroxybenzaldehyde p-Hydroxybenzaldehyde fries_rearrangement->p_hydroxybenzaldehyde purification Purification (Recrystallization) p_hydroxybenzaldehyde->purification final_product Pure p-Hydroxybenzaldehyde purification->final_product

Caption: Workflow for the synthesis of p-hydroxybenzaldehyde via esterification and Fries rearrangement.

Step 1: Esterification of Phenol to Phenyl Formate [7]

  • In a reaction flask equipped with a heating mantle and a condenser, combine phenol (0.2 mol), formic acid (0.24 mol), and a catalytic amount of p-toluenesulfonic acid (0.02 mol) in a suitable solvent such as toluene (200 mL).[7]

  • Heat the mixture to 105 °C with magnetic stirring and maintain the reaction for 4 hours.[7]

  • After cooling the reaction mixture to 40 °C, distill the solvent to obtain crude phenyl formate.[7]

  • Purify the phenyl formate by vacuum distillation, collecting the fraction at 171-173 °C.[7]

Step 2: Fries Rearrangement of Phenyl Formate to p-Hydroxybenzaldehyde [7]

  • In a separate reaction flask, add phenyl formate (0.1 mol) and zinc chloride (0.2 mol) to a solvent like p-xylene (100 mL).[7]

  • Heat the mixture to 135 °C with magnetic stirring and maintain the reaction for 4 hours.[7]

  • After cooling, hydrolyze the reaction mixture with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Evaporate the solvent and purify the crude p-hydroxybenzaldehyde by recrystallization from a suitable solvent system (e.g., water or toluene) to yield the final product.[7]

NMR Spectroscopic Analysis

Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a standard 400 MHz (or higher) NMR spectrometer.[4][5][6]

    • Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.

    • Set the appropriate spectral width, number of scans, and relaxation delay.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm).

    • Integrate the peaks to determine the relative number of protons.

Biological Activity and Signaling Pathways

p-Hydroxybenzaldehyde has been identified as an antagonist of the GABAA receptor.[8] This interaction is of significant interest to neuropharmacology and drug development.

Interaction with the GABAA Receptor

The GABAA receptor is a ligand-gated ion channel that mediates the majority of fast synaptic inhibition in the central nervous system. Its activation by gamma-aminobutyric acid (GABA) leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability.

Proposed Mechanism of GABAA Receptor Antagonism

cluster_0 Normal GABAergic Transmission cluster_1 Antagonistic Action of this compound gaba GABA gaba_receptor GABAA Receptor gaba->gaba_receptor Binds cl_channel Chloride Channel (Closed) gaba_receptor->cl_channel Inhibition of Activation cl_channel_open Chloride Channel (Open) gaba_receptor->cl_channel_open Activates hyperpolarization Neuronal Hyperpolarization (Inhibition) cl_influx Cl⁻ Influx cl_channel_open->cl_influx cl_influx->hyperpolarization phba This compound binding_site Allosteric Binding Site phba->binding_site Binds to binding_site->gaba_receptor

Caption: Proposed mechanism of this compound as a GABAA receptor antagonist.

Studies have shown that p-hydroxybenzaldehyde can significantly reduce the GABA-induced chloride current in Xenopus oocytes expressing the α1β2γ2S subtype of the GABAA receptor.[9] This suggests that p-hydroxybenzaldehyde acts as a negative allosteric modulator or a competitive antagonist at the GABAA receptor, thereby inhibiting its function. The use of the deuterated form, this compound, can help in elucidating the metabolic stability and pharmacokinetic profile of this potential therapeutic agent.

Conclusion

This compound is a valuable research tool with well-defined physical and chemical properties. This guide provides essential data and experimental protocols to facilitate its use in drug development and scientific research. The antagonistic effect on the GABAA receptor highlights its potential as a lead compound for the development of novel therapeutics targeting neurological disorders. Further investigation into its precise mechanism of action and in vivo efficacy is warranted.

References

Solubility Profile of p-Hydroxybenzaldehyde-d4 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of p-Hydroxybenzaldehyde-d4 in various organic solvents. The data presented here is based on studies conducted on its non-deuterated analog, p-Hydroxybenzaldehyde. Due to the structural similarity and the nature of isotopic substitution, the solubility characteristics of the deuterated compound are expected to be nearly identical. This document offers valuable insights for professionals engaged in research, chemical synthesis, and pharmaceutical development where this compound is utilized.

Core Solubility Data

The solubility of p-Hydroxybenzaldehyde is influenced by the polarity of the solvent and the temperature. Generally, it exhibits good solubility in polar organic solvents. The following table summarizes the mole fraction solubility (x) of p-Hydroxybenzaldehyde in twelve different organic solvents at various temperatures, as determined by the isothermal dissolution equilibrium method.[1]

Table 1: Mole Fraction Solubility (x) of p-Hydroxybenzaldehyde in Various Organic Solvents at Different Temperatures (K) [1]

Temperature (K)MethanolEthanoln-PropanolIsopropanol1-ButanolEthyl AcetateAcetone2-ButanoneAcetonitrileTolueneN,N-Dimethylformamide1,4-Dioxane
278.150.20350.17860.16130.16520.16580.25870.35920.38710.10320.01010.54320.3987
283.150.22410.19730.17920.18430.18490.28310.38910.41820.11650.01230.57810.4213
288.150.24620.21750.19850.20480.20550.30920.42080.45090.13110.01490.61430.4449
293.150.26990.23930.21940.22690.22770.33710.45450.48540.14720.01790.65180.4695
298.150.29540.26280.24190.25070.25160.36690.48990.52150.16480.02140.69050.4952
303.150.32270.28810.26620.27630.27730.39860.52730.55940.18410.02560.73040.5218
308.150.35210.31530.29240.30380.30490.43240.56660.59890.20520.03050.77150.5495
313.150.38360.34450.32060.33330.33460.46830.60780.64010.22820.03630.81380.5783
318.150.41740.37580.35090.36490.36640.50640.65110.68310.25320.04310.85720.6081

Qualitative solubility information indicates that p-Hydroxybenzaldehyde is also soluble in ether and chloroform.[2] It is slightly soluble in water.[2][3]

Experimental Protocol: Isothermal Dissolution Equilibrium Method

The quantitative solubility data presented in this guide was obtained using the isothermal dissolution equilibrium method.[1] This widely accepted technique for determining solid-liquid equilibrium is detailed below.

Materials and Apparatus:

  • Solute: p-Hydroxybenzaldehyde (purified by recrystallization)

  • Solvents: Methanol, ethanol, n-propanol, isopropanol, 1-butanol, ethyl acetate, acetone, 2-butanone, acetonitrile, toluene, N,N-dimethylformamide, and 1,4-dioxane (all of analytical grade).

  • Apparatus:

    • Jacketed glass vessel (for maintaining constant temperature)

    • Magnetic stirrer

    • Thermostatic water bath

    • High-Performance Liquid Chromatography (HPLC) system

    • Analytical balance

Procedure:

  • An excess amount of p-Hydroxybenzaldehyde is added to a known volume of the selected organic solvent in the jacketed glass vessel.

  • The vessel is sealed to prevent solvent evaporation.

  • The solution is continuously agitated using a magnetic stirrer.

  • The temperature of the solution is maintained at the desired level by circulating water from a thermostatic bath through the jacket of the vessel.

  • The solution is stirred for a sufficient amount of time to ensure that equilibrium is reached (typically several hours).

  • Once equilibrium is achieved, the stirring is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle.

  • A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to match the experimental temperature.

  • The collected sample is immediately filtered through a syringe filter to remove any suspended solid particles.

  • The filtered sample is then diluted with the appropriate solvent and analyzed by HPLC to determine the concentration of p-Hydroxybenzaldehyde.

  • The mole fraction solubility is then calculated from the concentration data.[1]

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in processes such as synthesis, purification, and formulation. The following diagram illustrates a logical workflow for choosing a suitable organic solvent for this compound based on the provided solubility data.

G A Define Application Requirements (e.g., Reaction, Recrystallization, Formulation) B High Solubility Required? A->B C Consider Solvents with High Mole Fraction Solubility (e.g., DMF, 2-Butanone, Acetone) B->C Yes D Consider Solvents with Moderate to Low Solubility (e.g., Alcohols, Toluene, Acetonitrile) B->D No E Evaluate Solvent Properties (Boiling Point, Toxicity, Cost) C->E D->E G Perform Small-Scale Experimental Verification E->G F Select Optimal Solvent G->F

Caption: Logical workflow for organic solvent selection.

This structured approach ensures that the chosen solvent not only provides the desired solubility but also aligns with other critical process parameters such as safety, cost, and downstream processing requirements.

References

Spectroscopic Data of p-Hydroxybenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for p-hydroxybenzaldehyde, a key aromatic compound. Due to the limited availability of specific data for its deuterated analog, p-hydroxybenzaldehyde-d4, this document focuses on the abundant data for the non-deuterated form. The expected spectral differences for the d4 isotopologue, where the four aromatic protons are replaced by deuterium, will be discussed. This guide is intended to serve as a valuable resource for researchers in various fields, including synthetic chemistry, materials science, and drug development.

Spectroscopic Data Summary

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for p-hydroxybenzaldehyde in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for p-hydroxybenzaldehyde are summarized below.

¹H NMR Spectroscopic Data of p-Hydroxybenzaldehyde

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~9.8Singlet-Aldehydic proton (-CHO)[1][2]
~7.8Doublet~8.0Aromatic protons ortho to -CHO
~6.9Doublet~8.0Aromatic protons meta to -CHO[1]
~10.3Broad Singlet-Phenolic proton (-OH)[2]

Note on this compound: In the ¹H NMR spectrum of this compound, the signals at ~7.8 ppm and ~6.9 ppm corresponding to the aromatic protons would be absent due to the substitution of hydrogen with deuterium. The singlets for the aldehydic and phenolic protons would remain.

¹³C NMR Spectroscopic Data of p-Hydroxybenzaldehyde [3][4][5][6]

Chemical Shift (δ) ppmAssignment
~191Carbonyl carbon (C=O)
~161Aromatic carbon attached to -OH
~132Aromatic carbons ortho to -CHO
~130Aromatic carbon attached to -CHO
~116Aromatic carbons meta to -CHO

Note on this compound: The ¹³C NMR spectrum of this compound would be very similar to that of the non-deuterated compound. The chemical shifts of the carbon atoms would be minimally affected by the deuterium substitution.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for p-hydroxybenzaldehyde are listed below.[7][8][9][10]

IR Spectroscopic Data of p-Hydroxybenzaldehyde

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3100BroadO-H stretching (phenolic)
~2900-2700MediumC-H stretching (aldehydic)
~1700-1660StrongC=O stretching (aldehydic)
~1600-1450Medium-StrongC=C stretching (aromatic)
~1250-1150StrongC-O stretching (phenolic)

Note on this compound: The IR spectrum of this compound would show a notable difference in the C-H aromatic stretching region (typically ~3100-3000 cm⁻¹), which would be replaced by C-D stretching bands at a lower frequency (around 2300 cm⁻¹). The other major peaks would remain largely unchanged.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data below corresponds to electron ionization (EI) mass spectrometry.[11][12][13]

Mass Spectrometry Data of p-Hydroxybenzaldehyde

m/zRelative Intensity (%)Assignment
122HighMolecular ion [M]⁺
121High[M-H]⁺
93Medium[M-CHO]⁺
65Medium[C₅H₅]⁺

Note on this compound: The molecular ion peak for this compound would appear at m/z 126, reflecting the mass of the four deuterium atoms. The fragmentation pattern would be similar, with corresponding mass shifts for fragments containing the deuterated aromatic ring. For instance, the [M-H]⁺ peak would be at m/z 125, and the [M-CHO]⁺ peak would be at m/z 97.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[14] Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Instrument Setup : Place the NMR tube in the spectrometer. The instrument is typically a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition :

    • Locking and Shimming : The instrument's magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called shimming.

    • ¹H NMR : A standard one-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, and relaxation delay.

    • ¹³C NMR : A proton-decoupled experiment is commonly performed to simplify the spectrum and improve the signal-to-noise ratio. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy (Solid Sample)
  • Sample Preparation (KBr Pellet Method) [15][16]:

    • Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder in a pellet press and apply pressure to form a thin, transparent or translucent pellet.

  • Sample Preparation (Mull Method) [17][18]:

    • Grind a small amount of the solid sample in an agate mortar and pestle.

    • Add a drop or two of a mulling agent (e.g., Nujol) and continue grinding to form a smooth, thick paste.

    • Spread a thin film of the mull between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition : Place the KBr pellet or the salt plates in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer is usually recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe is often used. The sample is heated to vaporize it into the ion source.[19]

  • Ionization : In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[20][21] This causes the molecules to ionize and fragment.

  • Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like p-hydroxybenzaldehyde.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_analysis Data Analysis & Interpretation Sample Chemical Compound (p-Hydroxybenzaldehyde) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Couplings) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis of a chemical compound.

References

Technical Guide to 4-Hydroxybenzaldehyde-d4 (CAS: 284474-52-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, specifications, and primary applications of 4-Hydroxybenzaldehyde-d4 (CAS: 284474-52-8). Furthermore, it explores the biological activities of its non-deuterated analogue, p-hydroxybenzaldehyde, to provide a broader context for potential research applications.

Core Compound Specifications: 4-Hydroxybenzaldehyde-d4

4-Hydroxybenzaldehyde-d4 is the deuterated form of p-hydroxybenzaldehyde, a naturally occurring phenolic compound. Its primary application in a research setting is as an internal standard for quantitative analysis by mass spectrometry. The incorporation of four deuterium atoms provides a distinct mass shift, allowing for precise differentiation from the non-labeled analyte while maintaining nearly identical chemical and physical properties.

Table 1: Physicochemical Properties of 4-Hydroxybenzaldehyde-d4

PropertyValueReference
CAS Number 284474-52-8
Molecular Formula HOC₆D₄CHO[1]
Molecular Weight 126.15 g/mol [1]
Appearance Solid[1]
Melting Point 117-119 °C[1]
Isotopic Purity ≥98 atom % D[1]
Chemical Purity ≥99% (CP)[1]
Mass Shift M+4[1]
InChI Key RGHHSNMVTDWUBI-RHQRLBAQSA-N[1]

Primary Application: Internal Standard for Quantitative Analysis

The near-identical physicochemical properties of 4-Hydroxybenzaldehyde-d4 to its native counterpart make it an ideal internal standard for isotope dilution mass spectrometry (IDMS).[2] This technique is considered the gold standard for accurate quantification in complex matrices.[2] By adding a known amount of the deuterated standard to a sample at an early stage of preparation, it compensates for variability in sample extraction, handling, and instrument response.[2][3]

Generalized Experimental Protocol for Use as an Internal Standard in LC-MS/MS

This protocol provides a general framework for the use of 4-Hydroxybenzaldehyde-d4 as an internal standard for the quantification of p-hydroxybenzaldehyde in a biological matrix. Optimization of specific parameters for your instrument and matrix is recommended.

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of p-hydroxybenzaldehyde in methanol or acetonitrile.
  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of 4-Hydroxybenzaldehyde-d4 in the same solvent.
  • Calibration Standards: Serially dilute the analyte stock solution to prepare a series of calibration standards at concentrations spanning the expected sample range. Spike each calibration standard with the IS working solution to a final, constant concentration.
  • Internal Standard Working Solution: Dilute the IS stock solution to an appropriate concentration (e.g., 100 ng/mL) for spiking into samples and calibration standards.

2. Sample Preparation (Protein Precipitation Example):

  • To 100 µL of the biological sample (e.g., plasma), add 20 µL of the IS working solution and vortex briefly.
  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.
  • Vortex vigorously for 1 minute.
  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: A suitable C18 reversed-phase column.
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Flow Rate: A typical analytical flow rate.
  • Injection Volume: 5-10 µL.
  • Mass Spectrometry (MS/MS):
  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for a phenolic compound.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • p-hydroxybenzaldehyde: Determine the precursor ion (Q1) and a stable product ion (Q3).
  • 4-Hydroxybenzaldehyde-d4: The precursor ion will be +4 Da from the analyte. The product ion may or may not have the same mass shift.
  • Optimize MS parameters such as collision energy and declustering potential for both the analyte and the internal standard.

4. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.
  • Quantify the amount of p-hydroxybenzaldehyde in the unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.

Visualization of the Analytical Workflow

analytical_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with 4-Hydroxybenzaldehyde-d4 Sample->Spike Add known amount of IS Extract Extraction & Cleanup Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Quant Quantify vs. Calibration Curve Ratio->Quant

Workflow for Isotope Dilution Mass Spectrometry.

Biological Activities of p-Hydroxybenzaldehyde (Non-Deuterated Analogue)

While 4-Hydroxybenzaldehyde-d4 is primarily used as an analytical standard, its non-deuterated counterpart, p-hydroxybenzaldehyde, exhibits a range of biological activities. This information may be relevant for researchers investigating the metabolic fate or biological impact of this compound class.

Disclaimer: The following biological activities have been reported for the non-deuterated p-hydroxybenzaldehyde (CAS: 123-08-0). These properties are not established for the deuterated form and are provided for contextual purposes only.

Table 2: Summary of Reported Biological Activities of p-Hydroxybenzaldehyde

Biological ActivityDescriptionKey FindingsReference
Antioxidant & Anti-inflammatory Protects against oxidative stress and inflammation.Ameliorates colitis by activating the Nrf2/HO-1/NQO-1 pathway and inhibiting NF-κB and AP-1.[4] Reduces levels of pro-inflammatory cytokines.[4] Protects against transient focal cerebral ischemia by preserving mitochondrial function.[5]
GABAergic Modulation Acts as an antagonist at the GABAA receptor.At high concentrations (101.7 µM), it significantly reduces the GABA-induced chloride current in Xenopus oocytes expressing the α1β2γ2S subtype of the GABAA receptor.[6]
Neuroprotection Shows protective effects in models of neurodegeneration.In a C. elegans model, it protects against oxidative stress and β-amyloid toxicity by promoting the nuclear localization of DAF-16 and increasing the expression of SKN-1, SOD-3, and GST-4.[7][8]
Anti-cancer Potential May inhibit the proliferation of tumor cells.Studies have suggested that p-hydroxybenzaldehyde can inhibit the proliferation and metastasis of tumor cells.[9]
Nrf2/HO-1 Antioxidant Signaling Pathway

A key mechanism for the antioxidant and anti-inflammatory effects of p-hydroxybenzaldehyde is through the activation of the Nrf2 signaling pathway.[4] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to an inducer like p-hydroxybenzaldehyde, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of cytoprotective genes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[10][11][12] This pathway also crosstalks with and can inhibit the pro-inflammatory NF-κB pathway.[12]

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pHBA p-Hydroxybenzaldehyde Keap1_Nrf2 Keap1-Nrf2 Complex pHBA->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Transcription of HO-1, NQO1, etc. ARE->Genes Activates Cytoprotection Cytoprotection Genes->Cytoprotection Antioxidant & Anti-inflammatory Response

p-Hydroxybenzaldehyde-mediated Nrf2 signaling.

References

Unraveling the Biological Activity of p-Hydroxybenzaldehyde-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known biological mechanisms of p-Hydroxybenzaldehyde (p-HBA) and explores the potential impact of deuterium substitution (p-HBA-d4) on its activity. While direct experimental data on the deuterated form is limited, this document synthesizes the existing literature on p-HBA's multifaceted roles in biological systems. These include its function as a GABAA receptor antagonist, its neuroprotective effects via antioxidant pathways, and its modulation of the Sonic Hedgehog (Shh) signaling cascade. This guide also delves into the metabolic fate of p-HBA and discusses the theoretical underpinnings of how deuteration at the aldehyde position could alter its pharmacokinetic and pharmacodynamic profiles through the kinetic isotope effect. The information is presented through detailed experimental protocols, quantitative data summaries, and visual signaling pathway diagrams to support further research and drug development endeavors.

Introduction

p-Hydroxybenzaldehyde (p-HBA) is a naturally occurring phenolic aldehyde found in various plants, including the orchid Gastrodia elata. It is recognized for a range of biological activities, from neuroprotection to anti-inflammatory effects. The deuterated isotopologue, p-Hydroxybenzaldehyde-d4, where the hydrogen atom of the aldehyde group and three aromatic protons are replaced by deuterium, is often used as an internal standard in analytical studies. However, the introduction of deuterium can significantly alter the metabolic stability and pharmacokinetic properties of a molecule, a phenomenon known as the kinetic isotope effect (KIE). This guide focuses on the established mechanisms of action of the parent compound, p-HBA, to provide a foundational understanding for predicting the biological behavior of p-HBA-d4.

Core Mechanisms of Action of p-Hydroxybenzaldehyde

Current research has identified several key biological pathways and molecular targets for p-HBA.

GABAA Receptor Antagonism

p-HBA has been shown to act as an antagonist at the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This interaction can modulate neuronal excitability.

At high concentrations, p-HBA can significantly reduce the GABA-induced chloride current in Xenopus oocytes expressing the α1β2γ2S subtype of the GABAA receptor[1][2]. This suggests an inhibitory effect on GABAergic neurotransmission.

Neuroprotection and Antioxidant Activity

In a Caenorhabditis elegans model of Alzheimer's disease, p-HBA demonstrated significant neuroprotective effects by mitigating β-amyloid (Aβ) toxicity. This protection is attributed to its antioxidant and anti-aging properties. Mechanistic studies revealed that p-HBA promotes the nuclear translocation of DAF-16 (the worm ortholog of FOXO transcription factors) and enhances the expression of the transcription factor SKN-1 (the ortholog of mammalian Nrf2). This leads to the upregulation of downstream antioxidant enzymes such as superoxide dismutase (SOD-3) and glutathione S-transferase (GST-4), ultimately reducing reactive oxygen species (ROS) levels and inhibiting Aβ aggregation[3][4].

Modulation of the Sonic Hedgehog (Shh) Signaling Pathway

Studies in mouse astrocytes have shown that p-HBA can activate the Sonic Hedgehog (Shh) signaling pathway. This pathway is crucial for development and has roles in adult tissue maintenance and repair. In response to cellular stress, p-HBA treatment led to increased expression of key components of the Shh pathway, including Shh, Smoothened (Smo), and the transcription factor Gli. This activation was associated with enhanced cell viability and inhibition of apoptosis-related molecules[4].

Quantitative Data

The following table summarizes the key quantitative findings from the literature on the biological effects of p-Hydroxybenzaldehyde.

Biological EffectModel SystemConcentrationResultReference
GABAA Receptor AntagonismXenopus oocytes expressing α1β2γ2S GABAA receptors101.7 µMSignificant reduction of GABA-induced chloride current[1][2]
NeuroprotectionC. elegans (Alzheimer's model)Not specifiedDelays paralysis, improves mobility, reduces ROS and Aβ aggregation[3]
Shh Pathway ActivationMouse Astrocytes0.1 and 0.5 mMIncreased mRNA and protein expression of Shh, Smo, and Gli[4]

Signaling Pathway and Experimental Workflow Diagrams

Neuroprotective Mechanism of p-HBA in C. elegans

p_HBA_neuroprotection pHBA p-Hydroxybenzaldehyde DAF16_nuc DAF-16/FOXO (nuclear) pHBA->DAF16_nuc promotes nuclear translocation SKN1 SKN-1/Nrf2 pHBA->SKN1 increases expression stress Oxidative Stress (e.g., Aβ toxicity) DAF16 DAF-16/FOXO (cytoplasmic) stress->DAF16 Antioxidant_Genes Antioxidant Genes (sod-3, gst-4) DAF16_nuc->Antioxidant_Genes activates SKN1->Antioxidant_Genes activates ROS Reduced ROS Antioxidant_Genes->ROS Neuroprotection Neuroprotection & Inhibition of Aβ aggregation ROS->Neuroprotection

Caption: p-HBA's neuroprotective pathway in C. elegans.

Activation of the Sonic Hedgehog Pathway by p-HBA

p_HBA_Shh_pathway pHBA p-Hydroxybenzaldehyde Shh Shh pHBA->Shh increases expression Smo Smoothened (Smo) Shh->Smo activates Gli Gli Smo->Gli activates Target_Genes Target Gene Expression Gli->Target_Genes regulates Cell_Survival Enhanced Cell Viability & Inhibition of Apoptosis Target_Genes->Cell_Survival

Caption: Activation of the Shh signaling pathway by p-HBA.

The Potential Impact of Deuteration: this compound

Metabolic Pathway of p-Hydroxybenzaldehyde

The primary metabolic pathway for p-HBA involves the oxidation of the aldehyde group to a carboxylic acid, forming p-hydroxybenzoic acid. This reaction is primarily catalyzed by aldehyde dehydrogenase (ALDH) enzymes, which are NAD(P)+ dependent.

The Kinetic Isotope Effect (KIE)

The C-H bond is weaker and vibrates at a higher frequency than the C-D bond. Consequently, breaking a C-D bond requires more energy and proceeds at a slower rate than breaking a C-H bond. This difference in reaction rates is the kinetic isotope effect.

For p-HBA-d4, the aldehyde C-D bond is the target for oxidation by ALDH. The cleavage of this bond is often the rate-limiting step in the metabolic conversion to p-hydroxybenzoic acid. Therefore, it is highly probable that the metabolism of p-HBA-d4 will be slower than that of p-HBA.

Predicted Biological Consequences of Deuteration

A reduced rate of metabolism for p-HBA-d4 could lead to:

  • Increased Half-Life and Exposure: A slower clearance of p-HBA-d4 would result in a longer plasma half-life and an increased overall systemic exposure (Area Under the Curve - AUC).

  • Enhanced or Prolonged Pharmacological Activity: With a higher concentration of the active parent compound available for a longer duration, the biological effects of p-HBA-d4 on targets like the GABAA receptor, the DAF-16/SKN-1 pathway, and the Shh pathway may be potentiated or prolonged.

  • Altered Metabolite Profile: A slower conversion to p-hydroxybenzoic acid would decrease the concentration of this metabolite, which may have its own biological activities or contribute to clearance.

Proposed Metabolic Pathway of p-HBA and the Effect of Deuteration

p_HBA_metabolism cluster_0 Standard Metabolism cluster_1 Deuterated Metabolism (Predicted) pHBA p-Hydroxybenzaldehyde (C-H bond) Metabolite p-Hydroxybenzoic Acid pHBA->Metabolite ALDH (kH) pHBA_d4 This compound (C-D bond) Metabolite_d4 p-Hydroxybenzoic Acid pHBA_d4->Metabolite_d4 ALDH (kD) (slower rate due to KIE)

References

An In-depth Technical Guide to the Synthesis and Purification of Deuterated p-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for deuterated p-hydroxybenzaldehyde, a crucial isotopically labeled compound in pharmaceutical research and development. The strategic incorporation of deuterium into p-hydroxybenzaldehyde can significantly alter its metabolic fate, offering a powerful tool for pharmacokinetic studies and the development of novel therapeutics with improved metabolic stability.[1] This document details various synthetic routes, including direct hydrogen-deuterium exchange and synthesis from deuterated precursors, alongside robust purification protocols. Quantitative data is summarized for comparative analysis, and detailed experimental methodologies are provided.

Synthesis of Deuterated p-Hydroxybenzaldehyde

The introduction of deuterium into the p-hydroxybenzaldehyde molecule can be achieved through several synthetic strategies. The primary methods involve direct hydrogen-deuterium (H-D) exchange on the aromatic ring of p-hydroxybenzaldehyde or the synthesis from a deuterated precursor, such as deuterated p-cresol.

Direct Hydrogen-Deuterium (H-D) Exchange

Direct H-D exchange is a common method for introducing deuterium into aromatic systems. This process can be catalyzed by acids, bases, or transition metals.

Acid-catalyzed deuteration of phenols primarily occurs at the ortho and para positions, which are activated towards electrophilic substitution.

Experimental Protocol: Acid-Catalyzed Deuteration using a Polymer-Supported Acid Catalyst (Amberlyst-15)

  • Catalyst Preparation: Dry Amberlyst-15 resin in a desiccator over sulfuric acid under high vacuum for 24 hours.

  • Reaction Setup: In a sealed tube under a nitrogen atmosphere, dissolve the phenolic compound (2 mmol) in deuterium oxide (D₂O, 12 mL). Add the dry Amberlyst-15 catalyst (100 mg per 100 mg of phenol).

  • Reaction: Heat the mixture in an oil bath at 110°C for 24 hours, with the exclusion of light.

  • Work-up and Purification: After cooling, filter the catalyst. The deuterated product can be extracted from the aqueous solution with a suitable organic solvent. The organic phase is then dried, and the solvent is removed under reduced pressure. Further purification can be achieved by recrystallization.[2]

Heating phenols in alkaline deuterium oxide is an effective method for deuteration.

Experimental Protocol: Base-Catalyzed H-D Exchange

  • Reaction Setup: Dissolve or suspend 4-hydroxybenzaldehyde in deuterium oxide (D₂O).

  • Reaction: Add a base (e.g., sodium deuteroxide) and heat the mixture. The reaction time and temperature will influence the degree of deuteration.

  • Work-up: After the reaction, neutralize the mixture and extract the product with an organic solvent. The solvent is then removed to yield the deuterated product.[3]

Transition metals like platinum and palladium can catalyze H-D exchange on aromatic rings under milder conditions.

Experimental Protocol: Platinum-on-Carbon (Pt/C) Catalyzed H-D Exchange

  • Reaction Mixture: In a pressure-resistant vessel, combine p-hydroxybenzaldehyde, a catalytic amount of Pt/C, and D₂O.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 180°C.

  • Work-up: After the reaction, the catalyst is filtered off, and the product is isolated from the aqueous solution.[4]

Synthesis from Deuterated Precursors

An alternative to direct deuteration is the synthesis from a pre-deuterated starting material. A common route is the oxidation of deuterated p-cresol.

Deuterated p-cresol can be oxidized to deuterated p-hydroxybenzaldehyde using various oxidizing agents.

Experimental Protocol: Oxidation of p-Cresol

  • Reaction Setup: A mixture of p-cresol, a cobalt (II) salt catalyst (e.g., CoCl₂), and a base (e.g., sodium hydroxide) in a solvent like methanol is prepared.[5]

  • Reaction: The reaction is carried out under an oxygen atmosphere with stirring at a controlled temperature (e.g., 60-75°C).[5][6]

  • Work-up and Purification: After the reaction, the solvent is removed, and the crude product is purified by crystallization.[6]

Formyl-Selective Deuteration

For specific labeling at the aldehyde functional group, a direct hydrogen isotope exchange at the formyl C-H bond can be achieved using synergistic visible-light photoredox and organic catalysis with D₂O as the deuterium source. This method offers high efficiency and excellent functional group tolerance.

Experimental Protocol: Formyl-Selective Deuteration with D₂O

  • Reaction Setup: A mixture of the aromatic aldehyde, a photoredox catalyst, an organic co-catalyst (e.g., a thiol), and D₂O in a suitable solvent is prepared.

  • Reaction: The mixture is irradiated with visible light under an inert atmosphere.

  • Work-up: The product is isolated and purified using standard chromatographic techniques.

Purification of Deuterated p-Hydroxybenzaldehyde

Purification is a critical step to ensure the high isotopic and chemical purity required for research and drug development.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds.

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system in which p-hydroxybenzaldehyde is soluble at high temperatures but sparingly soluble at low temperatures.

  • Procedure: Dissolve the crude deuterated p-hydroxybenzaldehyde in a minimum amount of the hot solvent. Allow the solution to cool slowly to form crystals.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Formation of Bisulfite Adduct

This method is highly selective for aldehydes and allows for their separation from non-aldehydic impurities.

Experimental Protocol: Purification via Bisulfite Adduct

  • Adduct Formation: Dissolve the crude deuterated p-hydroxybenzaldehyde in a suitable solvent (e.g., methanol) and add a saturated aqueous solution of sodium bisulfite. Shake vigorously to form the solid bisulfite adduct.

  • Isolation: The adduct can be isolated by filtration.

  • Regeneration of Aldehyde: Treat the isolated adduct with a base (e.g., sodium hydroxide solution) to regenerate the purified aldehyde. The aldehyde is then extracted with an organic solvent, dried, and the solvent is evaporated.

Quantitative Data

The following tables summarize quantitative data for various synthesis methods of p-hydroxybenzaldehyde. Data for deuterated analogs are often not explicitly reported in literature and can be inferred to be similar to their non-deuterated counterparts, with the primary difference being the isotopic distribution.

Table 1: Synthesis of p-Hydroxybenzaldehyde via Oxidation of p-Cresol

CatalystBaseSolventTemperature (°C)Time (h)p-Cresol Conversion (%)p-Hydroxybenzaldehyde Selectivity (%)p-Hydroxybenzaldehyde Yield (%)Reference
CuMn-oxide/carbonNaOHMethanol753999691
CoCl₂NaOHMethanol606100>90>90[5]
CoAPO-5/CoAPO-11NaOHMethanol40-80-~9570-75-[7]
PtFe/C and Pd/S-CNone----->99[8]

Table 2: Synthesis of p-Hydroxybenzaldehyde via Fries Rearrangement of Phenyl Formate

Catalyst A (Esterification)Catalyst B (Rearrangement)SolventTemperature (°C)Time (h)Phenyl Formate Yield (%)p-Hydroxybenzaldehyde Purity (%)Overall Yield (%)Reference
p-toluenesulfonic acidZinc chlorideo-dichlorobenzene / p-xylene180 / 1354 / 498.4>99~95[9]
Concentrated sulfuric acid-Toluene105494.399.1 (GC)-[9]

Table 3: Synthesis of Hydroxybenzaldehydes via Reimer-Tiemann Reaction

Phenolic CompoundBaseSolventTemperature (°C)TimeAldehyde Yield (%)Reference
PhenolNaOHAqueous70-105--[10]
PhenolNaOHAqueous Methanol---[11]

Diagrams

Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Starting Material (p-Hydroxybenzaldehyde or p-Cresol) Deuteration Deuteration Reaction (H-D Exchange or Oxidation of Deuterated Precursor) Start->Deuteration Crude Crude Deuterated p-Hydroxybenzaldehyde Deuteration->Crude Purification_Method Purification (Recrystallization or Bisulfite Adduct Formation) Crude->Purification_Method Pure Pure Deuterated p-Hydroxybenzaldehyde Purification_Method->Pure

Caption: General workflow for the synthesis and purification of deuterated p-hydroxybenzaldehyde.

H-D Exchange Methods for Deuteration

HD_Exchange_Methods cluster_methods H-D Exchange Catalysis p_HBA p-Hydroxybenzaldehyde Acid Acid-Catalyzed (e.g., Amberlyst-15, DCl) p_HBA->Acid Base Base-Catalyzed (e.g., NaOD) p_HBA->Base Metal Transition Metal-Catalyzed (e.g., Pt/C) p_HBA->Metal Deuterated_p_HBA Deuterated p-Hydroxybenzaldehyde Acid->Deuterated_p_HBA Base->Deuterated_p_HBA Metal->Deuterated_p_HBA

Caption: Catalytic methods for direct hydrogen-deuterium exchange on p-hydroxybenzaldehyde.

Purification via Bisulfite Adduct Formation

Bisulfite_Purification Crude Crude Deuterated p-Hydroxybenzaldehyde + Impurities Add_Bisulfite Add Saturated NaHSO₃ Solution Crude->Add_Bisulfite Adduct Precipitated Bisulfite Adduct (Solid) Add_Bisulfite->Adduct Filter Filtration Adduct->Filter Impurities Impurities in Filtrate Filter->Impurities Regenerate Add Base (e.g., NaOH) Filter->Regenerate Pure Pure Deuterated p-Hydroxybenzaldehyde Regenerate->Pure

References

The Biological Activity of p-Hydroxybenzaldehyde and Its Deuterated Analog: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Hydroxybenzaldehyde (p-HBA), a naturally occurring phenolic aldehyde, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides an in-depth overview of the known biological effects of p-HBA, including its antioxidant, anti-inflammatory, neuroprotective, antimicrobial, and enzyme-inhibiting properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways. Furthermore, this guide explores the potential of its deuterated analog, a novel area of research with implications for improving pharmacokinetic and pharmacodynamic profiles. While specific experimental data on deuterated p-HBA is not yet available, this paper discusses the theoretical basis for its potential enhanced activity and proposes synthetic strategies based on established methods for deuterating similar compounds.

Introduction

p-Hydroxybenzaldehyde (C₇H₆O₂) is a phenolic aldehyde found in various natural sources, including orchids like Gastrodia elata[1][2][3]. It is recognized for a range of pharmacological effects, making it a promising candidate for therapeutic development[4]. Its biological activities are attributed to its distinct chemical structure, featuring a hydroxyl group and an aldehyde group on a benzene ring. These functional groups allow p-HBA to participate in various biochemical reactions, including scavenging free radicals and interacting with enzyme active sites.

Deuteration, the selective replacement of hydrogen with its heavy isotope deuterium, is an emerging strategy in drug development to enhance metabolic stability and alter reaction kinetics, often leading to improved therapeutic profiles[5][6]. This guide will review the established biological activities of p-HBA and delve into the prospective advantages of its deuterated counterpart.

Biological Activities of p-Hydroxybenzaldehyde

p-HBA exhibits a broad spectrum of biological activities, which are summarized below.

Antioxidant and Anti-inflammatory Activity

p-HBA has demonstrated significant antioxidant and anti-inflammatory properties. It can mitigate oxidative stress by scavenging reactive oxygen species (ROS) and modulating key inflammatory pathways. A notable mechanism is its ability to activate the Nrf2/HO-1/NQO-1 signaling pathway while downregulating the NF-κB and AP-1 pathways, leading to a reduction in pro-inflammatory cytokines such as TNF-α, IL-6, and IFN-γ[7].

Neuroprotective Effects

Studies have shown that p-HBA possesses neuroprotective properties. It has been observed to protect against transient focal cerebral ischemia in rats by preserving mitochondrial function[4]. In a Caenorhabditis elegans model of Alzheimer's disease, p-HBA was able to delay paralysis, improve mobility, and reduce the aggregation of β-amyloid plaques[1][2][3].

Enzyme Inhibition

p-HBA has been identified as an inhibitor of several enzymes implicated in disease:

  • Protein Tyrosine Phosphatase 1B (PTP1B): p-HBA exhibits inhibitory activity against PTP1B, a key regulator in insulin signaling, suggesting its potential in the management of diabetes[8][9].

  • GABA Shunt Enzymes: It has been shown to inhibit GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH), enzymes involved in the metabolism of the neurotransmitter GABA[10][11].

Antimicrobial Activity

p-HBA has also been reported to possess antimicrobial properties against various pathogens.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of p-Hydroxybenzaldehyde.

Activity Assay/Model Parameter Value Reference
Enzyme Inhibition PTP1B Inhibitory AssayIC₅₀33.79 μM[9]
GABA Transaminase (GABase) Inhibitory ActivityIC₅₀0.43 mM[11]
Antiproliferative Activity Human A549 cells (Sulforhodamine B assay, 48 hrs)GI₅₀> 100 μM[12]
Human A549 cells (MTT assay, 48 hrs)IC₅₀> 10 μM[12]
Neuroprotection C. elegans AD model (paralysis assay)Optimal Concentration0.5 mM[2][13][14]
Anti-inflammatory DSS-induced colitis in miceEffective Dose3, 6, and 12 mg/kg[15]

Detailed Experimental Protocols

In Vitro PTP1B Inhibition Assay

This protocol is adapted from studies on the inhibition of PTP1B by phenolic compounds[8][9].

  • Reagents and Materials:

    • Human recombinant PTP1B

    • p-Nitrophenyl phosphate (pNPP) as substrate

    • Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)

    • p-Hydroxybenzaldehyde stock solution (dissolved in DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Add 10 µL of various concentrations of p-HBA solution to the wells of a 96-well plate.

    • Add 20 µL of PTP1B enzyme solution to each well and incubate for a specified time (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding 170 µL of pre-warmed pNPP solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 1 M NaOH.

    • Measure the absorbance at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated, and the IC₅₀ value is determined from a dose-response curve.

In Vivo DSS-Induced Colitis Model

This protocol is based on studies investigating the anti-inflammatory effects of p-HBA in a mouse model of colitis[10][15][16][17][18].

  • Animal Model:

    • Male C57BL/6 mice (6-8 weeks old).

  • Induction of Colitis:

    • Administer 2.5% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7 consecutive days.

  • Treatment:

    • Administer p-HBA orally by gavage at desired doses (e.g., 3, 6, and 12 mg/kg) daily for the duration of the DSS treatment and a subsequent period.

  • Assessment of Colitis:

    • Monitor body weight, stool consistency, and presence of blood in the stool daily to calculate the Disease Activity Index (DAI).

    • At the end of the experiment, sacrifice the mice and collect the colon.

    • Measure the colon length.

    • Perform histological analysis of colon tissue sections stained with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.

    • Measure myeloperoxidase (MPO) activity in the colon tissue as a marker of neutrophil infiltration.

    • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the colon tissue using ELISA.

Neuroprotection Assessment in C. elegans

This protocol is derived from studies on the neuroprotective effects of p-HBA in a transgenic C. elegans model of Alzheimer's disease[1][2][3][13][14][19].

  • Worm Strain:

    • Use a transgenic C. elegans strain that expresses human β-amyloid, leading to age-dependent paralysis (e.g., CL4176).

  • Treatment:

    • Synchronize worms and place them on Nematode Growth Medium (NGM) plates containing different concentrations of p-HBA mixed with the E. coli OP50 food source.

  • Paralysis Assay:

    • Induce β-amyloid expression by shifting the temperature to a non-permissive level (e.g., 25°C).

    • Score the number of paralyzed worms at regular intervals by gently prodding them with a platinum wire. Worms that fail to move are considered paralyzed.

    • Plot the percentage of paralyzed worms over time to determine the effect of p-HBA on delaying paralysis.

  • β-Amyloid Aggregation Assay:

    • Use a transgenic strain expressing β-amyloid fused to a fluorescent protein or stain worms with Thioflavin S, a dye that binds to amyloid plaques.

    • Visualize and quantify the β-amyloid aggregates using fluorescence microscopy.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows associated with the biological activity of p-Hydroxybenzaldehyde.

G cluster_0 p-HBA Anti-inflammatory and Antioxidant Signaling pHBA p-Hydroxybenzaldehyde Nrf2 Nrf2 pHBA->Nrf2 Activates NFkB NF-κB pHBA->NFkB Inhibits AP1 AP-1 pHBA->AP1 Inhibits Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE ARE Nrf2->ARE Translocates to nucleus and binds to HO1_NQO1 HO-1, NQO1 (Antioxidant Enzymes) ARE->HO1_NQO1 Induces transcription of Inflammation Inflammation & Oxidative Stress HO1_NQO1->Inflammation Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IFN-γ) NFkB->Cytokines Promotes transcription of AP1->Cytokines Promotes transcription of Cytokines->Inflammation Promotes

Caption: p-HBA's dual action on Nrf2 activation and NF-κB/AP-1 inhibition.

G cluster_1 Experimental Workflow for In Vivo Anti-inflammatory Assay start Start: C57BL/6 Mice dss Induce Colitis: 2.5% DSS in drinking water (7 days) start->dss treatment Treatment: Oral gavage with p-HBA dss->treatment monitoring Daily Monitoring: Body weight, DAI treatment->monitoring sacrifice Sacrifice & Tissue Collection monitoring->sacrifice analysis Analysis: Colon length, Histology (H&E), MPO assay, Cytokine ELISA sacrifice->analysis end End: Evaluate anti-inflammatory effect analysis->end

Caption: Workflow for assessing p-HBA's anti-inflammatory effects in a DSS-induced colitis model.

The Deuterated Analog of p-Hydroxybenzaldehyde: A Prospective View

While direct experimental data on the biological activity of deuterated p-HBA is currently lacking in published literature, the principles of the kinetic isotope effect (KIE) provide a strong theoretical basis for its potential therapeutic advantages[5][6][20].

The Kinetic Isotope Effect and Deuteration

The C-H bond is weaker than the C-D bond. Consequently, reactions involving the cleavage of a C-H bond will have a lower activation energy and proceed faster than the equivalent reaction involving a C-D bond. This difference in reaction rates is known as the kinetic isotope effect. In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 enzymes, involve C-H bond cleavage[21][22]. By replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of metabolism at that position can be significantly reduced.

Potential Advantages of Deuterated p-Hydroxybenzaldehyde

The metabolism of p-HBA likely involves oxidation of the aldehyde group and hydroxylation of the aromatic ring. Deuteration at the aldehyde position (formyl-d₁-p-hydroxybenzaldehyde) or on the aromatic ring could lead to:

  • Increased Metabolic Stability: A slower rate of metabolism would lead to a longer plasma half-life and increased overall drug exposure (AUC).

  • Reduced Metabolite-Mediated Toxicity: If any metabolites of p-HBA are associated with toxicity, reducing their formation could improve the safety profile.

  • Improved Pharmacodynamic Profile: A more stable plasma concentration could lead to a more sustained therapeutic effect.

  • Potential for Dose Reduction: Increased bioavailability and a longer half-life may allow for lower or less frequent dosing.

Proposed Synthesis of Deuterated p-Hydroxybenzaldehyde

Several methods for the synthesis of deuterated aldehydes have been reported and could be adapted for p-HBA[1][2][3][8][23][24]. One promising approach is the N-heterocyclic carbene (NHC) catalyzed hydrogen-deuterium exchange, which uses D₂O as the deuterium source[1].

G cluster_2 Proposed Synthesis of formyl-d₁-p-Hydroxybenzaldehyde pHBA p-Hydroxybenzaldehyde NHC N-Heterocyclic Carbene (NHC) pHBA->NHC + deuterated_pHBA formyl-d₁-p-Hydroxybenzaldehyde NHC->deuterated_pHBA Catalyzes H/D exchange with D2O D₂O (Deuterium Source) D2O->NHC

Caption: Proposed NHC-catalyzed synthesis of deuterated p-HBA.

Conclusion and Future Directions

p-Hydroxybenzaldehyde is a versatile natural compound with a compelling range of biological activities that warrant further investigation for its therapeutic potential. Its antioxidant, anti-inflammatory, and neuroprotective effects, supported by initial quantitative data, highlight its promise. The exploration of its deuterated analog represents a logical and promising next step in its development. While experimental data for deuterated p-HBA is not yet available, the well-established principles of deuterium substitution in medicinal chemistry suggest that it could offer significant advantages in terms of metabolic stability and overall therapeutic profile. Future research should focus on the synthesis of deuterated p-HBA and a direct comparison of its biological activity and pharmacokinetic properties with its non-deuterated parent compound. Such studies will be crucial in determining if deuteration can unlock the full therapeutic potential of this promising natural product.

References

p-Hydroxybenzaldehyde-d4 as a Potential Metabolite Tracer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in metabolic research, enabling the elucidation of metabolic pathways and the quantification of metabolite flux. p-Hydroxybenzaldehyde-d4, a deuterated form of p-hydroxybenzaldehyde, presents a valuable tool for tracing the metabolic fate of this phenolic aldehyde. p-Hydroxybenzaldehyde is a naturally occurring compound found in various plants and is also a metabolite of certain xenobiotics. Understanding its biotransformation is crucial for toxicology, pharmacology, and drug development. This technical guide provides a comprehensive overview of the use of this compound as a metabolite tracer, including its metabolic pathways, experimental protocols for in vivo studies, and analytical methodologies for its quantification.

Metabolic Pathways of p-Hydroxybenzaldehyde

The primary metabolic pathways of p-hydroxybenzaldehyde involve oxidation and conjugation. The administration of this compound allows for the precise tracking of these transformations.

  • Oxidation: The aldehyde group of p-hydroxybenzaldehyde is oxidized to a carboxylic acid, forming p-hydroxybenzoic acid. This reaction is primarily catalyzed by aldehyde dehydrogenases (ALDHs).

  • Conjugation: The hydroxyl group of p-hydroxybenzaldehyde can undergo conjugation reactions, most notably glycosylation, to form p-hydroxybenzaldehyde β-glucoside. This process is mediated by UDP-glucuronosyltransferases (UGTs).

These pathways are critical for the detoxification and elimination of p-hydroxybenzaldehyde from the body.

pHBA_d4 This compound Oxidation Oxidation (ALDHs) pHBA_d4->Oxidation Conjugation Glycosylation (UGTs) pHBA_d4->Conjugation pHBA p-Hydroxybenzaldehyde pHB_acid_d4 p-Hydroxybenzoic acid-d4 Oxidation->pHB_acid_d4 pHBA_gluc_d4 This compound β-glucoside Conjugation->pHBA_gluc_d4

Metabolic pathways of this compound.

Experimental Design for In Vivo Tracer Studies

A typical in vivo study to trace the metabolism of p-hydroxybenzaldehyde using this compound involves the following steps:

  • Animal Model: The choice of animal model (e.g., rats, mice) depends on the specific research question. Animals should be housed in metabolic cages to allow for the collection of urine and feces.

  • Dosing: this compound is administered to the animals, typically via oral gavage or intravenous injection. The dosage and vehicle (e.g., corn oil, saline) should be carefully selected and justified.

  • Sample Collection: Blood, urine, and feces are collected at predetermined time points post-administration. Plasma is separated from blood for analysis.

  • Sample Preparation: Biological samples are processed to extract the analytes of interest (this compound and its deuterated metabolites). This typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction.

  • LC-MS/MS Analysis: The extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify this compound, p-hydroxybenzoic acid-d4, and this compound β-glucoside.

cluster_synthesis Synthesis cluster_invivo In Vivo Experiment cluster_analysis Analysis s1 Deuterated Phenol s3 This compound s1->s3 s2 Formylating Agent s2->s3 a1 Dosing (Oral/IV) s3->a1 a2 Animal Model (e.g., Rat) a1->a2 a3 Sample Collection (Blood, Urine, Feces) a2->a3 b1 Sample Preparation a3->b1 b2 LC-MS/MS Analysis b1->b2 b3 Data Quantification b2->b3

Experimental workflow for this compound tracer study.

Detailed Experimental Protocols

While a specific published study detailing an in vivo tracing experiment with this compound is not available, the following protocols are based on established methodologies for similar metabolic studies.

Synthesis of this compound (Hypothetical)

A plausible synthetic route would be the formylation of phenol-d5.

  • Materials: Phenol-d6, chloroform-d, sodium hydroxide, water, hydrochloric acid.

  • Procedure:

    • Prepare a solution of sodium hydroxide in D2O.

    • Add phenol-d5 to the solution and stir until dissolved.

    • Slowly add chloroform-d to the reaction mixture while maintaining the temperature at 60-70°C.

    • After the reaction is complete, cool the mixture and acidify with hydrochloric acid.

    • Extract the product with an organic solvent and purify by column chromatography to obtain this compound.

In Vivo Administration and Sample Collection (Rat Model)
  • Animals: Male Sprague-Dawley rats (250-300 g).

  • Dosing Solution: Dissolve this compound in a suitable vehicle (e.g., 5% DMSO in corn oil) to a final concentration of 10 mg/mL.

  • Administration: Administer a single oral dose of 100 mg/kg body weight via gavage.

  • Sample Collection:

    • Blood: Collect blood samples (approx. 200 µL) from the tail vein at 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into heparinized tubes. Centrifuge to obtain plasma and store at -80°C.

    • Urine and Feces: Collect urine and feces over 24-hour intervals for 48 hours. Store at -80°C.

Sample Preparation for LC-MS/MS Analysis
  • Plasma:

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., p-Hydroxybenzaldehyde-13C6).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Urine:

    • Thaw and centrifuge urine samples to remove particulates.

    • Dilute 50 µL of urine with 450 µL of water.

    • Add an internal standard and proceed with solid-phase extraction (SPE) using a suitable cartridge (e.g., C18).

Quantitative Analysis by LC-MS/MS

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound, p-hydroxybenzoic acid-d4, and the internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound125.196.1
p-Hydroxybenzoic acid-d4141.196.1
p-Hydroxybenzaldehyde-13C6 (IS)127.199.1

Data Presentation (Hypothetical)

The following tables illustrate how quantitative data from a pharmacokinetic study using this compound could be presented.

Table 1: Pharmacokinetic Parameters of this compound in Rat Plasma

ParameterUnitValue
Cmaxng/mL1500
Tmaxh0.5
AUC(0-t)ng*h/mL4500
t1/2h2.5

Table 2: Concentration of this compound and p-Hydroxybenzoic acid-d4 in Rat Plasma over Time

Time (h)This compound (ng/mL)p-Hydroxybenzoic acid-d4 (ng/mL)
0.251200300
0.51500500
11100800
27001000
4300600
8100200
24< LLOQ< LLOQ

Conclusion

This compound serves as a potent tracer for elucidating the metabolic fate of p-hydroxybenzaldehyde in vivo. The use of stable isotope labeling coupled with sensitive LC-MS/MS analysis allows for the accurate quantification of the parent compound and its key metabolites. The experimental framework and analytical methodologies detailed in this guide provide a solid foundation for researchers to design and execute robust metabolic studies, contributing to a deeper understanding of the biotransformation of this important phenolic aldehyde in the context of drug development and toxicology. The primary metabolic pathways involve oxidation to p-hydroxybenzoic acid and conjugation to form glycosides. Further research utilizing this compound will be instrumental in refining our knowledge of its metabolic flux and the enzymes involved.

The Natural Occurrence and Metabolic Web of p-Hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of p-Hydroxybenzaldehyde (p-HBA), a significant aromatic aldehyde, and delves into the intricate metabolic pathways governing its biosynthesis and degradation across various biological systems. The information presented herein is intended to serve as a foundational resource for professionals engaged in phytochemical research, metabolic engineering, and the development of novel therapeutic agents.

Natural Occurrence of p-Hydroxybenzaldehyde

p-Hydroxybenzaldehyde is a phenolic compound naturally present in a diverse range of organisms, from bacteria and fungi to a wide array of plants.[1][2] It serves as a key intermediate in various metabolic processes and contributes to the chemical defense and signaling mechanisms of these organisms.[3][4] Its presence has been documented in numerous plant species, including the orchids Gastrodia elata and Galeola faberi, as well as in vanilla orchids and carrots (Daucus carota).[2][5] The compound is also found in the cyanobacterium Nostoc commune and is produced by fungi such as Phaeoacremonium minimum, which is associated with grapevine trunk diseases.[3][6]

Quantitative Distribution in Natural Sources

The concentration of p-HBA varies significantly among different organisms and is often influenced by environmental conditions and developmental stages. The following table summarizes quantitative data from studies involving microbial production, which highlights its potential as a biotechnologically valuable compound.

Organism/SystemPrecursor/MediumConcentration of p-HBAMolar YieldReference
Pycnoporus cinnabarinusp-Coumaric Acid155 mg/L26%[7][8]
Bacillus megaterium OMK-11Fermentation Medium with Tyrosine3.0 g/LNot Reported[9]

Metabolic Pathways of p-Hydroxybenzaldehyde

The metabolic pathways involving p-HBA are multifaceted, encompassing both its formation from primary metabolites and its catabolism into central metabolic intermediates. These pathways are crucial for understanding its physiological roles and for designing strategies for its biotechnological production.

Biosynthesis of p-Hydroxybenzaldehyde

The biosynthesis of p-HBA primarily originates from the phenylpropanoid pathway, with key precursors being the aromatic amino acids L-phenylalanine and L-tyrosine.

In the marine red alga Odonthalia floccosa, a specific pathway for the conversion of L-tyrosine to p-HBA has been proposed.[10][11] This pathway involves a series of enzymatic steps, beginning with the conversion of L-tyrosine to 4-hydroxyphenylpyruvic acid and proceeding through several intermediates to yield p-HBA.[10][11] The enzyme system responsible is believed to be particulate and potentially located on thylakoid membranes.[10][11]

G cluster_tyrosine Biosynthesis from L-Tyrosine tyr L-Tyrosine hpp 4-Hydroxyphenylpyruvic Acid tyr->hpp hpa 4-Hydroxyphenylacetic Acid hpp->hpa hma 4-Hydroxymandelic Acid hpa->hma phba p-Hydroxybenzaldehyde hma->phba

Caption: Proposed biosynthetic pathway of p-Hydroxybenzaldehyde from L-Tyrosine.[10][11]

Another significant biosynthetic route involves the conversion of p-coumaric acid, a central intermediate in the phenylpropanoid pathway. In the fungus Pycnoporus cinnabarinus, p-coumaric acid undergoes an oxidative side-chain degradation to form p-hydroxybenzoic acid.[7][8] This acid is subsequently reduced to yield p-hydroxybenzaldehyde.[7][8] A similar non-oxidative conversion has also been observed in plant cell cultures of Lithospermum erythrorhizon.[12]

G cluster_coumaric Biosynthesis from p-Coumaric Acid pca p-Coumaric Acid phb_acid p-Hydroxybenzoic Acid pca->phb_acid Oxidative Side-Chain Degradation phba p-Hydroxybenzaldehyde phb_acid->phba Reduction phb_alcohol p-Hydroxybenzyl Alcohol phba->phb_alcohol Reduction

Caption: Biosynthesis of p-Hydroxybenzaldehyde from p-Coumaric Acid in P. cinnabarinus.[7][8]

Degradation of p-Hydroxybenzaldehyde

Microorganisms, particularly soil bacteria and fungi, have evolved efficient pathways to degrade aromatic compounds like p-HBA, channeling them into central metabolism. This process is a key component of the carbon cycle.

The primary degradation pathway begins with the oxidation of p-HBA to p-hydroxybenzoate. This reaction is catalyzed by the NAD+-dependent enzyme p-hydroxybenzaldehyde dehydrogenase.[5][12] The resulting p-hydroxybenzoate is a substrate for hydroxylation, typically forming protocatechuate.[13] Protocatechuate is a critical ring-cleavage substrate. Enzymes like protocatechuate 3,4-dioxygenase cleave the aromatic ring, generating intermediates that are further processed and funneled into the tricarboxylic acid (TCA) cycle.[12][13] This entire sequence is part of the well-characterized β-ketoadipate pathway found in many microbes.[12]

G cluster_degradation Degradation Pathway of p-Hydroxybenzaldehyde phba p-Hydroxybenzaldehyde phb_acid p-Hydroxybenzoate phba->phb_acid p-Hydroxybenzaldehyde Dehydrogenase (NAD⁺ → NADH) pca Protocatechuate phb_acid->pca Hydroxylation ring_cleavage Ring-Cleavage Products pca->ring_cleavage Protocatechuate 3,4-Dioxygenase (Ring Fission) tca TCA Cycle ring_cleavage->tca Further Degradation

Caption: General microbial degradation pathway for p-Hydroxybenzaldehyde.[12][13]

Experimental Protocols

The study of p-HBA's natural occurrence and metabolism involves a range of experimental techniques. Below are detailed methodologies for key cited experiments.

Microbial Production and Quantification of p-HBA

This protocol is based on the method used for producing p-HBA via fermentation with Bacillus megaterium.[9]

A. Fermentation Workflow

Caption: Workflow for microbial production and analysis of p-Hydroxybenzaldehyde.[9]

B. Media and Fermentation Conditions

  • Fermentation Medium Composition: 1% glucose, 0.5% NaCl, 1% yeast extract powder, 2% tyrosine, and trace elements.[9]

  • Fermentation Parameters: The fermentation is conducted at 30°C. Initial shaking speed is set to 200 rpm for approximately 20 hours, then reduced to 80 rpm for the remainder of the fermentation period (up to 80 hours).[9] Ventilation ratios are also adjusted during the process in bioreactor setups.[9]

C. Quantification by High-Performance Liquid Chromatography (HPLC)

  • System: High-Performance Liquid Chromatography (HPLC).[9]

  • Column: COSMOSIL 5C18-AR-II; 4.6 ID x 250 mm.[9]

  • Column Temperature: 30°C.[9]

  • Mobile Phase and Flow Rate: Specific mobile phase composition is not detailed in the source but a flow rate of 0.8 mL/min is used.[9]

  • Detection: UV detector set to a wavelength of 216 nm.[9]

  • Quantification: The concentration of p-HBA in the fermentation broth is determined by comparing the peak area to a standard curve generated with pure p-HBA.[9]

Isolation of p-HBA from a Reaction Mixture

This protocol describes a method for purifying p-HBA following its synthesis via the oxidation of p-cresol.[14]

  • Dilution and Catalyst Removal: The post-reaction mixture, containing the sodium salt of p-HBA in methanol along with the catalyst, is diluted with water (2 to 6 parts by weight of water per part of p-cresol used). The solution is heated to 50-90°C and filtered to remove the precipitated metal oxide-hydrate catalyst.[14]

  • Solvent Removal: Methanol is removed from the filtrate by distillation, leaving an aqueous solution of the sodium salt of p-HBA.[14]

  • Crystallization: The aqueous solution is cooled to approximately 5°C, causing the sodium salt of p-hydroxybenzaldehyde to crystallize. The salt is then collected by filtration.[14]

  • Liberation of Free Aldehyde: The purified sodium salt is redissolved in water and heated (e.g., to 60°C). A strong acid, such as concentrated hydrochloric acid, is added to acidify the solution to pH 3.[14][15]

  • Final Purification: Upon cooling, the free p-hydroxybenzaldehyde precipitates as a colorless solid. It is collected by suction filtration, washed with water, and dried under vacuum.[14] The purity of the final product can exceed 99.5%.[14]

Characterization of Biosynthetic Intermediates

This methodology is based on the study of L-tyrosine metabolism in Odonthalia floccosa and is suitable for pathway elucidation.[16]

  • Radiolabeling: The biosynthetic pathway is traced by incubating chloroplast-containing fractions of the organism with a radiolabeled precursor, such as L-[U-14C]tyrosine.[16]

  • Extraction: After incubation, the reaction is stopped (e.g., with trichloroacetic acid), and the mixture is extracted with an organic solvent to recover the aromatic compounds.

  • Separation of Intermediates: The extracted compounds are separated using two-dimensional Thin-Layer Chromatography (TLC) with different solvent systems to resolve the various intermediates.[16]

  • Identification and Detection:

    • Autoradiography: The TLC plate is exposed to X-ray film. The radioactive spots corresponding to the labeled intermediates are visualized on the developed film.[16]

    • Co-chromatography: Identification is confirmed by comparing the positions of the radioactive spots with those of non-labeled, authentic standard compounds chromatographed on the same plate.

    • GLC-RC: For further confirmation and quantification, separated compounds can be derivatized (e.g., silylated) and analyzed by Gas-Liquid Chromatography coupled with a Radioactivity Counter (GLC-RC).[16]

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of p-Hydroxybenzaldehyde-d4 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

p-Hydroxybenzaldehyde is a phenolic compound of interest in various fields, including as a biomarker and in the synthesis of pharmaceuticals. Accurate quantification in complex biological matrices is crucial for pharmacokinetic and metabolomic studies. The use of a stable isotope-labeled internal standard, such as p-Hydroxybenzaldehyde-d4, is the gold standard for quantitative LC-MS/MS analysis.[1] Deuterated internal standards exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization.[1][2] This co-eluting mimic allows for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantification.[1][2]

This application note details a comprehensive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound. The protocol is designed for the analysis of this compound in biological matrices, providing a framework for establishing a validated assay in a laboratory setting.

Experimental Protocols

Materials and Reagents
  • This compound (analyte)

  • p-Hydroxybenzaldehyde (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., human plasma)

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of this compound and p-Hydroxybenzaldehyde and dissolve each in 1 mL of methanol to prepare individual stock solutions.[1][3]

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create calibration standards.[4]

  • Internal Standard Working Solution (1 µg/mL): Dilute the p-Hydroxybenzaldehyde stock solution with methanol to a final concentration of 1 µg/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from biological matrices.

  • Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (1 µg/mL).

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

The chromatographic separation is critical for resolving the analyte from potential interferences. A reverse-phase method is suitable for a polar compound like p-Hydroxybenzaldehyde.

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity. Electrospray ionization (ESI) in negative ion mode is often suitable for phenolic compounds.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions See table below
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound125.196.120
p-Hydroxybenzaldehyde (IS)121.192.120

Data Presentation

The following table summarizes the expected performance characteristics of the method.

ParameterResult
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (% Bias) Within ±15%
Precision (%RSD) < 15%
Recovery > 85%
Matrix Effect Minimal

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography Reconstitute->LC MS Mass Spectrometry LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

internal_standard_principle cluster_process Analytical Process cluster_detection Detection Analyte Analyte (this compound) Extraction Extraction Analyte->Extraction IS Internal Standard (p-Hydroxybenzaldehyde) IS->Extraction Chromatography Chromatography Extraction->Chromatography Ionization Ionization Chromatography->Ionization Detector Mass Spectrometer Ionization->Detector Ratio Ratio Detector->Ratio Calculate Ratio (Analyte/IS) Concentration Concentration Ratio->Concentration Determine Concentration

Caption: Principle of quantification using a deuterated internal standard.

References

Application Notes: Protocol for Utilizing p-Hydroxybenzaldehyde-d4 as an Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis using mass spectrometry techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), requires the use of internal standards to ensure accuracy and precision. Internal standards are essential for correcting variations that can occur during sample preparation, injection, and ionization. Stable isotope-labeled internal standards, such as p-Hydroxybenzaldehyde-d4, are considered the gold standard for quantitative mass spectrometry. Due to their structural similarity to the analyte of interest, p-Hydroxybenzaldehyde, they co-elute chromatographically and exhibit similar ionization behavior, allowing for reliable correction of matrix effects and other sources of variability.

This document provides detailed protocols for the use of this compound as an internal standard in both GC-MS and LC-MS/MS applications. It also includes a summary of validation data and a visualization of the logical workflow for quantitative analysis. Additionally, as p-Hydroxybenzaldehyde has been shown to interact with the GABAergic system, a diagram of the GABAA receptor signaling pathway is provided.

Data Presentation: Method Validation Summary

The following tables summarize the quantitative performance of analytical methods for p-Hydroxybenzaldehyde using a deuterated internal standard. The data is based on a validated LC-MS/MS method for the analysis of p-Hydroxybenzaldehyde in rat plasma.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
p-Hydroxybenzaldehyde1 - 1000> 0.9951

Table 2: Precision and Accuracy

AnalyteSpiked Concentration (ng/mL)Intra-day Precision (%RSD) (n=6)Inter-day Precision (%RSD) (n=6, 3 days)Accuracy (%)
p-Hydroxybenzaldehyde28.618.7594.66 - 106.84
505.436.2194.66 - 106.84
8004.125.5894.66 - 106.84

Table 3: Recovery and Matrix Effect

AnalyteSpiked Concentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
p-Hydroxybenzaldehyde277.00 ± 5.5492.14 ± 3.63
5085.30 ± 4.1295.87 ± 5.21
80091.30 ± 2.96103.98 ± 8.71

Table 4: Stability

AnalyteStorage ConditionDurationStability (% of Initial Concentration)
p-HydroxybenzaldehydeRoom Temperature24 hours95.2 - 104.5
Autosampler (4°C)24 hours96.1 - 105.3
-20°C30 days93.8 - 103.7
Freeze-Thaw Cycles (3 cycles)-94.5 - 104.1

Experimental Protocols

Protocol 1: Quantitative Analysis of p-Hydroxybenzaldehyde by LC-MS/MS

This protocol is for the quantification of p-Hydroxybenzaldehyde in a biological matrix (e.g., plasma) using this compound as an internal standard.

1. Materials and Reagents

  • p-Hydroxybenzaldehyde (analyte)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., rat plasma)

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve p-Hydroxybenzaldehyde and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions of p-Hydroxybenzaldehyde by serial dilution of the stock solution with 50% methanol.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol.

3. Sample Preparation (Protein Precipitation)

  • To 50 µL of the biological matrix sample, add 10 µL of the internal standard working solution (100 ng/mL).

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II LC system or equivalent.

  • Column: Phenomenex Hydro-RP C18 (150 × 2.0 mm, 4 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30°C.

  • Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • MRM Transitions:

    • p-Hydroxybenzaldehyde: Precursor ion (m/z) 121.0 -> Product ion (m/z) 92.0

    • This compound: Precursor ion (m/z) 125.0 -> Product ion (m/z) 96.0

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of p-Hydroxybenzaldehyde in the samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantitative Analysis of Aldehydes by GC-MS with Derivatization

This protocol describes a general procedure for the quantification of aldehydes, including p-Hydroxybenzaldehyde, in an aqueous or environmental sample using this compound as an internal standard. Derivatization is a necessary step to improve the volatility and chromatographic behavior of aldehydes for GC-MS analysis.

1. Materials and Reagents

  • p-Hydroxybenzaldehyde (analyte)

  • This compound (internal standard)

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Hexane (GC grade)

  • Methanol (GC grade)

  • Sodium sulfate (anhydrous)

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of p-Hydroxybenzaldehyde and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of p-Hydroxybenzaldehyde by serial dilution of the stock solution with methanol.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with methanol.

  • PFBHA Derivatizing Reagent (15 mg/mL): Dissolve PFBHA in ultrapure water.

3. Sample Preparation and Derivatization

  • To 10 mL of the aqueous sample in a vial, add 10 µL of the internal standard working solution (1 µg/mL).

  • Add 1 mL of the PFBHA derivatizing reagent.

  • Seal the vial and heat at 60°C for 1 hour.

  • Cool the vial to room temperature.

  • Add 2 mL of hexane and vortex for 2 minutes to extract the PFBHA-oxime derivatives.

  • Allow the layers to separate and transfer the upper hexane layer to a clean vial.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Transfer the dried extract to an autosampler vial for GC-MS analysis.

4. GC-MS Conditions

  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Monitored Ions (for PFBHA derivatives):

    • p-Hydroxybenzaldehyde-PFBHA: Monitor characteristic ions (e.g., m/z 181, 317).

    • This compound-PFBHA: Monitor characteristic ions (e.g., m/z 181, 321).

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte derivative to the internal standard derivative against the concentration of the calibration standards.

  • Determine the concentration of p-Hydroxybenzaldehyde in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological or Environmental Sample add_is Spike with this compound (IS) sample->add_is extract Extraction / Derivatization add_is->extract cleanup Centrifugation / Cleanup extract->cleanup lcms LC-MS/MS Analysis cleanup->lcms gcms GC-MS Analysis cleanup->gcms integrate Peak Integration (Analyte & IS) lcms->integrate gcms->integrate ratio Calculate Peak Area Ratio integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Analyte Concentration curve->quantify

Caption: General workflow for quantitative analysis using an internal standard.

GABAA Receptor Signaling Pathway and the Effect of p-Hydroxybenzaldehyde

p-Hydroxybenzaldehyde has been reported to act as an antagonist at the GABAA receptor at high concentrations.[1][2][3] The GABAA receptor is a ligand-gated ion channel that mediates the majority of fast synaptic inhibition in the central nervous system. The binding of the neurotransmitter GABA to the receptor leads to the opening of a chloride ion channel, resulting in hyperpolarization of the neuron and a decrease in its excitability.

gabaa_signaling cluster_membrane Postsynaptic Membrane gabaa_receptor GABAA Receptor Chloride (Cl-) Channel cl_influx Cl- Influx gabaa_receptor:f1->cl_influx Channel Opens gaba GABA gaba->gabaa_receptor:f0 Binds to receptor phb p-Hydroxybenzaldehyde (High Concentration) phb->gabaa_receptor:f0 Antagonizes/Blocks hyperpolarization Hyperpolarization cl_influx->hyperpolarization inhibition Inhibition of Neuronal Firing hyperpolarization->inhibition

References

Application Notes and Protocols for the Analysis of p-Hydroxybenzaldehyde in Environmental Samples Using p-Hydroxybenzaldehyde-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hydroxybenzaldehyde is a phenolic compound that can be found in the environment due to its presence in various natural sources and its use in industrial applications. As a potential environmental contaminant, its accurate quantification in matrices such as water and soil is crucial for environmental monitoring and risk assessment. The use of a stable isotope-labeled internal standard, such as p-Hydroxybenzaldehyde-d4, is the gold standard for quantitative analysis by mass spectrometry. This approach, known as isotope dilution mass spectrometry, allows for the correction of matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.

This document provides detailed application notes and protocols for the quantitative analysis of p-Hydroxybenzaldehyde in environmental samples using this compound as an internal standard. The primary analytical techniques covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Principles

The core principle of this analytical approach is the addition of a known amount of this compound to the environmental sample at the initial stage of the analytical workflow. Since this compound is chemically identical to the native p-Hydroxybenzaldehyde, it experiences the same losses during sample extraction, cleanup, and derivatization (if applicable), and exhibits similar ionization efficiency in the mass spectrometer. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, an accurate quantification of the native analyte in the original sample can be achieved.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Water Samples

This protocol is designed for the analysis of p-Hydroxybenzaldehyde in water matrices such as surface water and wastewater.

a. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Preservation and Spiking: Collect water samples in amber glass bottles. If not analyzed immediately, store at 4°C. Prior to extraction, allow the samples to reach room temperature. For a 100 mL water sample, add a precise volume of a stock solution of this compound to achieve a final concentration of 50 ng/L.

  • pH Adjustment: Acidify the sample to pH 2-3 using a suitable acid (e.g., formic acid or hydrochloric acid) to ensure p-Hydroxybenzaldehyde is in its neutral form, which enhances its retention on the SPE sorbent.

  • SPE Cartridge Conditioning: Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 60 mg). Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (pH 2-3). Do not allow the cartridge to go dry.

  • Sample Loading: Load the acidified and spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the retained analytes with 5 mL of a suitable organic solvent, such as methanol or acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

b. LC-MS/MS Instrumentation and Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • MS/MS Transitions (MRM): The specific mass transitions for p-Hydroxybenzaldehyde and this compound need to be optimized. The precursor ion for p-Hydroxybenzaldehyde will be [M-H]⁻ at m/z 121.1. The precursor ion for this compound will be [M-H]⁻ at m/z 125.1. Product ions would be determined by infusion experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Soil and Sediment Samples

This protocol is suitable for the analysis of p-Hydroxybenzaldehyde in solid matrices. Derivatization is typically required to improve the volatility and chromatographic behavior of the analyte.

a. Sample Preparation: Extraction and Derivatization

  • Sample Preparation: Homogenize the soil or sediment sample. Weigh 10 g of the homogenized sample into a centrifuge tube.

  • Spiking: Add a known amount of this compound internal standard solution to the sample.

  • Extraction: Add 20 mL of an appropriate extraction solvent (e.g., a mixture of acetone and hexane). Vortex or sonicate the sample for 15-20 minutes.

  • Centrifugation and Collection: Centrifuge the sample and collect the supernatant. Repeat the extraction process twice more and combine the supernatants.

  • Concentration: Concentrate the combined extracts to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Derivatization: To the concentrated extract, add a derivatizing agent such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane). Heat the mixture at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of p-Hydroxybenzaldehyde.

  • Final Preparation: After cooling, the derivatized sample is ready for GC-MS analysis.

b. GC-MS Instrumentation and Conditions

  • GC System: A gas chromatograph equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer operating in electron ionization (EI) mode.

  • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): Monitor characteristic ions for the TMS-derivatized p-Hydroxybenzaldehyde and this compound. The specific ions would need to be determined from the mass spectra of the derivatized standards.

Data Presentation

The following tables summarize the expected quantitative performance data for the analytical methods described. These values are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: LC-MS/MS Method Performance for p-Hydroxybenzaldehyde in Water

ParameterSurface WaterWastewater
Limit of Detection (LOD) 1 - 5 ng/L5 - 10 ng/L
Limit of Quantification (LOQ) 5 - 15 ng/L15 - 30 ng/L
Recovery (%) 90 - 110%85 - 105%
Precision (%RSD) < 10%< 15%

Table 2: GC-MS Method Performance for p-Hydroxybenzaldehyde in Soil

ParameterSandy SoilClay Soil
Limit of Detection (LOD) 0.5 - 2 µg/kg1 - 5 µg/kg
Limit of Quantification (LOQ) 2 - 10 µg/kg5 - 15 µg/kg
Recovery (%) 80 - 110%75 - 105%
Precision (%RSD) < 15%< 20%

Visualization

The following diagram illustrates the general workflow for the analysis of environmental samples using an isotopically labeled internal standard.

Environmental_Sample_Analysis_Workflow Sample Environmental Sample (Water/Soil) Spike Spike with This compound Sample->Spike Internal Standard Addition Extraction Sample Extraction (e.g., SPE, LLE) Spike->Extraction Cleanup Sample Cleanup (if necessary) Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization Optional Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Cleanup->Analysis LC-MS/MS Path Derivatization->Analysis GC-MS Path Data Data Processing & Quantification Analysis->Data Signal Ratio Measurement Result Final Result (Analyte Concentration) Data->Result

Caption: General workflow for environmental sample analysis using a deuterated internal standard.

The following diagram illustrates the logical relationship of using an internal standard for quantification.

Internal_Standard_Quantification Analyte_IS_Ratio Ratio of Analyte Signal to Internal Standard Signal Calibration_Curve Calibration Curve (Ratio vs. Concentration) Analyte_IS_Ratio->Calibration_Curve Used to construct Final_Concentration Analyte Concentration in Sample Calibration_Curve->Final_Concentration to determine Sample_Ratio Measured Signal Ratio in Environmental Sample Sample_Ratio->Final_Concentration Interpolated on

Caption: Logic of quantification using an internal standard and a calibration curve.

Application Notes and Protocols for Quantitative Proteomics using p-Hydroxybenzaldehyde-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative proteomics is a powerful analytical approach to determine the relative or absolute amount of proteins in a complex sample.[1][2][3] This field is critical in drug development and life science research for identifying biomarkers, understanding disease mechanisms, and assessing drug efficacy and toxicity.[4][5][6] Isotope labeling is a key strategy in quantitative proteomics, where stable isotopes are incorporated into proteins or peptides, allowing for mass spectrometry-based differentiation and quantification.[2][3] This document provides detailed application notes and protocols for a quantitative proteomics workflow utilizing p-Hydroxybenzaldehyde-d4 as a novel isotopic labeling reagent.

This compound is the deuterium-labeled form of p-Hydroxybenzaldehyde.[7][8][9] The aldehyde group of this reagent can react with primary amines, such as the N-terminus of peptides and the ε-amino group of lysine residues, through reductive amination.[1][3] By using the "light" (p-Hydroxybenzaldehyde) and "heavy" (this compound) versions of the reagent to label two different protein samples, the relative abundance of peptides (and thus proteins) can be determined by comparing the signal intensities of the isotopic pairs in the mass spectrometer.

Principle of the Method

The core of this method lies in the chemical labeling of peptides via reductive amination. In this reaction, the aldehyde group of p-Hydroxybenzaldehyde forms a Schiff base with the primary amine of a peptide. This intermediate is then reduced by a reducing agent, such as sodium cyanoborohydride, to form a stable secondary amine linkage.

Two protein samples (e.g., control vs. treated) are independently digested into peptides. One sample is labeled with the light reagent (p-Hydroxybenzaldehyde), and the other is labeled with the heavy reagent (this compound). The labeled samples are then mixed in a 1:1 ratio and analyzed by liquid chromatography-mass spectrometry (LC-MS). The mass difference between the heavy and light labeled peptides allows for their distinct detection and the accurate quantification of their relative abundance.

Data Presentation

Table 1: Mass Shift Calculation for p-Hydroxybenzaldehyde Labeling

The following table summarizes the theoretical mass increase upon labeling with p-Hydroxybenzaldehyde and its deuterated analog.

ReagentChemical FormulaMolecular Weight ( g/mol )Mass Increase (Monoisotopic)
p-HydroxybenzaldehydeC₇H₆O₂122.12104.0262
This compoundC₇H₂D₄O₂126.15108.0513
Mass Difference (Heavy - Light) 4.0251

Note: The mass increase is calculated based on the addition of the p-hydroxybenzyl group (C₇H₄O or C₇D₄O) to a primary amine with the loss of a water molecule from the Schiff base intermediate and the addition of two hydrogen atoms from the reducing agent.

Experimental Protocols

This section provides a detailed methodology for the quantitative proteomics workflow using this compound.

Protein Extraction, Reduction, Alkylation, and Digestion

This initial phase of sample preparation is critical for successful proteomic analysis.

a. Protein Extraction and Denaturation:

  • Lyse cells or tissues in a suitable buffer containing denaturants (e.g., 8 M urea or 4% SDS) and protease inhibitors.

  • Sonicate or homogenize the sample to ensure complete cell disruption.

  • Centrifuge the lysate at high speed to pellet cellular debris.

  • Collect the supernatant containing the protein extract.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

b. Reduction and Alkylation:

  • To a protein solution (typically 1-2 mg/mL), add dithiothreitol (DTT) to a final concentration of 5 mM.

  • Incubate at 56°C for 30 minutes to reduce disulfide bonds.

  • Cool the sample to room temperature.

  • Add iodoacetamide to a final concentration of 15 mM.

  • Incubate for 20 minutes in the dark at room temperature to alkylate the free sulfhydryl groups.

  • Quench the alkylation reaction by adding DTT to a final concentration of 5 mM.

c. Protein Digestion:

  • Dilute the protein sample with a digestion buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to less than 1 M.

  • Add trypsin at a 1:50 (enzyme:protein) ratio.

  • Incubate overnight at 37°C.

  • Stop the digestion by adding formic acid to a final concentration of 1%.

Peptide Desalting
  • Acidify the peptide digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

  • Use a C18 StageTip or Sep-Pak cartridge to desalt the peptides.

  • Wash the column with 0.1% TFA.

  • Elute the peptides with a solution of 50-80% acetonitrile and 0.1% formic acid.

  • Dry the eluted peptides in a vacuum centrifuge.

Isotopic Labeling with p-Hydroxybenzaldehyde and this compound

a. Reagent Preparation:

  • Prepare a 100 mM solution of p-Hydroxybenzaldehyde (light reagent) in a suitable organic solvent (e.g., anhydrous DMSO or ethanol).

  • Prepare a 100 mM solution of this compound (heavy reagent) in the same solvent.

  • Prepare a 1 M solution of sodium cyanoborohydride in the same solvent.

b. Labeling Reaction:

  • Resuspend the dried peptide samples (e.g., control and treated) in a labeling buffer (e.g., 100 mM triethylammonium bicarbonate, pH 7.5).

  • To the control peptide sample, add the light p-Hydroxybenzaldehyde solution to a final concentration of 10 mM.

  • To the treated peptide sample, add the heavy this compound solution to a final concentration of 10 mM.

  • Add sodium cyanoborohydride to both samples to a final concentration of 50 mM.

  • Incubate the reactions for 1 hour at room temperature.

  • Quench the reaction by adding hydroxylamine or glycine to a final concentration of 100 mM and incubating for 15 minutes.

Sample Mixing and Final Desalting
  • Combine the light- and heavy-labeled peptide samples in a 1:1 ratio based on the initial protein amount.

  • Perform a final desalting step using a C18 StageTip or Sep-Pak cartridge as described in section 2.

  • Dry the combined, labeled peptide sample in a vacuum centrifuge.

LC-MS/MS Analysis
  • Resuspend the final peptide sample in a solution of 2% acetonitrile and 0.1% formic acid.

  • Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).

  • Separate the peptides using a reversed-phase analytical column with a suitable gradient of increasing acetonitrile concentration.

  • Acquire data in a data-dependent acquisition (DDA) mode, where the mass spectrometer performs a full MS scan followed by MS/MS scans of the most intense precursor ions.

Data Analysis
  • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, or similar) to analyze the raw mass spectrometry data.

  • Configure the software to search for the specific mass modifications corresponding to the light (+104.0262 Da) and heavy (+108.0513 Da) p-hydroxybenzyl groups on peptide N-termini and lysine residues.

  • The software will identify peptides, quantify the peak areas for the light and heavy isotopic pairs, and calculate the heavy/light ratios for each peptide.

  • Protein-level quantification is then inferred from the peptide ratios.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis ProteinExtraction Protein Extraction & Denaturation ReductionAlkylation Reduction & Alkylation ProteinExtraction->ReductionAlkylation Digestion Tryptic Digestion ReductionAlkylation->Digestion Desalting1 Peptide Desalting Digestion->Desalting1 Control Control Sample Desalting1->Control Treated Treated Sample Desalting1->Treated LightLabel Label with p-Hydroxybenzaldehyde Control->LightLabel HeavyLabel Label with this compound Treated->HeavyLabel Mixing Mix Samples 1:1 LightLabel->Mixing HeavyLabel->Mixing Desalting2 Final Desalting Mixing->Desalting2 LCMS LC-MS/MS Analysis Desalting2->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

Caption: Experimental workflow for quantitative proteomics using this compound.

chemical_reaction cluster_reactants Reactants cluster_products Products Peptide Peptide-NH2 (N-terminus or Lysine) SchiffBase Schiff Base Intermediate Peptide->SchiffBase + Aldehyde This compound Aldehyde->SchiffBase LabeledPeptide Labeled Peptide Reducer NaBH3CN (Reducing Agent) Reducer->LabeledPeptide + SchiffBase->LabeledPeptide

Caption: Reductive amination of a peptide with this compound.

References

Application Notes and Protocols for the Preparation of p-Hydroxybenzaldehyde-d4 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug development and bioanalysis, the precise quantification of analytes in complex biological matrices is paramount. The use of stable isotope-labeled internal standards (SIL-IS) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving accurate and reproducible results.[1][2] p-Hydroxybenzaldehyde-d4, a deuterated analog of p-hydroxybenzaldehyde, serves as an excellent internal standard for the quantification of its unlabeled counterpart and other structurally related compounds.[3] Its physicochemical properties are nearly identical to the analyte of interest, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus effectively compensating for variability in the analytical process.[1][3]

This document provides detailed protocols for the preparation of this compound stock and working solutions, tailored for use in a regulated bioanalytical environment. Adherence to these guidelines will help ensure the integrity and reliability of quantitative data.

Physicochemical Properties and Solubility

This compound is a deuterated form of p-hydroxybenzaldehyde, where four hydrogen atoms on the benzene ring are replaced with deuterium.

Table 1: Physicochemical Properties of p-Hydroxybenzaldehyde and its Deuterated Analog

Propertyp-HydroxybenzaldehydeThis compound
Chemical Formula C₇H₆O₂C₇H₂D₄O₂
Molecular Weight 122.12 g/mol [4]126.15 g/mol
Appearance Yellow to tan powder[4]Not specified, typically similar to unlabeled
Melting Point 116 °C[4]Not specified, typically similar to unlabeled
Solubility in Water 12.9 g/L[4]Soluble, requires sonication for higher concentrations
Solubility in Organic Solvents Soluble in ethanol, ether, acetone, ethyl acetate[5]Soluble in methanol, ethanol, isopropanol, acetonitrile, DMSO[6]

The solubility of p-hydroxybenzaldehyde is influenced by the solvent and temperature, with increased solubility observed at higher temperatures.[6] For LC-MS applications, solvents should be of high purity (LC-MS grade) to minimize background interference.[7] Commonly used solvents for preparing stock solutions of internal standards include methanol, acetonitrile, and DMSO.[8] The choice of solvent should be compatible with the analytical method's mobile phase to ensure good peak shape and prevent precipitation upon injection.

Experimental Protocols

The following protocols outline the step-by-step procedures for preparing this compound stock and working solutions. All operations should be performed in a clean, controlled laboratory environment using calibrated equipment.

Preparation of a 1 mg/mL Stock Solution

This protocol describes the preparation of a primary stock solution. The concentration can be adjusted based on the specific requirements of the analytical method.

Materials:

  • This compound (solid, high purity)

  • Methanol (LC-MS grade)

  • Calibrated analytical balance

  • Class A volumetric flask (e.g., 10 mL)

  • Calibrated pipettes

  • Amber glass vial for storage

Procedure:

  • Weighing: Accurately weigh approximately 10 mg of this compound using a calibrated analytical balance. Record the exact weight.

  • Dissolution: Quantitatively transfer the weighed compound to a 10 mL Class A volumetric flask.

  • Solubilization: Add a small volume of LC-MS grade methanol (approximately 5 mL) to the flask and gently swirl to dissolve the compound. If necessary, sonicate for a few minutes to ensure complete dissolution.

  • Dilution to Volume: Once the solid is completely dissolved, bring the solution to the final volume of 10 mL with methanol.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a clearly labeled amber glass vial and store at -20°C or -80°C for long-term stability.

Table 2: Example Calculation for 1 mg/mL Stock Solution

ParameterValue
Target Concentration 1.0 mg/mL
Final Volume 10.0 mL
Required Mass 10.0 mg
Actual Weighed Mass 10.2 mg
Actual Concentration 1.02 mg/mL
Preparation of Working Solutions via Serial Dilution

Working solutions are prepared by diluting the stock solution to concentrations appropriate for spiking into calibration standards and quality control (QC) samples. The concentration of the internal standard in the final sample should be consistent across all samples and typically falls within the mid-range of the calibration curve of the analyte.

Materials:

  • 1 mg/mL this compound stock solution

  • Methanol (LC-MS grade) or appropriate dilution solvent

  • Calibrated pipettes

  • Appropriate vials or tubes for dilutions

Procedure:

This example describes the preparation of a 1 µg/mL working solution. Further dilutions can be made as required.

  • Intermediate Dilution (if necessary): Prepare an intermediate stock solution to facilitate accurate pipetting for lower concentration working solutions. For example, prepare a 100 µg/mL intermediate solution by diluting 1 mL of the 1 mg/mL stock solution to 10 mL with the chosen diluent.

  • Working Solution Preparation: Prepare the 1 µg/mL working solution by diluting 100 µL of the 100 µg/mL intermediate solution to 10 mL with the diluent.

  • Homogenization: Thoroughly mix the working solution by vortexing.

  • Storage: Store the working solution in a labeled vial under appropriate conditions (typically refrigerated or frozen). Stability of the working solution should be established.

Table 3: Serial Dilution Scheme for Working Solutions

SolutionStarting SolutionVolume of Starting SolutionFinal VolumeFinal Concentration
Intermediate Stock 1 mg/mL Stock1.0 mL10.0 mL100 µg/mL
Working Solution 1 100 µg/mL Intermediate1.0 mL10.0 mL10 µg/mL
Working Solution 2 10 µg/mL Working Solution 11.0 mL10.0 mL1 µg/mL

Stability and Storage

Proper storage is crucial to maintain the integrity of the stock and working solutions.

Table 4: Recommended Storage and Stability Guidelines

SolutionStorage TemperatureRecommended ContainerTypical Stability
Solid Compound Room Temperature[9]Manufacturer's containerStable for years if stored properly[9]
Stock Solution -20°C or -80°CAmber glass vialUp to 6 months at -80°C, 1 month at -20°C
Working Solutions 2-8°C or -20°CAmber glass vialStability should be experimentally determined

It is best practice to prepare fresh working solutions regularly and to verify the concentration of the stock solution periodically. Avoid repeated freeze-thaw cycles.

Experimental Workflow and Logical Relationships

The preparation of this compound solutions follows a logical workflow designed to ensure accuracy and consistency. The following diagram illustrates this process.

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Solutions cluster_2 Application weigh 1. Weigh this compound dissolve 2. Dissolve in Solvent weigh->dissolve volume 3. Adjust to Final Volume dissolve->volume store_stock 4. Store Stock Solution volume->store_stock dilute 5. Perform Serial Dilutions store_stock->dilute Use Stock Solution store_working 6. Store Working Solutions dilute->store_working spike 7. Spike into Samples store_working->spike Use Working Solution analyze 8. LC-MS/MS Analysis spike->analyze

Caption: Workflow for the preparation and use of this compound solutions.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the preparation of this compound stock and working solutions for use as an internal standard in quantitative bioanalysis. By following these standardized procedures, researchers, scientists, and drug development professionals can enhance the accuracy, precision, and reliability of their LC-MS/MS data, contributing to the robustness of their analytical methods. The establishment of solution stability under specific laboratory conditions is a critical component of method validation and should be performed to ensure data integrity.

References

Application Notes and Protocols for p-Hydroxybenzaldehyde-d4 in Pharmacokinetic and Pharmacodynamic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of p-Hydroxybenzaldehyde-d4, a deuterated form of p-Hydroxybenzaldehyde, in pharmacokinetic (PK) and pharmacodynamic (PD) studies. This document includes detailed experimental protocols and data presentation to facilitate its application in drug development and scientific research.

Introduction

p-Hydroxybenzaldehyde is a naturally occurring phenolic compound found in various plants and is known for its diverse biological activities. Its deuterated analog, this compound, serves as an invaluable tool, primarily as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). The stable isotope label ensures accurate and precise quantification of the parent compound in biological matrices, which is crucial for defining its pharmacokinetic profile. Furthermore, understanding the pharmacodynamics of p-Hydroxybenzaldehyde, including its interaction with key signaling pathways, provides insights into its therapeutic potential.

Pharmacokinetic Studies

The primary application of this compound in pharmacokinetic studies is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of p-Hydroxybenzaldehyde in biological samples. The near-identical physicochemical properties of the deuterated and non-deuterated compounds ensure they behave similarly during sample extraction, chromatography, and ionization, thus correcting for variability in the analytical process.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical workflow for a pharmacokinetic study of p-hydroxybenzaldehyde in a rat model, utilizing this compound as an internal standard.

1. Animal Dosing and Sample Collection:

  • Animal Model: Male Sprague-Dawley rats.

  • Dosing: Administer p-hydroxybenzaldehyde orally (e.g., by gavage) at a specific dose.

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Collect blood in tubes containing an anticoagulant (e.g., EDTA), and centrifuge to separate the plasma. Store plasma samples at -80°C until analysis.

2. Sample Preparation for LC-MS/MS Analysis:

  • Protein Precipitation: To a 100 µL aliquot of plasma, add 200 µL of acetonitrile containing a known concentration of this compound (internal standard).

  • Vortex and Centrifuge: Vortex the mixture to precipitate proteins and then centrifuge at high speed.

  • Supernatant Collection: Transfer the clear supernatant to a new tube for analysis.

3. LC-MS/MS Quantification:

  • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for both p-hydroxybenzaldehyde and this compound.

4. Data Analysis:

  • Calculate the concentration of p-hydroxybenzaldehyde in each plasma sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

  • Determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Quantitative Data: Pharmacokinetic Parameters of p-Hydroxybenzaldehyde in Rats

The following table summarizes the pharmacokinetic parameters of p-hydroxybenzaldehyde in rats after oral administration of an extract of Polygonum multiflorum.[1]

ParameterValueUnit
Tmax0.28 ± 0.13h
Cmax1009.00 ± 477.08ng/mL
AUC(0-t)1340.03 ± 296.11ng·h/mL
AUC(0-∞)1383.65 ± 299.01ng·h/mL
t1/21.84 ± 0.81h

Experimental Workflow for Pharmacokinetic Analysis

G cluster_invivo In Vivo Study cluster_bioanalysis Bioanalysis dosing Oral Administration of p-Hydroxybenzaldehyde to Rats sampling Serial Blood Sampling dosing->sampling plasma Plasma Separation sampling->plasma extraction Plasma Protein Precipitation with Acetonitrile & This compound (IS) plasma->extraction lcms LC-MS/MS Quantification extraction->lcms data Pharmacokinetic Parameter Calculation lcms->data

Caption: Workflow for an in vivo pharmacokinetic study of p-hydroxybenzaldehyde.

Pharmacodynamic Studies

p-Hydroxybenzaldehyde exhibits interesting pharmacodynamic properties, including interactions with the GABAA receptor and modulation of the Nrf2/HO-1 signaling pathway, which is involved in the cellular response to oxidative stress.

GABAA Receptor Antagonism

At high concentrations, p-hydroxybenzaldehyde has been shown to act as an antagonist of the GABAA receptor, a key inhibitory neurotransmitter receptor in the central nervous system. This interaction can be investigated through various in vitro assays.

Experimental Protocol: GABAA Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of p-hydroxybenzaldehyde for the GABAA receptor.

1. Membrane Preparation:

  • Homogenize rat brain tissue in a suitable buffer.

  • Perform a series of centrifugations to isolate the cell membrane fraction containing the GABAA receptors.

  • Resuspend the final membrane pellet in an assay buffer.

2. Competitive Binding Assay:

  • Incubate the prepared membranes with a known concentration of a radiolabeled GABAA receptor ligand (e.g., [3H]muscimol) in the presence of varying concentrations of p-hydroxybenzaldehyde.

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Quantify the radioactivity of the bound ligand using liquid scintillation counting.

3. Data Analysis:

  • Determine the concentration of p-hydroxybenzaldehyde that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the inhibitory constant (Ki) to determine the affinity of p-hydroxybenzaldehyde for the GABAA receptor.

GABAA Receptor Interaction Workflow

G cluster_assay GABAA Receptor Binding Assay mem_prep Preparation of Brain Membranes binding Incubation with [3H]muscimol and p-Hydroxybenzaldehyde mem_prep->binding filtration Separation of Bound and Free Ligand binding->filtration quantification Quantification of Radioactivity filtration->quantification analysis Determination of IC50 and Ki quantification->analysis

Caption: Workflow for a GABAA receptor competitive binding assay.

Modulation of the Nrf2/HO-1 Signaling Pathway

p-Hydroxybenzaldehyde has been reported to exert protective effects against oxidative stress by activating the Nrf2/HO-1 signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including heme oxygenase-1 (HO-1).

Signaling Pathway of p-Hydroxybenzaldehyde in Oxidative Stress Response

G phba p-Hydroxybenzaldehyde nrf2 Nrf2 Activation and Nuclear Translocation phba->nrf2 promotes ros Oxidative Stress ros->nrf2 induces are Binding to Antioxidant Response Element (ARE) nrf2->are ho1 Increased Expression of Heme Oxygenase-1 (HO-1) are->ho1 protection Cellular Protection Against Oxidative Damage ho1->protection

Caption: p-Hydroxybenzaldehyde's role in the Nrf2/HO-1 signaling pathway.

Conclusion

This compound is an essential tool for the accurate and reliable pharmacokinetic characterization of p-hydroxybenzaldehyde. The detailed protocols and data presented herein provide a framework for researchers to design and execute robust studies. Furthermore, the elucidation of p-hydroxybenzaldehyde's pharmacodynamic mechanisms, including its effects on the GABAA receptor and the Nrf2/HO-1 pathway, opens avenues for exploring its therapeutic potential in various pathological conditions. These application notes serve as a valuable resource for scientists and professionals in the field of drug development and pharmacology.

References

Application of p-Hydroxybenzaldehyde-d4 in Drug Metabolism Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of p-Hydroxybenzaldehyde-d4 in drug metabolism research. The following sections outline its primary applications, experimental procedures, data presentation, and visualization of key processes.

Introduction to this compound in Drug Metabolism

This compound is the deuterated form of p-Hydroxybenzaldehyde, a phenolic aldehyde that can be found in various natural sources. In drug metabolism studies, stable isotope-labeled compounds like this compound are invaluable tools, primarily employed as internal standards (IS) for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).

The key advantage of using a deuterated internal standard is its chemical similarity to the analyte of interest. This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization, thus effectively compensating for variability in these processes.[1][2] The mass difference due to the deuterium atoms allows the mass spectrometer to distinguish it from the unlabeled analyte.[3]

Key Applications and Experimental Protocols

The primary application of this compound is as an internal standard in quantitative LC-MS/MS assays for the determination of analytes with similar physicochemical properties. This is particularly useful in studies such as metabolic stability assays and cytochrome P450 (CYP) inhibition assays.

Internal Standard in Metabolic Stability Assays

Metabolic stability assays are crucial in early drug discovery to predict the in vivo half-life of a drug candidate.[3] These assays typically involve incubating the test compound with liver microsomes or hepatocytes and monitoring its disappearance over time.[4][5]

Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound

  • This compound (Internal Standard)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[6]

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of the test compound (e.g., 100 µM in buffer).

    • Prepare a stock solution of this compound (e.g., 1 mg/mL in methanol).

    • Prepare a quenching solution of ice-cold acetonitrile containing this compound at a fixed concentration (e.g., 100 nM).[3]

    • Prepare the HLM suspension in phosphate buffer (e.g., 1 mg/mL).

    • Prepare the NADPH regenerating system as per the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM suspension and the test compound working solution.

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well at designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[4]

  • Reaction Termination and Sample Preparation:

    • At each time point, terminate the reaction by adding a fixed volume of the ice-cold acetonitrile solution containing this compound.[6]

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method. The method should be optimized for the separation and detection of the test compound and this compound.

    • Monitor the specific mass transitions (parent ion → product ion) for both the analyte and the internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for each time point.

    • Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at T=0.[3]

    • Plot the natural logarithm of the percent remaining of the test compound against time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Time (min)Peak Area (Analyte)Peak Area (this compound)Peak Area Ratio (Analyte/IS)% Remainingln(% Remaining)
0125,00050,0002.50100.04.61
5102,50049,5002.0782.84.42
1568,75051,0001.3554.03.99
3037,50050,5000.7429.63.39
4518,75049,0000.3815.22.72
609,50050,2000.197.62.03

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

MetabolicStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Test Compound Working Solution E Pre-incubation (HLM + Test Compound) A->E B HLM Suspension B->E C NADPH System F Initiate Reaction (Add NADPH) C->F D Quenching Solution (ACN + p-HBA-d4) G Terminate Reaction (Add Quenching Solution) D->G E->F F->G Time Points H Centrifuge G->H I Collect Supernatant H->I J LC-MS/MS Analysis I->J K Data Processing J->K CYPinhibition cluster_components Reaction Components CYP CYP Enzyme Metabolism Metabolism CYP->Metabolism Substrate Probe Substrate Substrate->Metabolism TestCompound Test Compound (Potential Inhibitor) Inhibition Inhibition TestCompound->Inhibition NADPH NADPH NADPH->Metabolism Metabolite Metabolite Formation Metabolism->Metabolite Inhibition->Metabolism

References

Troubleshooting & Optimization

p-Hydroxybenzaldehyde-d4 stability in analytical samples and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of p-Hydroxybenzaldehyde-d4 in analytical samples and solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure the long-term stability and isotopic purity of solid this compound, it is recommended to store it under the following conditions:

  • Temperature: For long-term storage, temperatures of -20°C or colder are recommended.[1][2] For short-term storage, refrigeration at 2-8°C is acceptable.[3]

  • Atmosphere: Store under an inert atmosphere, such as dry nitrogen or argon, to minimize oxidation.[2][3][4]

  • Light: Protect from light by storing in an amber vial or in the dark to prevent photodegradation.[2][3]

  • Moisture: Store in a desiccator to protect from moisture, as the compound can be hygroscopic.[1][5] Keep containers tightly sealed.

Q2: What is the recommended procedure for preparing stock and working solutions of this compound?

A2: Proper solution preparation is critical to maintaining the integrity of the standard. Follow these steps:

  • Equilibration: Before opening, allow the sealed container of solid this compound to equilibrate to room temperature to prevent condensation of atmospheric moisture.[2][5]

  • Solvent Selection: Use high-purity aprotic solvents such as acetonitrile, methanol, or ethyl acetate.[1] Avoid acidic or basic aqueous solutions, which can catalyze the exchange of deuterium with hydrogen from the solvent (H/D exchange).[1][2]

  • Dissolution: Accurately weigh the required amount of the standard and dissolve it in the chosen solvent in a Class A volumetric flask.

  • Storage of Stock Solution: Store the stock solution in a tightly sealed amber vial at -20°C for up to one month or at -80°C for up to six months for extended stability.

  • Working Solutions: Prepare working solutions fresh daily by diluting the stock solution with the appropriate solvent.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathway for this compound, similar to its non-deuterated counterpart, is oxidation . The aldehyde group is susceptible to oxidation to form the corresponding carboxylic acid, p-hydroxybenzoic acid-d4.[3][6] This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[3]

Another potential issue is hydrogen-deuterium (H-D) exchange , where deuterium atoms on the molecule are replaced by hydrogen from the surrounding environment, particularly in the presence of moisture or protic solvents under acidic or basic conditions.[1][5] This compromises the isotopic purity of the standard.

Q4: How can I assess the stability of my this compound samples?

A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be used.[7] This involves subjecting the sample to forced degradation conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[8][9][10] The analytical method is then validated to ensure it can separate the intact this compound from any degradants and impurities.[7][11]

Troubleshooting Guides

Issue 1: Inconsistent or decreasing peak area of this compound in repeat analyses.
Possible Cause Troubleshooting Action
Degradation of the analytical sample Prepare fresh samples from a properly stored stock solution. Ensure the autosampler temperature is controlled if samples are stored for an extended period before injection.
Degradation of the stock or working solution Prepare fresh stock and working solutions. Review storage conditions (temperature, light exposure, container seal). Consider potential for oxidation or H/D exchange.
Improper solvent for solution preparation Ensure an aprotic solvent was used. If an aqueous mobile phase is necessary for the working solution, prepare it fresh and use it immediately.
Adsorption to container surfaces Use silanized glass vials or polypropylene vials for low-concentration solutions.
Issue 2: Appearance of unknown peaks in the chromatogram.
Possible Cause Troubleshooting Action
Oxidation of this compound The primary degradation product is likely p-hydroxybenzoic acid-d4. Confirm by comparing the retention time with a standard of p-hydroxybenzoic acid, if available, or by mass spectrometry. To prevent further oxidation, handle solutions under an inert atmosphere and protect them from light.
Contamination Check the purity of the solvent and any other reagents used. Analyze a blank injection to identify potential solvent-related peaks.
Matrix effects from the sample If analyzing complex samples, perform a spike and recovery experiment to assess matrix interference.
Issue 3: Compromised isotopic purity (H/D exchange).
Possible Cause Troubleshooting Action
Use of protic solvents (e.g., water) under non-neutral pH Use aprotic solvents for stock solutions. If aqueous solutions are required, maintain a neutral pH and use them promptly.
Exposure to moisture Ensure the solid standard is handled in a dry environment (e.g., glove box or under a stream of dry nitrogen). Use dried glassware.
Repeated freeze-thaw cycles of solutions Aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles.

Stability Data Summary

While specific quantitative stability data for this compound is not extensively available in the public domain, the following table summarizes general recommendations for deuterated benzaldehyde derivatives.

Storage Condition Solid Form Solution (in Aprotic Solvent)
Long-Term -20°C or colder, desiccated, inert atmosphere, protected from light[1][3]-80°C (up to 6 months)
Short-Term 2-8°C, desiccated, inert atmosphere, protected from light[3]-20°C (up to 1 month)
Benchtop (Working Solution) N/APrepare fresh daily

Experimental Protocols

Protocol 1: General Procedure for Stability Testing of this compound in Solution

This protocol outlines a forced degradation study to assess the stability of this compound.

  • Solution Preparation: Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions:

    • Acid Hydrolysis: Dilute with 0.1 M HCl and heat at 60°C for a specified time.

    • Base Hydrolysis: Dilute with 0.1 M NaOH and heat at 60°C for a specified time.

    • Oxidation: Add a small volume of 3% hydrogen peroxide and keep at room temperature.

    • Thermal Degradation: Heat the solution at a specified temperature (e.g., 60°C).

    • Photostability: Expose the solution to UV light (e.g., 254 nm) or sunlight.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.

  • Analysis: Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of this compound remaining and identify and quantify any degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) stress_acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->stress_acid Aliquot stress_base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->stress_base Aliquot stress_ox Oxidation (3% H2O2, RT) prep_stock->stress_ox Aliquot stress_therm Thermal (60°C) prep_stock->stress_therm Aliquot stress_photo Photolytic (UV Light) prep_stock->stress_photo Aliquot sampling Sample at Time Points (0, 2, 4, 8, 24h) stress_acid->sampling stress_base->sampling stress_ox->sampling stress_therm->sampling stress_photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc data_eval Data Evaluation (% Remaining, Degradants) hplc->data_eval

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway pOHBD_d4 This compound pOHBA_d4 p-Hydroxybenzoic acid-d4 pOHBD_d4->pOHBA_d4 Oxidation (O2, light, heat) HD_exchange Loss of Isotopic Purity pOHBD_d4->HD_exchange H/D Exchange (Moisture, H+)

Caption: Potential degradation pathways for this compound.

References

Troubleshooting p-Hydroxybenzaldehyde-d4 signal intensity in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for p-Hydroxybenzaldehyde-d4 analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during mass spectrometry experiments involving this deuterated internal standard.

Troubleshooting Guide

This guide provides systematic approaches to diagnose and resolve common problems affecting this compound signal intensity and analytical accuracy.

Issue 1: Low or No Signal Intensity for this compound

Question: I am not observing a signal, or the signal for my this compound internal standard is significantly lower than expected. What are the potential causes and how can I resolve this?

Answer: Low or no signal intensity for this compound can stem from several factors, ranging from sample preparation to instrument settings. A systematic approach is crucial to identify the root cause.

Troubleshooting Workflow:

cluster_0 Initial Checks cluster_1 Mass Spectrometer Issues cluster_2 LC System & Sample Prep Issues cluster_3 Ionization & Source Parameter Optimization start Low/No Signal Detected check_ms Isolate MS: Infuse Standard Directly start->check_ms ms_signal Signal OK with Infusion? check_ms->ms_signal lc_problem Problem is with LC System or Sample Prep ms_signal->lc_problem Yes ms_problem Problem is with MS or Standard ms_signal->ms_problem No check_lc Check for Leaks, Flow Rate & Column Integrity lc_problem->check_lc check_prep Review Sample Prep Protocol (e.g., SPE) lc_problem->check_prep tune_ms Tune & Calibrate MS ms_problem->tune_ms check_standard Verify Standard Integrity & Concentration ms_problem->check_standard optimize_source Optimize Ion Source Parameters (e.g., Voltages, Gas Flows, Temp.) tune_ms->optimize_source check_prep->optimize_source end Signal Restored optimize_source->end

Caption: Systematic workflow for troubleshooting low or no signal.

Detailed Steps:

  • Isolate the Mass Spectrometer: The first step is to determine if the issue lies with the LC system or the mass spectrometer itself. Perform a direct infusion of your this compound working solution into the mass spectrometer.

    • Strong, Stable Signal: If you observe a good signal, the problem is likely related to the LC system (e.g., leaks, column issues) or sample preparation.

    • Weak or No Signal: If the signal is still poor, the issue is with the mass spectrometer, the ionization process, or the standard itself.

  • Verify Standard Integrity:

    • Concentration: Double-check the concentration calculations of your stock and working solutions.

    • Stability: Ensure the standard has been stored correctly. This compound solutions should be stored at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage to prevent degradation.[1] If in doubt, prepare a fresh working solution from your stock.

    • Solubility: Confirm that the solvent used for your final sample is compatible and that the standard is fully dissolved.

  • Optimize Mass Spectrometer Parameters:

    • Tuning and Calibration: Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.[2]

    • Ionization Mode: p-Hydroxybenzaldehyde is a polar compound and generally ionizes well using Electrospray Ionization (ESI).[3][4] Depending on the mobile phase pH, it can be detected in either positive or negative ion mode. Test both modes to see which provides a better response. Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar compounds, but ESI is a better starting point.

    • Source Parameters: Inefficient ionization is a common cause of poor signal intensity. Optimize critical source parameters by infusing the standard and monitoring the signal.

Table 1: Typical Starting MS Parameters for p-Hydroxybenzaldehyde Analysis

ParameterESI Positive ModeESI Negative ModeGeneral Troubleshooting Tip
Capillary Voltage 3.0 - 4.5 kV2.5 - 3.5 kVStart with manufacturer's recommendation and adjust in small increments.
Cone/Nozzle Voltage 20 - 40 V20 - 40 VA critical parameter to optimize. Too high can cause in-source fragmentation.[3][4]
Source Temperature 120 - 150 °C120 - 150 °CLower temperatures are often better for thermally labile compounds.
Desolvation/Drying Gas Temp. 300 - 450 °C300 - 450 °CNeeds to be high enough for efficient solvent evaporation but not so high it causes degradation.
Cone/Nebulizer Gas Flow 50 L/Hr50 L/HrOptimize for a stable spray.
Desolvation/Drying Gas Flow 600 - 800 L/Hr600 - 800 L/HrAdjust to ensure efficient desolvation.
Issue 2: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are inconsistent, and the analyte/internal standard area ratio varies significantly between injections. What could be the cause?

Answer: Inconsistent quantitative results, even with a deuterated internal standard, often point to issues with matrix effects, chromatographic separation, or the stability of the deuterium label.

Logical Relationship of Potential Causes:

cluster_0 Problem cluster_1 Potential Causes cluster_2 Solutions inconsistent_results Inconsistent Quantitative Results matrix_effects Differential Matrix Effects inconsistent_results->matrix_effects coelution Lack of Co-elution inconsistent_results->coelution exchange Deuterium Exchange inconsistent_results->exchange fragmentation In-source Fragmentation inconsistent_results->fragmentation optimize_chroma Optimize Chromatography matrix_effects->optimize_chroma optimize_prep Improve Sample Preparation matrix_effects->optimize_prep coelution->optimize_chroma adjust_ph Adjust Mobile Phase pH exchange->adjust_ph optimize_cone Optimize Cone Voltage fragmentation->optimize_cone

Caption: Relationship between inconsistent results and potential causes.

Detailed Troubleshooting Steps:

  • Check for Co-elution: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. If this separation is significant, the analyte and the internal standard can experience different levels of ion suppression or enhancement from the matrix, leading to inaccurate results.

    • Action: Overlay the chromatograms of the analyte and this compound. If they are not perfectly co-eluting, adjust your chromatographic method (e.g., modify the gradient, change the column) to ensure they elute as a single peak.

  • Evaluate Matrix Effects: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.

    • Action: Conduct a post-extraction spike experiment to quantify the extent of matrix effects. This involves comparing the signal of this compound in a clean solvent to its signal when spiked into the matrix extract after sample preparation. A significant difference indicates ion suppression or enhancement. To mitigate this, improve your sample preparation method (e.g., using Solid Phase Extraction - SPE) to remove interfering components.

  • Investigate In-Source Fragmentation: p-Hydroxybenzaldehyde, having a hydroxyl group, can be susceptible to in-source fragmentation, where the molecule breaks apart in the ion source before reaching the mass analyzer. If the fragmentation is inconsistent, it will affect quantitative accuracy.

    • Action: This is primarily controlled by the cone (or declustering) voltage.[3][4] Systematically lower the cone voltage in increments (e.g., 5-10 V) and monitor the signal of the precursor ion versus any potential fragment ions. Select a voltage that maximizes the precursor ion signal while minimizing fragmentation.

  • Assess Deuterium Stability (Back-Exchange): The deuterium atoms on the aromatic ring of this compound are generally stable. However, under certain conditions (e.g., extreme pH in the mobile phase or ion source), back-exchange with protons from the solvent can occur.

    • Action: While less common for aromatic deuteration, if other causes have been ruled out, consider if your mobile phase conditions are too harsh. Using mobile phases with a moderate pH (e.g., containing formic acid) is generally safe.[5]

Frequently Asked Questions (FAQs)

Q1: What are the best storage and handling conditions for this compound? A1: For long-term stability, store the solid compound and stock solutions at -80°C (up to 6 months) or -20°C (up to 1 month).[1] Avoid repeated freeze-thaw cycles. When preparing aqueous solutions, it is recommended to filter and sterilize them before use if they are to be stored.[1]

Q2: Should I use ESI or APCI for this compound analysis? A2: Electrospray Ionization (ESI) is generally the preferred method for a polar molecule like p-Hydroxybenzaldehyde.[3][4] It is effective for analytes that are ionizable in solution. Atmospheric Pressure Chemical Ionization (APCI) is typically better for less polar, more volatile compounds. Start with ESI and optimize source parameters for best results.

Q3: My this compound peak is showing significant tailing. What can I do? A3: Peak tailing can be caused by several factors:

  • Column Issues: The column may be degrading or contaminated. Try flushing the column or replacing it.

  • Secondary Interactions: The hydroxyl group on the molecule can have secondary interactions with active sites on the silica packing of the column. Using a column with low silanol activity or adding a small amount of a competitive base to the mobile phase can help.

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte and column. For p-Hydroxybenzaldehyde, using a mobile phase with a small amount of acid like formic acid is common and generally provides good peak shape.[5]

Q4: I see a smaller peak at the mass of the unlabeled p-Hydroxybenzaldehyde in my standard. Is this normal? A4: This is likely due to the isotopic purity of the deuterated standard. No deuterated standard is 100% pure; there will always be a small amount of the unlabeled (M+0) isotopologue. Check the certificate of analysis for your standard to see the specified isotopic purity. This small contribution should be accounted for during data processing, especially if you are measuring very low levels of the endogenous analyte.

Experimental Protocols

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)

This protocol is a general guideline for extracting p-Hydroxybenzaldehyde from a biological matrix like plasma to minimize matrix effects.

Materials:

  • Polymeric reversed-phase SPE cartridges (e.g., Agilent Bond Elut PPL)

  • Methanol and Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure water

  • This compound internal standard solution

Procedure:

  • Sample Pre-treatment: To 500 µL of the plasma sample, add the this compound internal standard. Acidify the sample to approximately pH 3 with 1M HCl to neutralize the phenolic hydroxyl group for better retention on the reversed-phase sorbent.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of ultrapure water acidified to pH 3.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow and consistent flow rate.

  • Washing: Wash the cartridge with 3 mL of acidified water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 4 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method Parameters

These are starting parameters that should be optimized for your specific instrument and application.

Table 2: Example LC-MS/MS Method Parameters

ParameterSetting
LC Column C18 Reverse-Phase, e.g., 2.1 x 100 mm, 2.7 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.35 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
Ionization Mode ESI (Positive or Negative, to be optimized)
MS Acquisition Multiple Reaction Monitoring (MRM)
MRM Transition (Example) To be determined by infusing the standard. For this compound (MW ~126.15), the precursor ion would be m/z 127.1 (M+H)+ or 125.1 (M-H)-. Product ions would be determined via fragmentation experiments.

References

Technical Support Center: Optimizing p-Hydroxybenzaldehyde-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of p-Hydroxybenzaldehyde-d4 for use as an internal standard in quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) version of p-Hydroxybenzaldehyde, where four hydrogen atoms on the benzene ring have been replaced with deuterium. It is considered the gold standard for use as an internal standard in mass spectrometry-based quantitative analyses, such as LC-MS or GC-MS.[1][2] Because its chemical and physical properties are nearly identical to the non-labeled analyte (p-Hydroxybenzaldehyde), it co-elutes during chromatography and experiences similar effects during sample preparation and ionization.[3][4] This allows it to accurately correct for variations in extraction recovery, matrix effects, and instrument response, leading to more precise and accurate quantification.[4][5]

Q2: What is the principle behind using a deuterated internal standard?

A2: The use of a deuterated internal standard is based on the principle of isotope dilution mass spectrometry (IDMS).[6] A known amount of the deuterated standard is added to the sample at the beginning of the workflow.[2] The mass spectrometer can differentiate between the analyte and the heavier internal standard.[2] By calculating the ratio of the analyte's peak area to the internal standard's peak area, any variations that affect both compounds equally during the analytical process are normalized, ensuring that the final calculated concentration is accurate and reliable.[5]

Q3: What are the key characteristics of an ideal deuterated internal standard?

A3: An ideal deuterated internal standard should have the following characteristics:

  • High Isotopic Purity: The standard should have a high percentage of the fully deuterated form to avoid interference from unlabeled or partially labeled species.[5]

  • Stable Deuterium Labeling: The deuterium atoms should be on stable positions in the molecule to prevent H/D exchange with the solvent.[6]

  • Co-elution with the Analyte: The internal standard should have the same retention time as the analyte to ensure they are subjected to the same matrix effects.[3]

  • Sufficient Mass Difference: There should be a sufficient mass difference (typically at least 3 amu) to distinguish it from the natural isotopic distribution of the analyte.[3]

Q4: Can a deuterated internal standard always perfectly correct for matrix effects?

A4: While highly effective, deuterated internal standards may not always provide perfect correction.[5] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the internal standard. If this shift occurs in a region of varying ion suppression, it can lead to inaccurate quantification.[5] Therefore, it is crucial to verify co-elution during method development.

Experimental Protocol: Optimization of this compound Concentration

This protocol provides a systematic approach to determining the optimal concentration of this compound for a specific assay and matrix. The goal is to find a concentration that yields a stable and reproducible signal without saturating the detector, and that provides the best linearity for the analyte's calibration curve.

1. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh ~1 mg of p-Hydroxybenzaldehyde and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of the same solvent.

  • Analyte Working Solutions (Calibration Standards): Prepare a series of calibration standards by serially diluting the analyte stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Spiking Solutions: Prepare several different concentrations of the this compound working solution to test (e.g., 10, 50, 100, 250 ng/mL).

2. Sample Preparation and Analysis

For each internal standard concentration being tested:

  • Prepare a set of calibration curve samples by taking a fixed volume of each analyte working solution and spiking it with a fixed volume of the this compound spiking solution.

  • Prepare at least three blank matrix samples (e.g., plasma, urine) and spike them only with the this compound spiking solution.

  • Process all samples using your established extraction procedure (e.g., protein precipitation, solid-phase extraction).[2]

  • Analyze the samples using your developed LC-MS/MS method.

3. Data Evaluation

  • Internal Standard Response: For each concentration of this compound tested, evaluate the peak area of the internal standard across all calibration points and blank matrix samples. The ideal concentration will result in a consistent and reproducible peak area.

  • Calibration Curve Linearity: For each internal standard concentration, plot the peak area ratio (analyte peak area / internal standard peak area) against the analyte concentration. Calculate the coefficient of determination (R²) for each calibration curve.

  • Selection of Optimal Concentration: The optimal concentration of this compound is the one that provides a consistent internal standard response across all samples and the best linearity (R² > 0.99) for the analyte's calibration curve.

The following diagram illustrates the experimental workflow for optimizing the internal standard concentration.

G cluster_prep 1. Solution Preparation cluster_spike 2. Sample Spiking & Processing cluster_analysis 3. Analysis & Data Evaluation prep_analyte Prepare Analyte Stock & Calibration Standards spike_samples For each IS concentration, spike a full set of analyte calibration standards prep_analyte->spike_samples prep_is Prepare Multiple IS Working Concentrations (e.g., 10, 50, 100 ng/mL) prep_is->spike_samples process_samples Process all samples (e.g., Protein Precipitation, SPE) spike_samples->process_samples lcms_analysis LC-MS/MS Analysis process_samples->lcms_analysis eval_is_response Evaluate IS Peak Area Consistency lcms_analysis->eval_is_response eval_linearity Evaluate Calibration Curve Linearity (R²) lcms_analysis->eval_linearity select_optimal Select Optimal IS Concentration eval_is_response->select_optimal eval_linearity->select_optimal

Workflow for internal standard concentration optimization.

Troubleshooting Guide

This section addresses common issues encountered when using this compound as an internal standard.

ProblemPossible CausesRecommended Solutions
Poor Reproducibility of Analyte/IS Area Ratio Inconsistent sample preparation or injection volume.Ensure consistent pipetting and vortexing. Use an autosampler for precise injections. Add the internal standard at the earliest step of sample preparation.[2]
Instability of the analyte or internal standard.Check the stability of the compounds in the sample matrix and storage conditions. Prepare fresh solutions.
Analyte and Internal Standard Do Not Co-elute "Isotope effect" causing a slight retention time shift.[5]Modify the chromatographic gradient to be shallower, which may help merge the peaks. Ensure the analytical column is in good condition.
Column degradation.Replace the analytical column. Implement a column washing protocol.
High Variability in Internal Standard Peak Area Matrix effects (ion suppression or enhancement).Optimize the sample cleanup procedure to remove more interfering matrix components. Adjust the chromatography to separate the analyte and IS from the suppression zone.
Inconsistent addition of the internal standard.Use a calibrated pipette and ensure the IS solution is thoroughly mixed with the sample.
No or Low Internal Standard Signal Incorrect mass spectrometer settings.Verify the MRM transitions and collision energies for this compound.
Degradation of the internal standard.Prepare a fresh stock solution of the internal standard.
Concentration is too low.Increase the concentration of the internal standard spiking solution.
Internal Standard Signal is Too High (Detector Saturation) Concentration is too high.Decrease the concentration of the internal standard spiking solution.

The following diagram provides a logical approach to troubleshooting issues with the internal standard signal.

G start Problem: Inconsistent or Poor IS Signal check_prep Is sample preparation consistent? (pipetting, mixing) start->check_prep check_lc Do analyte and IS co-elute perfectly? check_prep->check_lc Yes sol_prep Solution: Refine sample prep protocol. Ensure IS is added early. check_prep->sol_prep No check_ms Are MS parameters (MRM, voltages) optimized for the IS? check_lc->check_ms Yes sol_lc Solution: Adjust LC gradient. Check/replace column. check_lc->sol_lc No check_conc Is IS peak area appropriate? (not too high/low) check_ms->check_conc Yes sol_ms Solution: Re-infuse IS to optimize MS parameters. check_ms->sol_ms No sol_conc_high Solution: Decrease IS concentration. check_conc->sol_conc_high No (Too High) sol_conc_low Solution: Increase IS concentration. check_conc->sol_conc_low No (Too Low) end_node Stable IS Signal check_conc->end_node Yes sol_prep->end_node sol_lc->end_node sol_ms->end_node sol_conc_high->end_node sol_conc_low->end_node

Troubleshooting logic for internal standard signal issues.

Quantitative Data from Analogous Studies

Deuterated Internal StandardAnalyte(s)MatrixIS Concentration in SampleReference
d2-Malondialdehyde (d2-MDA)Malondialdehyde (MDA)Brain Tissue100 nM[7]
d3-4-hydroxy-2-hexenal (d3-HHE)4-hydroxy-2-hexenal (HHE)Brain Tissue250 nM[7]
d3-4-hydroxy-2-nonenal (d3-HNE)4-hydroxy-2-nonenal (HNE)Brain Tissue250 nM[7]

This data suggests that working concentrations in the low- to mid-nM range are common for deuterated aldehyde internal standards in complex biological matrices. This aligns with the suggested starting concentrations in the experimental protocol above.

References

Technical Support Center: Matrix Effects of p-Hydroxybenzaldehyde-d4 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the matrix effects of p-Hydroxybenzaldehyde-d4 in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the biological sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification of the analyte.[1] Common interfering components in biological matrices like plasma, serum, and urine include salts, phospholipids, and proteins.[1]

Q2: How does using a deuterated internal standard like this compound help mitigate matrix effects?

A2: A deuterated internal standard is considered the gold standard for compensating for matrix effects in LC-MS/MS bioanalysis. Because this compound is chemically almost identical to the non-labeled analyte, it co-elutes and experiences similar degrees of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise results.

Q3: Can this compound completely eliminate all issues related to matrix effects?

A3: While highly effective, deuterated internal standards may not always provide perfect compensation. A phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic separation between the analyte and its deuterated counterpart. If this separation causes them to elute into regions with different matrix interferences, it can result in differential matrix effects and impact quantification.

Q4: What are the most common sample preparation techniques to reduce matrix effects for this compound analysis?

A4: The choice of sample preparation is critical for minimizing matrix effects. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method, but it may not provide the cleanest extracts, potentially leaving behind significant matrix components.

  • Liquid-Liquid Extraction (LLE): Offers a better clean-up than PPT by partitioning the analyte into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): A highly effective technique that provides the cleanest extracts by selectively isolating the analyte from the matrix. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is particularly effective at removing a wide range of interferences.[2]

Q5: How can I quantitatively assess the matrix effect for my this compound assay?

A5: The matrix effect can be quantitatively assessed using the post-extraction spike method. This involves comparing the peak area of the analyte in a solution prepared in a clean solvent to the peak area of the analyte spiked into an extracted blank matrix sample. The matrix effect is then calculated as a percentage. A value of 100% indicates no matrix effect, less than 100% indicates ion suppression, and greater than 100% indicates ion enhancement.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound in biological samples.

Problem 1: Poor Reproducibility of the Analyte/Internal Standard Area Ratio

  • Possible Cause: Inconsistent matrix effects between different samples or lots of biological matrix.

  • Solution:

    • Improve Sample Cleanup: Switch to a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove more of the interfering matrix components.[2]

    • Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to better separate this compound from the regions of significant ion suppression.

    • Evaluate Different Matrix Lots: During method validation, assess the matrix effect in at least six different lots of the biological matrix to ensure the method is robust.

Problem 2: The Analyte and this compound Do Not Co-elute

  • Possible Cause: Isotope effect leading to a slight difference in retention time.

  • Solution:

    • Chromatographic Optimization: Fine-tune the mobile phase composition, gradient slope, or temperature to minimize the separation between the analyte and the internal standard.

    • Column Selection: Experiment with different column stationary phases to find one that provides better co-elution.

Problem 3: Unexpectedly High or Low Concentrations of the Analyte

  • Possible Cause: Significant and uncompensated ion suppression or enhancement.

  • Solution:

    • Perform a Matrix Effect Experiment: Quantify the extent of the matrix effect using the post-extraction spike method described in the FAQs.

    • Re-evaluate Sample Preparation: If significant matrix effects are observed, a more effective sample cleanup procedure is necessary.

    • Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering matrix components and mitigate the matrix effect.[4]

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data for matrix effects and recovery of p-Hydroxybenzaldehyde in common biological matrices. This data is intended to serve as a practical example for researchers.

Table 1: Matrix Effect of p-Hydroxybenzaldehyde in Various Biological Matrices

Biological MatrixSample Preparation MethodMean Matrix Effect (%)Standard Deviation (%)Interpretation
Human PlasmaProtein Precipitation75.212.5Significant Ion Suppression
Human PlasmaLiquid-Liquid Extraction88.98.1Moderate Ion Suppression
Human PlasmaSolid-Phase Extraction98.54.2Minimal Matrix Effect
Human UrineDilute-and-Shoot65.815.3Severe Ion Suppression
Human UrineSolid-Phase Extraction95.15.5Minimal Matrix Effect
Rat SerumProtein Precipitation80.110.2Moderate Ion Suppression
Rat SerumSolid-Phase Extraction97.34.8Minimal Matrix Effect

Table 2: Recovery of p-Hydroxybenzaldehyde from Biological Matrices

Biological MatrixSample Preparation MethodMean Recovery (%)Standard Deviation (%)
Human PlasmaProtein Precipitation92.36.7
Human PlasmaLiquid-Liquid Extraction85.67.9
Human PlasmaSolid-Phase Extraction95.83.5
Human UrineSolid-Phase Extraction91.25.1
Rat SerumSolid-Phase Extraction94.54.3

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method

This protocol describes the procedure to quantitatively determine the matrix effect for p-Hydroxybenzaldehyde.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a solution of p-Hydroxybenzaldehyde in a clean solvent (e.g., mobile phase) at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using the intended sample preparation method. After extraction, spike the extracts with p-Hydroxybenzaldehyde to the same concentrations as in Set A.

    • Set C (Pre-Spiked Matrix): Spike the blank biological matrix with p-Hydroxybenzaldehyde at the same concentrations as in Set A before the extraction process.

  • Analyze all three sets of samples using the validated LC-MS/MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • Matrix Effect (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100

    • Recovery (%) = (Mean Peak Area in Set C / Mean Peak Area in Set B) * 100

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general procedure for extracting p-Hydroxybenzaldehyde from biological matrices to minimize matrix effects.

  • Sample Pre-treatment: To 500 µL of the biological sample (e.g., plasma, urine), add the this compound internal standard. Acidify the sample to approximately pH 3 with 1M HCl.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow sample Biological Sample (Plasma, Urine, Serum) is_spike Spike with This compound sample->is_spike pretreatment Sample Pre-treatment (e.g., Acidification) is_spike->pretreatment spe Solid-Phase Extraction (Condition, Load, Wash, Elute) pretreatment->spe evaporation Evaporation & Reconstitution spe->evaporation lcms LC-MS/MS Analysis evaporation->lcms data Data Processing & Quantification lcms->data troubleshooting_logic start Poor Reproducibility of Analyte/IS Ratio check_cleanup Is Sample Cleanup Sufficient? start->check_cleanup check_chromatography Is Chromatography Optimized? check_cleanup->check_chromatography Yes improve_cleanup Implement More Rigorous Cleanup (e.g., SPE) check_cleanup->improve_cleanup No check_matrix_lots Consistent Across Matrix Lots? check_chromatography->check_matrix_lots Yes optimize_chromatography Adjust Gradient, Column, or Mobile Phase check_chromatography->optimize_chromatography No validate_robustness Validate with Multiple Matrix Lots check_matrix_lots->validate_robustness No solution Improved Reproducibility check_matrix_lots->solution Yes improve_cleanup->solution optimize_chromatography->solution validate_robustness->solution

References

Common issues with deuterated internal standard signal suppression.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of deuterated internal standards in analytical testing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a focus on signal suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when using deuterated internal standards?

Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is decreased by the presence of co-eluting compounds from the sample matrix.[1] This results in a reduced signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1] While deuterated internal standards are used to correct for such matrix effects, they are not always a perfect solution.[2]

Q2: I'm using a deuterated internal standard. Shouldn't that correct for all signal suppression?

Ideally, a deuterated internal standard (IS) should co-elute with the analyte and experience the same degree of ion suppression. The ratio of the analyte signal to the IS signal should then remain constant, allowing for accurate quantification.[1] However, this is not always the case. A phenomenon known as "differential matrix effects" can occur, where the analyte and the deuterated IS are affected differently by the matrix. This can happen if there is a slight chromatographic separation between the analyte and the IS, causing them to encounter different matrix components as they elute.[1] Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ by 26% or more in matrices like plasma and urine.

Q3: What causes the chromatographic shift between my analyte and its deuterated internal standard?

This phenomenon is known as the "deuterium isotope effect." The substitution of hydrogen with the heavier deuterium isotope can lead to slight changes in the molecule's physicochemical properties, such as lipophilicity.[3][4] In reversed-phase chromatography, this often causes the deuterated compound to elute slightly earlier than the non-deuterated analyte.[3] The magnitude of this shift can be proportional to the number of deuterium atoms in the molecule.[3]

Q4: Can the position of the deuterium label on the internal standard affect my results?

Yes, the position of the deuterium label is critical. If deuterium atoms are located on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group (C=O), they can be susceptible to isotopic exchange with hydrogen from the solvent or sample matrix.[5] This "back-exchange" can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal, resulting in inaccurate quantification.[6]

Q5: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What are the common culprits?

Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors. The most common issues include:

  • Lack of co-elution: A chromatographic shift can lead to differential matrix effects.[4]

  • Isotopic or chemical impurities: The presence of the non-deuterated analyte as an impurity in your internal standard will lead to an overestimation of the analyte's concentration.[7]

  • Isotopic exchange: Loss of the deuterium label can compromise the accuracy of your results.[5]

  • In-source instability: The deuterated IS may exhibit different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.[5]

Troubleshooting Guides

Guide 1: Inconsistent Internal Standard Signal

Problem: The signal intensity of your deuterated internal standard is highly variable between samples.

Possible Causes:

  • Differential Matrix Effects: Even with co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components.[1]

  • Isotopic Instability (Back-Exchange): The deuterium label may be exchanging with hydrogen from the solvent or matrix.[6]

  • Carryover: Late-eluting matrix components from a previous injection may be causing increasing ion suppression over time.[1]

Troubleshooting Steps:

  • Evaluate Matrix Effects: Conduct a post-extraction addition experiment to assess the matrix effect. Compare the peak area of the internal standard in a neat solution to its peak area in a post-extraction spiked blank matrix sample.

  • Check for Isotopic Exchange:

    • Review the structure of the internal standard to identify any chemically labile deuterium labels (e.g., on -OH or -NH groups).[5]

    • Incubate the deuterated internal standard in the sample matrix under your experimental conditions and monitor for the appearance of the unlabeled analyte's mass transition over time.

  • Address Carryover:

    • Inject a series of blank solvent injections after a high-concentration sample to assess for carryover.[1]

    • Extend the chromatographic run time to ensure all matrix components have eluted before the next injection.[1]

    • Optimize the autosampler wash procedure.

Guide 2: Analyte and Deuterated Internal Standard Do Not Co-elute

Problem: You observe a noticeable retention time shift between your analyte and its deuterated internal standard.

Possible Cause:

  • Deuterium Isotope Effect: As discussed in the FAQs, the physicochemical properties of the deuterated standard can differ slightly from the analyte, causing them to separate during chromatography.[3]

Troubleshooting Steps:

  • Confirm the Shift: Overlay the chromatograms of the analyte and the deuterated internal standard to visually confirm the presence and magnitude of the retention time difference.[3]

  • Optimize Chromatographic Conditions:

    • Adjust Mobile Phase Composition: Modifying the organic-to-aqueous ratio can alter the interactions of both the analyte and the internal standard with the stationary phase, potentially reducing the retention time difference.[3]

    • Modify Mobile Phase pH: For ionizable compounds, changing the pH can alter their ionization state and hydrophobicity, which may influence the degree of separation.[3]

    • Adjust Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of the separation, which may help to improve co-elution.

  • Consider a Lower Resolution Column: In some cases, a column with lower resolution can promote the overlap of the analyte and internal standard peaks.[4]

  • Evaluate Alternative Internal Standards: If the chromatographic shift persists and impacts your results, consider using a stable isotope-labeled internal standard with a different labeling pattern or a different stable isotope altogether, such as ¹³C or ¹⁵N, which are less prone to chromatographic shifts.

Data and Experimental Findings

The following tables summarize quantitative data from various studies, highlighting the potential impact of issues with deuterated internal standards.

Table 1: Impact of Deuterium Isotope Effect on Analytical Accuracy

ParameterDeuterated (²H) Internal Standard¹³C-Labeled Internal StandardKey Findings
Chromatographic Co-elution Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte.[3]Typically co-elutes perfectly with the analyte.The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects.
Accuracy & Precision Can lead to inaccuracies, with one study showing a 40% error in a specific example.A comparative study showed a mean bias of 100.3% with a standard deviation of 7.6%.¹³C-labeled internal standards generally provide more reliable and reproducible quantification.
Isotopic Stability Susceptible to back-exchange of deuterium with protons from the solvent, especially at labile positions.Highly stable with no risk of isotopic exchange.The stability of the ¹³C label ensures the integrity of the internal standard.

Table 2: Observed Differences in Matrix Effects and Recovery

PhenomenonObservationImpact on Quantification
Differential Matrix Effects The matrix effects experienced by the analyte and its deuterated internal standard can differ by 26% or more.Can lead to inaccurate and imprecise results.
Analyte Formation from IS A 28% increase in the non-labeled compound was observed after incubating a deuterated compound in plasma for one hour.Renders the deuterated internal standard unsuitable for use in a quantitative method.
Extraction Recovery A 35% difference in extraction recovery was reported between haloperidol and its deuterated analog.Inconsistent recovery between the analyte and internal standard can lead to systematic errors.

Visualizations

G cluster_0 Troubleshooting Workflow for Signal Suppression start Inconsistent IS Signal or Inaccurate Results check_coelution Assess Analyte and IS Co-elution start->check_coelution coelution_ok Co-elution Acceptable? check_coelution->coelution_ok eval_matrix Evaluate Matrix Effects (Post-Column Infusion or Post-Extraction Spike) coelution_ok->eval_matrix Yes optimize_chrom Optimize Chromatography coelution_ok->optimize_chrom No matrix_ok Matrix Effects Compensated? eval_matrix->matrix_ok check_purity Check IS Purity and Isotopic Stability matrix_ok->check_purity Yes optimize_cleanup Optimize Sample Cleanup matrix_ok->optimize_cleanup No purity_ok Purity and Stability OK? check_purity->purity_ok consider_alt_is Consider Alternative IS (e.g., ¹³C-labeled) purity_ok->consider_alt_is No end Method Optimized purity_ok->end Yes optimize_cleanup->eval_matrix optimize_chrom->check_coelution consider_alt_is->end

Caption: A general troubleshooting workflow for signal suppression issues.

G cluster_1 Post-Column Infusion Experimental Setup lc_system LC System lc_column LC Column lc_system->lc_column Mobile Phase tee T-Piece lc_column->tee Column Effluent syringe_pump Syringe Pump (Analyte + IS Solution) syringe_pump->tee Constant Infusion ms_detector Mass Spectrometer tee->ms_detector Combined Flow

Caption: Experimental setup for post-column infusion.

G cluster_2 Mechanism of Differential Matrix Effects start Analyte and Deuterated IS Injected chrom_separation Chromatographic Separation (Deuterium Isotope Effect) start->chrom_separation elution Elution from Column chrom_separation->elution is_elutes Deuterated IS Elutes elution->is_elutes analyte_elutes Analyte Elutes elution->analyte_elutes matrix_zone_1 Region of High Ion Suppression inaccurate_ratio Inaccurate Analyte/IS Ratio matrix_zone_1->inaccurate_ratio matrix_zone_2 Region of Low Ion Suppression matrix_zone_2->inaccurate_ratio is_elutes->matrix_zone_1 Experiences High Suppression analyte_elutes->matrix_zone_2 Experiences Low Suppression

Caption: Differential matrix effects due to chromatographic shift.

Experimental Protocols

Protocol 1: Matrix Effect Evaluation

Objective: To quantify the degree of ion suppression or enhancement for a given analyte in a specific matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of the analyte and internal standard in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Prepare a blank matrix sample (e.g., plasma, urine) and perform your standard sample preparation procedure. Spike the extracted blank matrix with the same concentration of analyte and internal standard as the clean solvent standard.[5]

    • Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte and internal standard before performing the extraction procedure.[5]

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system and acquire data.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • A Matrix Effect value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. Ideally, the matrix effect for the analyte and the internal standard should be very similar.

Protocol 2: Assessment of Internal Standard Purity

Objective: To determine if the deuterated internal standard is contaminated with the unlabeled analyte.

Methodology:

  • Prepare a Blank Sample: Use a matrix sample that is known to be free of the analyte.[5]

  • Spike with Internal Standard: Add the deuterated internal standard at the concentration used in your analytical method.[5]

  • Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.[5]

  • Evaluate the Response: The response for the unlabeled analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte. A higher response suggests significant contamination of the internal standard with the unlabeled analyte.[5]

References

Interference from d0 in d4 labeled p-Hydroxybenzaldehyde standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering interference from unlabeled (d0) p-Hydroxybenzaldehyde in a deuterated (d4) standard.

Frequently Asked Questions (FAQs)

Q1: What is d0 interference in a d4 labeled p-Hydroxybenzaldehyde standard?

A1: A d4 labeled p-Hydroxybenzaldehyde standard is a form of the molecule where four specific hydrogen atoms have been replaced by their heavier isotope, deuterium. However, during the synthesis of this standard, it's practically impossible to achieve 100% isotopic purity.[1] Consequently, the final product will inevitably contain a small amount of the unlabeled p-Hydroxybenzaldehyde (d0), which has the natural isotopic composition. This presence of the unlabeled molecule is referred to as d0 interference or isotopic impurity.[2]

Q2: What are the primary causes of d0 interference in my d4 labeled standard?

A2: The primary causes of d0 interference stem from the chemical synthesis process and subsequent handling:

  • Incomplete Deuteration: The chemical reactions used to replace hydrogen with deuterium may not proceed to completion, leaving some molecules in their original, unlabeled (d0) form.[2]

  • Protium Impurities: Trace amounts of hydrogen-containing substances (protic impurities), such as water, in the reaction solvents or reagents can be incorporated into the molecule during synthesis, leading to the formation of d0 and other under-deuterated species (d1, d2, d3).[2]

  • Hydrogen-Deuterium (H/D) Exchange: Under certain conditions, such as exposure to acidic or basic environments, high temperatures, or protic solvents, the deuterium atoms on the labeled standard can exchange with hydrogen atoms from the surrounding environment.[3][4][5] While C-D bonds on an aromatic ring are generally stable, this phenomenon, known as back-exchange, can contribute to the presence of d0.[3][4]

Q3: How can d0 interference impact my experimental results?

A3: The presence of d0 impurity in a d4 labeled internal standard can significantly affect the accuracy of quantitative analysis, particularly in mass spectrometry-based assays.[2] This "cross-talk" between the analyte (d0) and the internal standard (d4) can lead to:

  • Inaccurate quantification of the unlabeled analyte.

  • Non-linear calibration curves.[2]

  • Biased and unreliable experimental data.[2]

Q4: What are the acceptable levels of isotopic purity for a d4 labeled standard?

A4: For most quantitative applications, it is recommended to use deuterated standards with an isotopic enrichment of at least 98%.[6] However, the required purity can depend on the sensitivity of the assay. Always refer to the Certificate of Analysis (CoA) provided by the supplier for the specific isotopic purity of your standard lot.[3]

Q5: How can I detect and quantify the amount of d0 interference?

A5: The two primary analytical techniques for determining the isotopic purity of a deuterated standard and quantifying d0 interference are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3][7]

  • Mass Spectrometry (MS): By analyzing the mass spectrum of the standard, the relative intensities of the ion corresponding to the d4-labeled compound and the ion corresponding to the d0 compound can be compared to determine the level of interference.

  • NMR Spectroscopy: Quantitative ¹H-NMR can be used to detect and quantify the residual protons in the positions that should be deuterated.[1] By comparing the integral of these residual proton signals to that of a known internal standard, the isotopic purity can be accurately determined.[1]

Troubleshooting Guide

Problem: I suspect d0 interference is affecting my quantitative LC-MS/MS assay.

Symptom Possible Cause Troubleshooting Steps
Non-linear calibration curve Cross-signal contribution between the d0 analyte and the d4 internal standard.[2]1. Verify Isotopic Purity: Analyze the d4 standard alone using high-resolution mass spectrometry to determine the percentage of d0 impurity. 2. Consult CoA: Check the Certificate of Analysis for the stated isotopic purity. 3. Correction Algorithms: Use software to correct for the isotopic contributions of the standard to the analyte signal and vice versa.
Inaccurate and inconsistent results Lack of co-elution, isotopic impurities in the standard, or H/D back-exchange.[3]1. Check Chromatography: Ensure that the d0 and d4 compounds co-elute perfectly. 2. Assess for Back-Exchange: Incubate the d4 standard in a blank matrix for the duration of your sample preparation and analysis time. Re-analyze to see if there is an increase in the d0 signal.[3] 3. Optimize Sample/Solvent pH: Maintain a pH between 2.5 and 7 to minimize the risk of H/D exchange.[4]
High background signal at the analyte's m/z in blank samples spiked with the internal standard Significant d0 impurity in the d4 labeled standard.1. Quantify d0 Level: Use either MS or NMR as described in the protocols below to determine the exact percentage of d0. 2. Source a Higher Purity Standard: If the d0 level is unacceptably high (e.g., >2%), obtain a new batch or a standard from a different supplier with higher isotopic enrichment.[6]

Quantitative Data Summary

The isotopic purity of commercially available deuterated standards can vary. The following table presents typical isotopic purity levels for different deuterated compounds, illustrating a realistic range for d4 labeled p-Hydroxybenzaldehyde. Researchers should always refer to the Certificate of Analysis for their specific lot.

Deuterated Compound Isotopic Purity (%) d0 Impurity (%)
Tamsulosin-d499.50.5
Oxybutynin-d598.81.2
Propafenone-d796.53.5
Benzofuranone derivative-d294.75.3
Eplerenone-d399.90.1
Data adapted from a study on isotopic enrichment evaluation.[7]

Experimental Protocols

Protocol 1: Quantification of d0 Impurity by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the percentage of unlabeled (d0) p-Hydroxybenzaldehyde in a d4 labeled standard.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the d4 labeled p-Hydroxybenzaldehyde standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 µg/mL.

  • Instrumentation:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition:

    • Infuse the solution directly into the mass spectrometer or perform a liquid chromatography separation.

    • Acquire full scan mass spectra in the mass range that includes the molecular ions of both the d0 and d4 species.

      • Expected m/z for [M-H]⁻ of d0 p-Hydroxybenzaldehyde: ~121.0289

      • Expected m/z for [M-H]⁻ of d4 p-Hydroxybenzaldehyde: ~125.0541

  • Data Analysis:

    • Extract the ion chromatograms or spectra for the exact masses of the d0 and d4 molecular ions.

    • Integrate the peak areas for both the d0 and d4 ions.

    • Calculate the percentage of d0 impurity using the following formula:

    % d0 Impurity = [Area(d0) / (Area(d0) + Area(d4))] * 100

Protocol 2: Quantification of d0 Impurity by ¹H-NMR Spectroscopy

Objective: To determine the isotopic enrichment and the percentage of d0 impurity by quantifying residual proton signals.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the d4 labeled p-Hydroxybenzaldehyde standard.

    • Accurately weigh a known amount of a certified internal standard (with a known purity) that has a simple, well-resolved proton signal away from the signals of p-Hydroxybenzaldehyde (e.g., maleic acid).

    • Dissolve both compounds in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • Instrumentation:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a quantitative ¹H-NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of all signals for accurate integration.

  • Data Analysis:

    • Integrate the area of a well-resolved signal from the internal standard.

    • Integrate the area of the residual proton signals in the d4 labeled standard at the positions where deuterium should be present.

    • Calculate the amount of residual protons relative to the known amount of the internal standard. This allows for the determination of the isotopic enrichment and, consequently, the percentage of d0.

Visualizations

Potential Sources of d0 Interference cluster_synthesis Synthesis Process cluster_handling Post-Synthesis start Starting Materials (unlabeled) reaction Deuteration Reaction start->reaction incomplete Incomplete Reaction reaction->incomplete Side Path product d4 Labeled Standard reaction->product Main Path d0 d0 Impurity incomplete->d0 protic Protic Impurities (e.g., H2O) protic->reaction Contamination protic->d0 storage Storage & Handling exchange H/D Back-Exchange storage->exchange exchange->d0 product->storage

Caption: Logical flow of potential d0 impurity sources.

Workflow for Quantifying d0 Interference cluster_ms Mass Spectrometry Path cluster_nmr NMR Path start d4 Labeled Standard with Suspected d0 Interference ms_prep Prepare Solution (e.g., 1 ug/mL) start->ms_prep nmr_prep Prepare Sample with Internal Standard start->nmr_prep ms_acq Acquire Full Scan HRMS Data ms_prep->ms_acq ms_ana Integrate Peak Areas for d0 and d4 ions ms_acq->ms_ana ms_calc Calculate % d0 Impurity ms_ana->ms_calc result Reported Isotopic Purity ms_calc->result nmr_acq Acquire Quantitative 1H-NMR Data nmr_prep->nmr_acq nmr_ana Integrate Residual Proton and Standard Signals nmr_acq->nmr_ana nmr_calc Calculate Isotopic Enrichment nmr_ana->nmr_calc nmr_calc->result

References

Technical Support Center: p-Hydroxybenzaldehyde-d4 Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Hydroxybenzaldehyde-d4.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and dark environment. Specifically, refrigeration at 2-8°C is recommended. The container should be tightly sealed to protect it from atmospheric moisture. For extended storage, maintaining an inert atmosphere, for example by backfilling the container with argon or nitrogen, is a good practice to prevent oxidation.

Q2: How should I store stock solutions of this compound?

A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For stock solutions, storage at -20°C is suitable for up to one month, while for storage up to six months, -80°C is recommended.[1] It is advisable to use anhydrous, aprotic solvents like acetonitrile or DMSO for preparing stock solutions to minimize the risk of hydrogen-deuterium (H/D) exchange. Avoid repeated freeze-thaw cycles by preparing smaller, single-use aliquots.

Q3: What are the primary degradation pathways for this compound?

A3: The main degradation pathways of concern are:

  • Hydrogen-Deuterium (H/D) Exchange: The deuterium atoms on the aromatic ring can be replaced by protons from sources like water or protic solvents, which would compromise the isotopic purity of the standard. This is a critical consideration when working in aqueous buffers or biological matrices.

  • Oxidation: Like its non-deuterated analogue, this compound can be susceptible to oxidation. The aldehyde functional group can be oxidized to a carboxylic acid.

  • Photodegradation: Exposure to light, particularly UV light, can lead to degradation.[2] Therefore, the compound and its solutions should be protected from light.

Q4: My analytical results show a decrease in the isotopic purity of my standard over time. What could be the cause?

A4: A loss of isotopic purity, observed as a shift in mass isotopologue distribution by LC-MS, is likely due to H/D back-exchange.[2] This can happen if the standard is exposed to moisture or protic solvents (e.g., water, methanol). To troubleshoot this, ensure that all solvents are anhydrous, glassware is thoroughly dried, and the compound is handled in a dry atmosphere (e.g., under nitrogen or in a glovebox). When preparing solutions, using deuterated solvents can also help mitigate this issue.

Q5: I am observing an unexpected peak in my chromatogram during a stability study. What should I do?

A5: An unexpected peak likely represents a degradation product. To identify this product, a forced degradation study is recommended. By subjecting the this compound to stress conditions such as acid, base, oxidation, heat, and light, you can intentionally generate degradation products.[2][3] The retention time of the unknown peak can then be compared to the peaks generated under these stress conditions to help identify the degradation pathway. Further characterization using techniques like high-resolution mass spectrometry (MS/MS) and NMR may be necessary to elucidate the structure of the degradant.[2]

Stability Testing Protocols

A comprehensive stability testing program for this compound should include long-term, accelerated, and forced degradation studies to evaluate its intrinsic stability and establish a re-test period or shelf-life.

Data Presentation: Recommended Stability Testing Conditions
Study TypeStorage ConditionMinimum DurationPurpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 MonthsTo establish the shelf-life under normal storage conditions.[4]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 MonthsTo be used if a significant change occurs during accelerated testing.
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 MonthsTo predict the long-term stability and evaluate the effect of short-term excursions outside labeled storage conditions.[4]
Refrigerated 5°C ± 3°C12 MonthsFor products intended to be stored in a refrigerator.
Frozen -20°C ± 5°C12 MonthsFor products intended to be stored in a freezer.

RH = Relative Humidity

Experimental Protocols

Protocol 1: Long-Term and Accelerated Stability Study

Objective: To evaluate the stability of this compound under ICH-recommended long-term and accelerated conditions.

Methodology:

  • Sample Preparation: Prepare at least three batches of this compound in its final proposed container closure system.

  • Storage: Place the samples in validated stability chambers set to the conditions outlined in the table above (e.g., 25°C/60% RH and 40°C/75% RH).

  • Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: 0, 3, and 6 months.[5]

  • Analysis: At each time point, withdraw samples and analyze for the following attributes:

    • Appearance (visual inspection)

    • Assay and Purity (using a validated stability-indicating HPLC method)

    • Isotopic Purity (using LC-MS)

    • Degradation Products (quantification of any new peaks in the chromatogram)

  • Data Evaluation: Evaluate the data for any trends in degradation or loss of purity. The re-test period is determined based on the time at which the product no longer meets its acceptance criteria.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways and to establish the stability-indicating nature of the analytical method.[3]

Methodology: Prepare solutions of this compound (e.g., in acetonitrile/water) and subject them to the following stress conditions. The goal is to achieve 5-20% degradation of the active substance.[6]

  • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for a specified time.[2]

  • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for a specified time.[2]

  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature.[2]

  • Thermal Degradation: Heat a solution or the solid compound at a high temperature (e.g., 80°C).[2]

  • Photolytic Degradation: Expose a solution to a controlled light source as per ICH Q1B guidelines.[2]

For each condition, analyze the stressed samples at various time points using a suitable stability-indicating method (e.g., HPLC-UV/MS). Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Protocol 3: Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acid modifier like phosphoric acid or formic acid (for MS compatibility).[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 270 nm).

  • Validation: The method must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating the specificity of the method.

Visualizations

Stability_Testing_Workflow This compound Stability Testing Workflow cluster_storage Storage Stability cluster_forced_degradation Forced Degradation cluster_analysis Analytical Testing cluster_outcomes Outcomes long_term Long-Term Study (25°C/60% RH) hplc Stability-Indicating HPLC (Assay, Purity) long_term->hplc lcms LC-MS (Isotopic Purity, Degradant ID) long_term->lcms accelerated Accelerated Study (40°C/75% RH) accelerated->hplc accelerated->lcms acid Acid Hydrolysis acid->hplc acid->lcms base Base Hydrolysis base->hplc base->lcms oxidation Oxidation (H2O2) oxidation->hplc oxidation->lcms thermal Thermal Stress thermal->hplc thermal->lcms photo Photostability photo->hplc photo->lcms shelf_life Establish Shelf-Life / Re-test Period hplc->shelf_life method_validation Validate Analytical Method hplc->method_validation lcms->shelf_life pathways Identify Degradation Pathways lcms->pathways pathways->method_validation start This compound (3 Batches)

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic Troubleshooting Common Stability Issues cluster_purity Isotopic Purity Loss? cluster_degradation Chemical Degradation cluster_hd H/D Exchange issue Issue Observed (e.g., New Peak, Purity Loss) purity_yes YES issue->purity_yes Check LC-MS Data purity_no NO issue->purity_no check_moisture Check for Moisture/ Protic Solvents purity_yes->check_moisture check_forced Compare with Forced Degradation Data purity_no->check_forced identify Identify Degradant (e.g., Oxidation Product) check_forced->identify implement_controls Implement Controls: - Use Anhydrous Solvents - Dry Glassware - Inert Atmosphere check_moisture->implement_controls

Caption: A logical guide for troubleshooting stability testing issues.

References

Optimizing cone voltage and collision energy for p-Hydroxybenzaldehyde-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Hydroxybenzaldehyde-d4. The following sections offer detailed insights into optimizing mass spectrometry parameters, specifically cone voltage and collision energy, to ensure accurate and robust analytical results.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of cone voltage in the analysis of this compound?

A1: The cone voltage, also known as orifice voltage or declustering potential, serves two main purposes in the analysis of this compound.[1] Primarily, it facilitates the extraction of ions from the atmospheric pressure region of the ion source into the vacuum region of the mass analyzer.[1] Additionally, by applying higher voltages, it can induce in-source fragmentation, which can be useful for structural confirmation and minimizing solvent clusters.[1][2] For quantitative analysis, the cone voltage is optimized to maximize the signal intensity of the precursor ion.[3]

Q2: How does collision energy affect the analysis of this compound in tandem mass spectrometry (MS/MS)?

A2: Collision energy is a critical parameter in MS/MS experiments, such as Multiple Reaction Monitoring (MRM), for quantitative analysis of this compound. After the precursor ion is selected, it is passed into a collision cell filled with an inert gas (e.g., argon). The applied collision energy causes the precursor ion to fragment into product ions.[4] Optimizing the collision energy is crucial to ensure efficient fragmentation and maximize the signal intensity of the most specific and abundant product ions, which enhances the sensitivity and selectivity of the assay.[5]

Q3: What are typical starting ranges for cone voltage and collision energy for a small molecule like this compound?

A3: For small molecules like this compound, a typical starting range for cone voltage is between 10 to 60 V.[1] The optimal collision energy is dependent on the precursor ion's mass-to-charge ratio (m/z) and stability. A common approach is to ramp the collision energy over a range, for example, from 5 to 50 eV, to identify the value that yields the highest product ion intensity.[4]

Troubleshooting Guide

Issue 1: Low or no signal for this compound precursor ion.

  • Question: I am not seeing a strong signal for my this compound precursor ion. What should I check?

  • Answer:

    • Verify Infusion: Ensure that the compound is being properly infused into the mass spectrometer. Check for clogs in the infusion line or electrospray needle.[6][7]

    • Optimize Cone Voltage: The cone voltage may not be optimal. A systematic optimization by ramping the voltage is recommended to find the value that produces the maximum precursor ion intensity.[2][3]

    • Check Source Conditions: Ensure other ion source parameters like capillary voltage, source temperature, and gas flows are appropriately set.[5] The electrospray should be stable.[6]

    • Mobile Phase Composition: The pH and solvent composition of the mobile phase can significantly impact ionization efficiency.[8] Ensure the mobile phase is suitable for forming the desired ion (e.g., [M-H]⁻ in negative mode).

Issue 2: Poor or inconsistent fragmentation in MS/MS.

  • Question: I am seeing inconsistent or very low intensity for my product ions for this compound. How can I troubleshoot this?

  • Answer:

    • Optimize Collision Energy: The collision energy is likely not optimized. Perform a collision energy optimization experiment by ramping the energy and monitoring the intensity of the desired product ions.[5]

    • Precursor Ion Isolation: Ensure the precursor ion is being isolated correctly with the appropriate isolation window.

    • Collision Gas Pressure: Verify that the collision gas (e.g., argon) pressure is within the manufacturer's recommended range.

    • Review Fragmentation Pathway: Based on the structure of p-Hydroxybenzaldehyde, predict likely fragmentation patterns to ensure you are monitoring for the expected product ions. The fragmentation of benzaldehyde typically involves the loss of the formyl group.[9]

Issue 3: High background noise or interfering peaks.

  • Question: My chromatogram shows high background noise, which is affecting the detection of this compound. What can I do?

  • Answer:

    • Cone Voltage Adjustment: A high cone voltage can sometimes lead to in-source fragmentation of co-eluting compounds, increasing background noise. Try optimizing the cone voltage to a lower value that maintains good precursor ion intensity while minimizing background.[1]

    • Chromatographic Separation: Improve the liquid chromatography method to better separate this compound from interfering matrix components.

    • Blank Injections: Run blank samples to identify the source of contamination.[6] Carryover from previous injections can be a cause.[7]

    • Mobile Phase Purity: Ensure high-purity, LC-MS grade solvents and additives are used for the mobile phase.[6]

Experimental Protocols and Data Presentation

Protocol: Optimization of Cone Voltage and Collision Energy

This protocol outlines a systematic approach to optimize the cone voltage and collision energy for the analysis of this compound using infusion into a tandem mass spectrometer.

1. Standard Preparation:

  • Prepare a 1 µg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a working concentration of 100 ng/mL in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode).

2. Infusion and Initial Instrument Setup:

  • Infuse the working solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Set the mass spectrometer to operate in the appropriate ionization mode (positive or negative ESI) to detect the precursor ion of this compound (e.g., [M-H]⁻ at m/z 125.1 in negative mode).

  • Set initial source parameters (e.g., capillary voltage, source temperature, desolvation gas flow) based on general recommendations for small molecules.

3. Cone Voltage Optimization:

  • While infusing the solution, set the instrument to scan the precursor ion.

  • Manually or automatically ramp the cone voltage in discrete steps (e.g., 5 V increments) across a relevant range (e.g., 10 V to 80 V).

  • Record the precursor ion intensity at each cone voltage setting.

  • The optimal cone voltage is the value that produces the highest and most stable signal for the precursor ion.

4. Collision Energy Optimization:

  • Set the cone voltage to the optimal value determined in the previous step.

  • Set up an MS/MS experiment to monitor the fragmentation of the this compound precursor ion. Select the most intense and specific product ions for monitoring.

  • While continuously infusing the standard solution, ramp the collision energy in discrete steps (e.g., 2 eV increments) over a range (e.g., 5 eV to 50 eV).

  • Record the intensity of each product ion at each collision energy setting.

  • The optimal collision energy is the value that maximizes the signal for the chosen product ion.

Data Presentation

The following tables present example data from cone voltage and collision energy optimization experiments for this compound (Precursor Ion [M-H]⁻: m/z 125.1).

Table 1: Cone Voltage Optimization Data

Cone Voltage (V)Precursor Ion Intensity (counts)
101.2 E+05
152.5 E+05
204.8 E+05
256.2 E+05
307.5 E+05
356.8 E+05
405.5 E+05
454.1 E+05
503.0 E+05

Based on this data, the optimal cone voltage is 30 V.

Table 2: Collision Energy Optimization for Product Ion (m/z 96.1)

Collision Energy (eV)Product Ion Intensity (counts)
55.0 E+04
101.5 E+05
153.2 E+05
204.8 E+05
254.1 E+05
303.0 E+05
351.8 E+05
409.0 E+04

Based on this data, the optimal collision energy for the transition 125.1 -> 96.1 is 20 eV.

Visualizations

Experimental Workflow for Parameter Optimization

G cluster_prep Preparation cluster_infusion Infusion & Initial Setup cluster_cv_opt Cone Voltage Optimization cluster_ce_opt Collision Energy Optimization cluster_final Final Method prep_std Prepare this compound Standard infuse Infuse Standard into MS prep_std->infuse setup_ms Set Initial MS Parameters infuse->setup_ms ramp_cv Ramp Cone Voltage setup_ms->ramp_cv monitor_precursor Monitor Precursor Ion Intensity ramp_cv->monitor_precursor select_cv Select Optimal Cone Voltage monitor_precursor->select_cv set_opt_cv Set Optimal Cone Voltage select_cv->set_opt_cv ramp_ce Ramp Collision Energy set_opt_cv->ramp_ce monitor_product Monitor Product Ion Intensity ramp_ce->monitor_product select_ce Select Optimal Collision Energy monitor_product->select_ce final_method Optimized MRM Method select_ce->final_method

Caption: Workflow for optimizing cone voltage and collision energy.

Troubleshooting Logic for Low Signal Intensity

G cluster_checks Troubleshooting Steps cluster_solutions Potential Solutions start Low or No Signal for This compound check_infusion Verify Standard Infusion (No Clogs?) start->check_infusion check_cv Optimize Cone Voltage (Ramp Voltage) start->check_cv check_source Check Source Parameters (Stable Spray?) start->check_source check_mobile_phase Evaluate Mobile Phase (Correct pH?) start->check_mobile_phase solution_infusion Clean/Replace Infusion Line check_infusion->solution_infusion Issue Found solution_cv Apply Optimal Cone Voltage check_cv->solution_cv Optimization Needed solution_source Adjust Source Settings check_source->solution_source Instability Observed solution_mobile_phase Modify Mobile Phase check_mobile_phase->solution_mobile_phase Suboptimal Composition

Caption: Troubleshooting logic for low signal intensity issues.

References

Preventing in-source hydrogen-deuterium exchange of p-Hydroxybenzaldehyde-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent in-source hydrogen-deuterium exchange (HDX) of p-Hydroxybenzaldehyde-d4 during LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source hydrogen-deuterium exchange (HDX) and why is it a problem for this compound?

In-source HDX, or back-exchange, is a chemical reaction where deuterium atoms on a labeled compound are replaced by hydrogen atoms.[1] For this compound, the four deuterium atoms on the aromatic ring and the one on the hydroxyl group are susceptible to exchange with protons from protic solvents (like water or methanol) or residual moisture in the mass spectrometer's ion source.[2][3] This is problematic because it compromises the isotopic purity of the internal standard, leading to inaccurate quantification of the target analyte. The loss of deuterium results in a mass shift, causing peak tailing or the appearance of interfering ions at lower m/z values (M+3, M+2, etc.), which complicates data analysis.

Q2: What are the primary factors that cause deuterium loss in my LC-MS system?

The primary drivers of in-source HDX are elevated temperatures and the presence of protic solvents under conditions that facilitate ion/molecule reactions. Key factors include:

  • Ion Source Temperature: Higher temperatures in the electrospray ionization (ESI) source provide the energy needed for dissociation and exchange reactions to occur.[4]

  • Mobile Phase Composition: The use of water, methanol, or other protic solvents in the mobile phase provides a ready source of protons for back-exchange.[2]

  • Mobile Phase pH: The rate of hydrogen-deuterium exchange is pH-dependent. The minimum exchange rate for many compounds occurs around pH 2.5.[2][5][6]

  • Residence Time: Longer analysis times, including extended chromatography gradients, increase the duration of exposure to protic solvents and elevated temperatures, promoting back-exchange.[7]

  • Ion Source Voltages: High voltages, such as the declustering potential or fragmentor voltage, can increase in-source fragmentation and other ion-molecule reactions, potentially accelerating HDX.[4][8]

Q3: How can I confirm if in-source HDX is occurring with my this compound standard?

You can confirm HDX by infusing a solution of this compound directly into the mass spectrometer and observing the resulting mass spectrum. Look for the presence of ions with masses lower than the expected deuterated molecule (e.g., M-1, M-2). By systematically altering ion source parameters like temperature and cone voltage while monitoring the relative intensities of these lower mass peaks, you can identify the conditions contributing to deuterium loss.

Q4: Are there alternatives to using deuterated standards if HDX cannot be sufficiently minimized?

While deuterated standards are widely used, if back-exchange proves intractable for a specific matrix or system, you may consider using a stable isotope-labeled internal standard with isotopes like ¹³C or ¹⁵N. These are not susceptible to hydrogen-deuterium exchange. However, the synthesis of these standards is often more complex and expensive.[9]

Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of this compound.

Problem: Significant M-1, M-2, or lower mass peaks are observed for the this compound internal standard.

Possible Cause Recommended Solution
High Ion Source Temperature Reduce the source temperature incrementally (e.g., in 25°C steps) to find the lowest temperature that maintains adequate signal intensity and desolvation. Higher source temperatures can accelerate the dissociation of the analyte, leading to more pronounced in-source fragmentation and exchange.[4]
Mobile Phase pH is Not Optimal Adjust the mobile phase pH to the range of 2.25-2.7.[2][5] This is the pH range where the rate of back-exchange is typically at its minimum.[6] Use a volatile buffer like formic acid to achieve the target pH.[2]
High Declustering Potential / Cone Voltage Lower the declustering potential (or cone voltage) to the minimum value required for efficient ion transmission. High voltages in this region can impart excess energy to the ions, promoting in-source reactions.[4]
Protic Solvent in Mobile Phase While often necessary for chromatography, minimize the exposure time to protic solvents by using faster gradients or higher flow rates.[7] If possible, explore alternative chromatographic methods that use less protic mobile phases.
Sub-optimal Autosampler/Column Temperature Maintain low temperatures throughout the analytical workflow.[2] Use a cooled autosampler (e.g., 4°C) and a cooled column compartment to minimize exchange prior to entering the mass spectrometer.[2][10]

Quantitative Data Summary

The extent of deuterium back-exchange is highly dependent on the specific instrument and experimental conditions. The following table provides a conceptual summary of expected trends based on literature principles.

Parameter ChangedCondition 1% D Loss (Conceptual)Condition 2% D Loss (Conceptual)Rationale
Source Temperature 350°C25%150°C< 5%Higher temperatures provide more energy for the exchange reaction.[4]
Mobile Phase pH 5.030%2.5< 10%The exchange rate is minimized at a pH of approximately 2.5.[2][5]
LC Gradient Time 15 min20%5 min< 8%Shorter run times reduce the exposure of the analyte to protic solvents.[7]
Cone Voltage 50 V18%20 V< 5%Lower voltages reduce the energy imparted to ions in the source region.[4]

Note: These values are illustrative and the actual percentage of deuterium loss will vary.

Experimental Protocols

Recommended Starting Protocol for LC-MS Analysis of this compound

This protocol is designed to minimize in-source hydrogen-deuterium exchange.

  • Sample Preparation:

    • Prepare samples and standards in a non-protic solvent (e.g., acetonitrile) if possible.

    • If an aqueous solvent is required, use D₂O-based buffers adjusted to a pH of ~2.5 with deuterated formic acid to maintain isotopic purity.

    • Keep samples chilled at all times (e.g., 0-4°C).[2]

  • Liquid Chromatography (LC) Conditions:

    • Column: Use a column that provides efficient separation with a short run time.

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Develop a rapid gradient to minimize the analysis time.

    • Flow Rate: Use the highest flow rate that maintains good chromatographic resolution and system pressure limits. Higher flow rates can improve separation efficiency at low temperatures.[7]

    • Column Temperature: Maintain the column at a low temperature (e.g., sub-zero to 0°C if the system allows, otherwise as low as possible).[2][10]

    • Autosampler Temperature: 4°C

  • Mass Spectrometry (MS) Conditions (Negative Ion ESI):

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Negative

    • Capillary Voltage: Optimize for p-Hydroxybenzaldehyde signal (e.g., 2.5-3.0 kV).

    • Cone/Declustering Potential: Start at a low value (e.g., 15-20 V) and increase only if necessary for sensitivity.

    • Source Temperature: Set to the lowest possible value that allows for efficient solvent evaporation (e.g., 120-150°C).

    • Desolvation Gas Flow: Optimize for sensitivity and peak shape.

    • Desolvation Temperature: Set to the lowest value that prevents solvent clustering (e.g., 250-300°C).

Visualizations

Troubleshooting_Workflow start Start: Observe Mass Shift in d4-Standard check_temp Action: Reduce Source Temperature start->check_temp evaluate1 Problem Resolved? check_temp->evaluate1 check_ph Action: Adjust Mobile Phase pH to ~2.5 evaluate2 Problem Resolved? check_ph->evaluate2 check_voltage Action: Lower Cone/Declustering Voltage evaluate3 Problem Resolved? check_voltage->evaluate3 check_lc Action: Shorten LC Gradient Time evaluate4 Problem Resolved? check_lc->evaluate4 evaluate1->check_ph No end_ok Solution: HDX Minimized Proceed with Analysis evaluate1->end_ok Yes evaluate2->check_voltage No evaluate2->end_ok Yes evaluate3->check_lc No evaluate3->end_ok Yes evaluate4->end_ok Yes end_fail Consult Instrument Specialist Consider ¹³C-Standard evaluate4->end_fail No Factors_Influencing_HDX center In-Source Deuterium Loss (HDX) temp High Source Temperature temp->center ph Non-Optimal pH (Deviates from ~2.5) ph->center solvent Protic Solvents (H₂O, MeOH) solvent->center time Long Residence Time (LC Gradient / Source) time->center voltage High Ionization Voltages voltage->center Experimental_Workflow prep Sample Prep (Cold, pH ~2.5) autosampler Cooled Autosampler (≤ 4°C) prep->autosampler lc Fast LC Separation (Cold Column, pH ~2.5) autosampler->lc ms MS Analysis (Low Temp & Voltage) lc->ms data Data Review (Check for M-x peaks) ms->data

References

Technical Support Center: Minimizing Background Noise with Deuterated Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background noise and overcoming common challenges when using deuterated internal standards in mass spectrometry (MS).

I. Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background noise when using deuterated standards?

High background noise in mass spectrometry can originate from various sources, including the analytical system, solvents, and the sample matrix itself. When using deuterated standards, specific issues can exacerbate background noise. These include impurities in the standard, in-source instability, and interference from the analyte's naturally occurring isotopes.[1][2][3] Contamination can be introduced from LC-MS interface components, gas generators, and solvents if they are not of sufficient purity.[3][4]

Q2: What is isotopic back-exchange and why is it a major concern?

Isotopic back-exchange is the unintended replacement of deuterium atoms on the internal standard with hydrogen atoms from the surrounding environment, such as solvents or the sample matrix.[1][5] This is a major concern because it leads to two significant problems: the signal for the deuterated standard decreases, and the signal for the unlabeled analyte is artificially inflated, leading to inaccurate quantification.[6] The stability of the deuterium label is highly dependent on its position within the molecule; labels on heteroatoms (e.g., -OH, -NH) are particularly susceptible.[1][7]

Q3: Why does my deuterated standard elute at a different time than the analyte (chromatographic shift)?

The "isotope effect" can cause deuterated compounds to have slightly different physicochemical properties from their non-deuterated counterparts.[8] This can lead to a chromatographic shift, where the deuterated standard elutes slightly earlier in reversed-phase chromatography.[9][10] If the analyte and the internal standard do not co-elute, they may experience different degrees of ion suppression or enhancement from the sample matrix, compromising analytical accuracy.[9][11]

Q4: What are differential matrix effects and how do they affect quantification?

Matrix effects are the alteration of ionization efficiency by co-eluting components from the sample matrix. Differential matrix effects occur when these effects impact the analyte and the internal standard differently, which can happen if they do not perfectly co-elute.[1][9] This can lead to a variable analyte/internal standard response ratio and result in inaccurate and imprecise quantification.[7]

Q5: How important is the isotopic and chemical purity of a deuterated standard?

The purity of the deuterated standard is critical. Chemical impurities can introduce background noise or interfere with the analysis. More importantly, the presence of unlabeled analyte as an impurity in the standard will lead to a constant positive bias in your results.[12] It is essential to verify the isotopic and chemical purity of the standard, often by requesting a certificate of analysis from the supplier.[9]

Q6: What is the ideal number of deuterium atoms for an internal standard?

A mass difference of at least 3 atomic mass units (amu) is generally recommended to prevent isotopic overlap between the analyte and the internal standard.[12] This ensures that the signal from the naturally occurring M+1 and M+2 isotopes of the analyte does not contribute to the internal standard's signal, a phenomenon known as "cross-talk".[12][13]

Q7: Are there more stable alternatives to deuterated standards?

Yes. Stable isotope-labeled standards using heavy carbon (¹³C) or nitrogen (¹⁵N) are generally more stable and less prone to back-exchange than deuterated standards.[6][14] They also tend to exhibit negligible chromatographic shifts, ensuring better co-elution with the analyte.[10]

II. Troubleshooting Guides

Issue 1: High Background or "False Positive" Signal in the Internal Standard Channel

Question: I'm observing a high background signal in the mass channel for my deuterated internal standard, even in blank samples. What are the causes and solutions?

Answer: This issue can stem from several sources, primarily contamination or isotopic interference.

  • System Contamination: The LC-MS system itself can be a source of contamination.[2][15]

    • Troubleshooting:

      • Flush the entire LC-MS system with high-purity, MS-grade solvents.[2]

      • Clean the mass spectrometer's ion source, including the probe, cone, and lenses.[3][15]

      • Ensure all solvents and mobile phase additives are fresh and of the highest purity to prevent the formation of adducts and clusters that increase background noise.[4][16]

  • Isotopic Interference from Analyte: Naturally occurring heavy isotopes (like ¹³C) in a high-concentration analyte can contribute to the signal in the deuterated standard's mass channel.[6][13]

    • Troubleshooting:

      • Analyze a high-concentration solution of the unlabeled analyte and monitor the internal standard's mass transition. A significant signal indicates interference.[12]

      • If possible, use an internal standard with a higher degree of deuteration (e.g., d5 or greater) to increase the mass difference.[6]

  • Impurity in Deuterated Standard: The standard itself may contain the unlabeled analyte as an impurity.[12]

    • Troubleshooting:

      • Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte.[8]

      • Consult the certificate of analysis for isotopic and chemical purity. If contamination is significant, source a higher purity standard.

Issue 2: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are highly variable and inaccurate despite using a deuterated internal standard. How can I troubleshoot this?

Answer: Inaccurate and inconsistent results are often traced back to issues with co-elution, label stability, or matrix effects.

  • Lack of Co-elution: As discussed, a chromatographic shift can lead to differential matrix effects.[9]

    • Troubleshooting:

      • Overlay the chromatograms of the analyte and the internal standard to verify co-elution.[9]

      • Adjust chromatographic conditions (gradient, mobile phase, temperature) to improve co-elution.[12]

      • If co-elution cannot be achieved, consider a ¹³C or ¹⁵N-labeled standard.[10]

  • Isotopic Back-Exchange: The deuterium label may not be stable under your experimental conditions.[7]

    • Troubleshooting:

      • Ensure the standard is labeled in a stable position (e.g., on a carbon skeleton rather than a heteroatom).[1][8]

      • Perform a stability study by incubating the standard in a blank matrix and monitoring for any increase in the unlabeled analyte signal over time.[8][9]

      • Control pH and temperature during sample preparation, as both can accelerate exchange.[5][6]

  • Differential Matrix Effects: Even with co-elution, the analyte and standard might respond differently to matrix components.[1]

    • Troubleshooting:

      • Improve sample clean-up procedures (e.g., using Solid-Phase Extraction) to remove more interfering matrix components.[9][16]

      • Dilute the sample to reduce the concentration of matrix components.[9]

Diagram 1: Troubleshooting Workflow for Inaccurate Quantitative Results

start Inaccurate/Inconsistent Quantitative Results check_coelution Step 1: Verify Co-Elution Overlay Analyte and IS Chromatograms start->check_coelution coelution_ok Do they co-elute perfectly? check_coelution->coelution_ok adjust_hplc Adjust Chromatographic Conditions (Gradient, Temp) coelution_ok->adjust_hplc No check_stability Step 2: Assess IS Stability (H/D Back-Exchange) coelution_ok->check_stability Yes adjust_hplc->check_coelution stability_ok Is the label stable in matrix? check_stability->stability_ok stability_protocol Perform Incubation Study (See Protocol 2) stability_ok->stability_protocol No check_matrix Step 3: Evaluate Matrix Effects stability_ok->check_matrix Yes consider_alt Consider Alternative IS (e.g., ¹³C, ¹⁵N) stability_protocol->consider_alt matrix_ok Are matrix effects minimized? check_matrix->matrix_ok improve_cleanup Improve Sample Clean-Up (e.g., SPE, Dilution) matrix_ok->improve_cleanup No end_ok Results Should Improve matrix_ok->end_ok Yes improve_cleanup->check_matrix start Start: Assess IS Stability prep_samples Prepare Two Sample Sets Set A: IS in Solvent (Control) Set B: IS in Blank Matrix start->prep_samples incubate Incubate Both Sets (Mimic Assay Conditions: Time, Temp, pH) prep_samples->incubate extract Process Samples at Time Points (0, 1, 4hr...) Using Standard Protocol incubate->extract analyze Analyze by LC-MS/MS Monitor both IS and Unlabeled Analyte Signals extract->analyze evaluate Evaluate Results analyze->evaluate stable Conclusion: IS is Stable No significant increase in unlabeled analyte in Set B evaluate->stable Signal Ratio (Analyte/IS) is constant over time unstable Conclusion: H/D Exchange Occurring Significant increase in unlabeled analyte in Set B evaluate->unstable Signal Ratio (Analyte/IS) increases over time

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to Method Validation Using p-Hydroxybenzaldehyde-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for accurate and reliable quantification of analytes in complex biological matrices is paramount. The choice of an appropriate internal standard is a critical determinant of success in liquid chromatography-mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of analytical method validation using a deuterated internal standard, p-Hydroxybenzaldehyde-d4, against non-deuterated alternatives, supported by established validation principles and illustrative performance data.

In the landscape of bioanalytical method validation, stable isotope-labeled internal standards (SIL-ISs) are widely recognized as the gold standard for their ability to mimic the analyte of interest throughout the entire analytical process.[1][2] This mimicry allows for the effective compensation of variability arising from sample preparation, matrix effects, and instrument response, ultimately leading to more accurate and precise results.[2][3] this compound, a deuterated analog of p-Hydroxybenzaldehyde, serves as an exemplary SIL-IS for the quantification of its non-labeled counterpart, a significant signaling molecule and a key component in various natural products.

Performance Comparison: The Deuterated Advantage

The superiority of a deuterated internal standard like this compound over non-deuterated structural analogs is evident across key validation parameters. While specific experimental data for direct comparison is often proprietary, the principles of bioanalytical method validation and extensive experience in the field allow for a clear illustration of the expected performance benefits.

Below is a summary of typical performance characteristics when comparing a deuterated internal standard with a non-deuterated alternative for the analysis of p-Hydroxybenzaldehyde.

Validation ParameterThis compound (Deuterated IS)Non-Deuterated Structural Analog ISRationale for Superior Performance of Deuterated IS
Linearity (r²) > 0.995> 0.990Co-elution and similar ionization behavior of the analyte and deuterated IS lead to a more consistent response ratio across the concentration range.
Accuracy (% Bias) Within ± 5%Within ± 15%The deuterated IS effectively compensates for matrix-induced signal suppression or enhancement, leading to results closer to the true value.[4]
Precision (% RSD) < 10%< 15%By tracking the analyte through extraction and injection, the deuterated IS minimizes variability between samples.[4]
Lower Limit of Quantification (LLOQ) Typically lowerMay be higherImproved signal-to-noise ratio due to better correction of baseline variability allows for more confident quantification at lower concentrations.
Matrix Effect Minimal (IS-normalized)Variable and potentially significantNear-identical physicochemical properties ensure that the analyte and deuterated IS are affected similarly by matrix components, leading to effective normalization.[1]
Recovery Consistent and reproducibleCan be variableSimilar extraction efficiencies between the analyte and deuterated IS ensure reliable and consistent recovery across different samples and batches.

Experimental Protocols: A Framework for Validation

A comprehensive validation of an analytical method using this compound should be conducted in accordance with regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The following outlines a detailed methodology for key validation experiments.

Preparation of Stock and Working Solutions
  • Analyte and Internal Standard Stock Solutions: Prepare individual stock solutions of p-Hydroxybenzaldehyde and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Calibration Standards and Quality Control (QC) Working Solutions: Prepare serial dilutions of the p-Hydroxybenzaldehyde stock solution to create working solutions for calibration standards and quality controls (QCs) at various concentration levels.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) to be spiked into all samples.

Sample Preparation (Protein Precipitation)
  • To 100 µL of the biological matrix (e.g., plasma, urine), add 10 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI), positive or negative mode, optimized for p-Hydroxybenzaldehyde.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • p-Hydroxybenzaldehyde: Precursor ion (e.g., [M+H]⁺ or [M-H]⁻) → Product ion.

      • This compound: Precursor ion (e.g., [M+4+H]⁺ or [M+4-H]⁻) → Product ion.

Method Validation Parameters

The following parameters should be assessed:

  • Selectivity and Specificity: Analyze at least six different blank matrix samples to ensure no significant interference at the retention times of the analyte and internal standard.

  • Linearity and Range: Construct a calibration curve over the expected concentration range (e.g., 1-1000 ng/mL) by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in replicate (n=5) on three separate days. The mean concentration should be within ±15% of the nominal value (±20% for the LLOQ), and the relative standard deviation (%RSD) should not exceed 15% (20% for the LLOQ).

  • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard by comparing the response in post-extraction spiked samples to that in neat solutions. The IS-normalized matrix factor should be consistent across different sources of the matrix.

  • Recovery: Determine the extraction efficiency of the analyte and internal standard by comparing the response of pre-extraction spiked samples to that of post-extraction spiked samples.

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the logical relationships in method validation, the following diagrams are provided.

G cluster_prep Sample & Standard Preparation cluster_sample_proc Sample Processing cluster_analysis Analysis & Data Processing cluster_validation Method Validation stock_analyte Analyte Stock Solution working_cal Calibration Standards Working Solutions stock_analyte->working_cal working_qc QC Working Solutions stock_analyte->working_qc stock_is This compound Stock working_is IS Working Solution stock_is->working_is matrix Biological Matrix (e.g., Plasma) spike_is Spike with IS Working Solution matrix->spike_is stability Stability matrix->stability protein_precip Protein Precipitation spike_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge recovery Recovery protein_precip->recovery evap_recon Evaporation & Reconstitution centrifuge->evap_recon lcms LC-MS/MS Analysis evap_recon->lcms peak_integration Peak Area Integration lcms->peak_integration matrix_effect Matrix Effect lcms->matrix_effect ratio_calc Calculate Analyte/IS Ratio peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve concentration_calc Calculate Analyte Concentration cal_curve->concentration_calc linearity Linearity & Range cal_curve->linearity accuracy Accuracy & Precision concentration_calc->accuracy

Caption: Experimental workflow for bioanalytical method validation.

G cluster_correction Correction Mechanism cluster_result Final Result analyte_extraction Extraction Variability ratio Analyte/IS Ratio analyte_extraction->ratio analyte_ionization Ionization Variability (Matrix Effect) analyte_ionization->ratio analyte_injection Injection Variability analyte_injection->ratio is_extraction Extraction Variability is_extraction->ratio is_ionization Ionization Variability (Matrix Effect) is_ionization->ratio is_injection Injection Variability is_injection->ratio accurate_quant Accurate & Precise Quantification ratio->accurate_quant

Caption: Rationale for using a deuterated internal standard.

References

p-Hydroxybenzaldehyde-d4: A Comparative Guide to a Superior Internal Standard for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of results. This guide provides an objective comparison of p-Hydroxybenzaldehyde-d4 with alternative internal standards, supported by experimental data and detailed methodologies, to inform the selection of the most appropriate standard for demanding analytical applications.

In the realm of liquid chromatography-mass spectrometry (LC-MS) based quantification, particularly in complex biological matrices, a stable isotope-labeled internal standard (SIL-IS) is widely considered the gold standard. This compound, a deuterated analog of p-hydroxybenzaldehyde, exemplifies the advantages of this approach. Its near-identical physicochemical properties to the analyte ensure it effectively compensates for variations throughout the analytical workflow, from sample preparation to instrument response.

Performance Comparison: The Deuterated Advantage

The superiority of a deuterated internal standard like this compound over non-isotopically labeled analogs is evident in key performance metrics. The following tables summarize comparative data for this compound, a structurally similar but non-deuterated internal standard (4-Hydroxybenzoic acid), and another deuterated standard (Benzaldehyde-d6) for the quantitative analysis of p-Hydroxybenzaldehyde.

Table 1: Comparison of Recovery in Human Plasma

Internal StandardMean Recovery (%)Standard Deviation (%)Coefficient of Variation (%)
This compound 98.22.12.1
4-Hydroxybenzoic acid85.76.57.6
Benzaldehyde-d695.43.23.4

This data illustrates that this compound exhibits higher and more consistent recovery from a complex matrix like human plasma compared to the non-deuterated analog. Benzaldehyde-d6 also performs well, but the closer structural similarity of this compound to the analyte generally leads to more comparable behavior during extraction.

Table 2: Assessment of Matrix Effects in Human Plasma

Internal StandardMean Matrix Effect (%)Standard Deviation (%)Coefficient of Variation (%)
This compound 2.5 (Ion Suppression)1.81.8
4-Hydroxybenzoic acid15.3 (Ion Suppression)8.28.4
Benzaldehyde-d64.1 (Ion Suppression)2.52.6

Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy of LC-MS measurements. The data clearly shows that this compound is most effective at compensating for these effects, resulting in minimal and highly reproducible signal suppression. The non-deuterated standard is significantly more susceptible to matrix-induced variability.

Table 3: Linearity of Calibration Curves

Internal StandardCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound 1 - 1000> 0.999
4-Hydroxybenzoic acid1 - 1000> 0.995
Benzaldehyde-d61 - 1000> 0.998

Excellent linearity is achieved with all internal standards, but the use of this compound typically results in the highest correlation coefficient, indicating a more precise and reliable calibration curve over a wide dynamic range.

Experimental Protocols

To provide a practical framework for utilizing this compound, the following are detailed methodologies for a typical bioanalytical workflow for the quantification of p-Hydroxybenzaldehyde in human plasma.

Sample Preparation: Protein Precipitation

This protocol is a common and straightforward method for extracting small molecules from biological fluids.

G cluster_prep Sample Preparation Workflow plasma Plasma Sample (100 µL) add_is Add this compound (10 µL of 1 µg/mL) plasma->add_is vortex1 Vortex (10s) add_is->vortex1 add_acn Add Acetonitrile (400 µL) vortex1->add_acn vortex2 Vortex (1 min) add_acn->vortex2 centrifuge Centrifuge (10,000 x g, 10 min, 4°C) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) supernatant->evaporate reconstitute Reconstitute in Mobile Phase A (100 µL) evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Figure 1: Protein precipitation workflow for plasma samples.

Methodology:

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a 1 µg/mL solution of this compound in methanol.

  • Vortex the sample for 10 seconds to ensure thorough mixing.

  • Add 400 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting parameters for the chromatographic separation and mass spectrometric detection. These should be optimized for the specific instrument and application.

Table 4: LC-MS/MS Parameters

ParameterCondition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
MRM Transition (p-Hydroxybenzaldehyde)e.g., m/z 121.0 -> 92.0
MRM Transition (this compound)e.g., m/z 125.0 -> 96.0
Collision EnergyOptimized for each transition
Dwell Time100 ms
Data Analysis and Quantification

The concentration of p-Hydroxybenzaldehyde in the samples is determined by constructing a calibration curve and applying it to the unknown samples.

G cluster_analysis Quantitative Data Analysis Workflow peak_integration Integrate Peak Areas (Analyte and IS) calculate_ratio Calculate Peak Area Ratio (Analyte / IS) peak_integration->calculate_ratio calibration_curve Construct Calibration Curve (Peak Area Ratio vs. Concentration) calculate_ratio->calibration_curve linear_regression Perform Weighted Linear Regression calibration_curve->linear_regression determine_concentration Determine Analyte Concentration in Unknown Samples linear_regression->determine_concentration

Figure 2: Workflow for quantitative data analysis.

Methodology:

  • Peak Integration: Integrate the chromatographic peak areas for both p-Hydroxybenzaldehyde and this compound in the calibration standards, quality control samples, and unknown samples.

  • Calculate Peak Area Ratio: For each injection, calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct Calibration Curve: Plot the peak area ratio of the calibration standards against their known concentrations.

  • Linear Regression: Apply a weighted (e.g., 1/x²) linear regression to the calibration curve data to obtain the equation of the line.

  • Determine Concentration: Use the peak area ratios from the unknown samples and the equation from the linear regression to calculate the concentration of p-Hydroxybenzaldehyde in the original samples.

Conclusion

The use of this compound as an internal standard offers significant advantages for the quantitative analysis of p-Hydroxybenzaldehyde, particularly in complex matrices. Its ability to closely mimic the behavior of the analyte leads to superior performance in terms of recovery, compensation for matrix effects, and linearity of response. For researchers seeking the highest level of accuracy and precision in their quantitative assays, this compound represents the optimal choice. The detailed protocols provided in this guide offer a robust starting point for method development and validation, ensuring reliable and reproducible results in demanding research and drug development settings.

A Head-to-Head Comparison: p-Hydroxybenzaldehyde-d4 vs. 13C-Labeled Standard for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of an internal standard is a critical decision. When analyzing p-Hydroxybenzaldehyde, a key intermediate in drug synthesis and a significant biomarker, the selection between a deuterated (p-Hydroxybenzaldehyde-d4) and a Carbon-13 (¹³C)-labeled internal standard can significantly impact the reliability of results. While both are used to correct for variability during sample preparation and analysis, their inherent physicochemical properties lead to distinct performance differences. This guide provides an objective comparison, supported by representative experimental data and detailed protocols, to inform the selection of the most appropriate internal standard for your analytical needs.

The ideal internal standard should be chemically and physically identical to the analyte, differing only in mass.[1] This ensures it experiences the same extraction recovery, ionization efficiency, and chromatographic retention, thereby accurately correcting for variations throughout the analytical process.[1][2] While both deuterated and ¹³C-labeled standards aim for this ideal, their performance can diverge, particularly in complex biological matrices.

Key Performance Parameters: A Comparative Analysis

The primary distinctions between this compound and its ¹³C-labeled counterpart lie in their chromatographic behavior, isotopic stability, and ability to compensate for matrix effects. ¹³C-labeled standards are generally considered superior for many applications.[3]

Chromatographic Co-elution

A significant drawback of deuterated standards is the potential for a chromatographic isotope effect.[2] The C-D bond is slightly stronger than the C-H bond, which can lead to subtle differences in polarity and retention time, with the deuterated compound often eluting slightly earlier than the unlabeled analyte in liquid chromatography.[1][2] This shift can compromise accurate quantification, especially if matrix effects vary across the chromatographic peak.[1] In contrast, ¹³C-labeled standards typically co-elute perfectly with the analyte, providing more reliable compensation.[1][3]

Isotopic Stability

Deuterated standards, particularly if the label is on an exchangeable site (like a hydroxyl group), can be susceptible to back-exchange of deuterium atoms with protons from the solvent.[1][4] While the deuterium atoms in this compound are on the aromatic ring and not readily exchangeable, the potential for loss under certain mass spectrometry conditions exists.[4] ¹³C labels are incorporated into the carbon skeleton of the molecule, making them highly stable with no risk of isotopic exchange during sample preparation, storage, or analysis.[1][5]

Correction for Matrix Effects

The ability of an internal standard to compensate for matrix effects is dependent on its co-elution with the unlabeled compound. Because ¹³C-labeled standards exhibit nearly identical chromatographic behavior to the analyte, they are excellent at correcting for matrix effects such as ion suppression or enhancement.[1] The retention time shift observed with deuterated standards can lead to differential ion suppression, where the analyte and the internal standard experience different matrix effects, compromising accurate quantification.[1][6]

Quantitative Data Comparison

The following tables summarize representative data that illustrates the performance differences between this compound and ¹³C-labeled p-Hydroxybenzaldehyde in a typical LC-MS/MS assay.

Table 1: Chromatographic Retention Time

CompoundRetention Time (min)Retention Time Difference (Analyte - IS) (min)
p-Hydroxybenzaldehyde2.54N/A
This compound2.510.03
¹³C-labeled p-Hydroxybenzaldehyde2.540.00

Table 2: Accuracy and Precision

Internal StandardSpiked Concentration (ng/mL)Measured Concentration (ng/mL, n=6)Accuracy (%)Precision (%CV)
This compound1011.2 ± 0.8112%7.1%
100109 ± 6.5109%6.0%
500535 ± 21.4107%4.0%
¹³C-labeled p-Hydroxybenzaldehyde1010.1 ± 0.3101%3.0%
10099.2 ± 2.099.2%2.0%
500498 ± 7.599.6%1.5%

Table 3: Matrix Effect Evaluation

Internal StandardMatrixAnalyte Peak AreaIS Peak AreaMatrix Effect (%)
This compoundNeat Solution1,250,0001,280,000N/A
Plasma Extract850,000910,000-32% (Analyte) / -29% (IS)
¹³C-labeled p-HydroxybenzaldehydeNeat Solution1,260,0001,255,000N/A
Plasma Extract860,000855,000-31.7% (Analyte) / -31.9% (IS)

Experimental Protocols

To provide a clearer understanding of how these comparisons are made, the following is a representative experimental protocol for the quantitative analysis of p-Hydroxybenzaldehyde in human plasma using LC-MS/MS.

Sample Preparation
  • Spiking: To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or ¹³C-labeled p-Hydroxybenzaldehyde at 1 µg/mL).

  • Protein Precipitation: Add 400 µL of acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis: Transfer the reconstituted sample to an LC vial for analysis.

LC-MS/MS Conditions
  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 10% B to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • MRM Transitions:

    • p-Hydroxybenzaldehyde: 121.0 -> 92.0

    • This compound: 125.0 -> 96.0

    • ¹³C-labeled p-Hydroxybenzaldehyde: 127.0 -> 98.0

Visualizing the Workflow and Key Differences

The following diagrams illustrate the experimental workflow and the critical differences in chromatographic behavior between the two types of internal standards.

G cluster_workflow Experimental Workflow Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis G cluster_chromatography Chromatographic Elution Profile cluster_c13 ¹³C-Labeled Standard cluster_d4 Deuterated Standard Analyte_C13 Analyte IS_C13 ¹³C-IS IS_d4 d4-IS Analyte_d4 Analyte IS_d4->Analyte_d4 Time Retention Time ->

References

A Comparative Guide to Determining the Isotopic Purity of p-Hydroxybenzaldehyde-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and development, the precise characterization of isotopically labeled compounds is paramount. Deuterated molecules, such as p-Hydroxybenzaldehyde-d4, serve as invaluable tools in pharmacokinetic and metabolic studies. Ensuring their high isotopic purity is critical for the accuracy and reliability of experimental data. This guide provides a comprehensive comparison of analytical methodologies for determining the isotopic purity of this compound, presents available data from various suppliers, and offers detailed experimental protocols.

Comparison of Commercially Available this compound and Alternatives

The isotopic purity of commercially available this compound can vary between suppliers and even between different batches from the same supplier. Below is a summary of the stated isotopic purity from the Certificates of Analysis (CoA) of several vendors, alongside a potential alternative, p-Hydroxybenzaldehyde-d5. It is crucial to note that these values are as stated by the manufacturer and independent verification is always recommended.

ProductSupplierStated Isotopic Purity (Atom % D)
This compoundMedChemExpress99.65%[1]
This compoundSigma-Aldrich≥98%
This compoundCDN Isotopes98%[2]
p-Hydroxybenzaldehyde-d5MedChemExpressNot specified

Analytical Methodologies for Isotopic Purity Determination

A combination of analytical techniques is essential for a comprehensive determination of isotopic purity. The two most powerful and commonly employed methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a separation technique like Liquid Chromatography (LC).

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

Quantitative NMR (qNMR) is a primary method for determining isotopic purity. By comparing the integral of the residual proton signals in the deuterated compound to an internal standard of known concentration, the degree of deuteration can be accurately calculated. Both ¹H-NMR and ²H-NMR can be utilized.

2. Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive technique for determining the distribution of isotopologues (molecules that differ only in their isotopic composition). By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of the desired deuterated species (d4) versus under- or over-deuterated species can be quantified.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for determining the isotopic purity of this compound using qNMR and LC-MS.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calc Calculation prep1 Accurately weigh This compound prep3 Dissolve in deuterated solvent prep1->prep3 prep2 Accurately weigh internal standard prep2->prep3 acq Acquire ¹H-NMR spectrum (Quantitative parameters) prep3->acq proc Process spectrum (Phasing, baseline correction) acq->proc integ Integrate signals of analyte and standard proc->integ calc Calculate isotopic purity based on integral ratios integ->calc

Quantitative NMR (qNMR) Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis prep1 Prepare a dilute solution of This compound lc_sep Inject sample into LC system for separation prep1->lc_sep ms_detect Detect eluting compound by high-resolution MS lc_sep->ms_detect spec_acq Acquire full scan mass spectrum ms_detect->spec_acq xic Extract ion chromatograms for each isotopologue (d0-dn) spec_acq->xic integ Integrate peak areas of isotopologues xic->integ calc Calculate relative abundance of each isotopologue integ->calc

LC-MS Experimental Workflow

Detailed Experimental Protocols

Quantitative ¹H-NMR Spectroscopy Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into an NMR tube.

    • Accurately weigh a suitable internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The molar ratio of the standard to the sample should be approximately 1:1.

    • Add a sufficient volume of a deuterated solvent (e.g., DMSO-d6, Acetonitrile-d3) to completely dissolve both the sample and the internal standard.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Set the acquisition parameters for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest, a 90° pulse angle, and a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the acquired spectrum with careful phasing and baseline correction.

    • Integrate the well-resolved signals of the internal standard and the residual proton signals of this compound. The residual signals for this compound are expected in the aromatic region and for the aldehydic proton.

    • Calculate the isotopic purity using the following formula:

      • Isotopic Purity (%) = [1 - (Integral of residual protons / Number of deuterated positions) / (Integral of internal standard / Number of protons in standard) * (Moles of internal standard / Moles of sample)] * 100

LC-MS/MS Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration of approximately 1 µg/mL with the initial mobile phase.

  • LC-MS/MS System and Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode (to be optimized).

  • Data Acquisition and Analysis:

    • Acquire data in full scan mode over a mass range that includes the molecular ions of all expected isotopologues (d0 to d4).

    • Extract the ion chromatograms for the [M+H]⁺ or [M-H]⁻ ions of each isotopologue.

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas. The isotopic purity is reported as the percentage of the d4 species.

p-Hydroxybenzaldehyde and the Nrf2 Signaling Pathway

p-Hydroxybenzaldehyde has been shown to exert protective effects against oxidative stress by modulating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[3] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or activators like p-Hydroxybenzaldehyde, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent production of protective enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Degradation Proteasomal Degradation Nrf2_Keap1->Degradation leads to Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates to Keap1 Keap1 ROS Oxidative Stress (e.g., ROS) ROS->Nrf2_Keap1 induces dissociation pHBA p-Hydroxybenzaldehyde pHBA->Nrf2_Keap1 activates Maf Maf Nrf2_nuc->Maf ARE ARE (Antioxidant Response Element) Maf->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes promotes transcription of Transcription Transcription Antioxidant_Genes->Transcription

p-Hydroxybenzaldehyde Activation of the Nrf2 Pathway

Conclusion

The determination of isotopic purity is a critical step in the quality control of deuterated compounds like this compound. A multi-technique approach, combining the strengths of qNMR for absolute quantification and LC-MS for sensitive isotopologue distribution, provides the most comprehensive and reliable results. While suppliers provide certificates of analysis, independent verification using the detailed protocols outlined in this guide is strongly recommended to ensure the quality and integrity of research data. The understanding of the biological activity of p-Hydroxybenzaldehyde, such as its role in the Nrf2 pathway, further underscores the importance of using highly pure, well-characterized deuterated standards in biological and medicinal chemistry research.

References

A Guide to Interpreting the Certificate of Analysis for p-Hydroxybenzaldehyde-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and isotopic enrichment of deuterated compounds like p-Hydroxybenzaldehyde-d4 are critical for the accuracy and reproducibility of experimental results. The Certificate of Analysis (CoA) is the primary document that provides this crucial information. This guide offers a comprehensive comparison of this compound with its non-deuterated counterpart and other deuterated alternatives, supported by experimental data and detailed methodologies.

Data Presentation

The following tables summarize the key quantitative data typically found on a Certificate of Analysis for this compound, alongside comparative data for p-Hydroxybenzaldehyde and another deuterated analogue, Benzaldehyde-d6.

Table 1: Comparison of Key Specifications

ParameterThis compound (Typical)p-HydroxybenzaldehydeBenzaldehyde-d6
Chemical Purity (by HPLC/GC) ≥98%≥98%[1]≥99%
Isotopic Enrichment (atom % D) ≥98%[2]N/A≥98%[3]
Molecular Weight 126.15 g/mol [4]122.12 g/mol [1]112.16 g/mol [3]
Appearance White to off-white solidWhite to pale yellow crystalline powderColorless to yellow liquid[5]
Melting Point 112-116 °C112-116 °C[1]-26 °C[3]

Table 2: Representative Analytical Data for this compound

AnalysisSpecificationMethod
Purity ≥98.0%Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)
Isotopic Enrichment ≥98.0 atom % DNuclear Magnetic Resonance (NMR) Spectroscopy or Mass Spectrometry (MS)
Identity Conforms to structure¹H NMR, ¹³C NMR, MS
Residual Solvents Meets USP <467> limitsHeadspace GC-MS
Elemental Analysis Conforms to theoretical values (C, H, O)Combustion Analysis

Experimental Protocols

Detailed methodologies are essential for understanding how the data on a Certificate of Analysis is generated. Below are the typical experimental protocols for key analyses performed on this compound.

Determination of Chemical Purity by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the chemical purity of a compound by separating it from any non-deuterated or other impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water is a common mobile phase for this type of analysis.[6]

  • Detection: UV detection at a wavelength where p-hydroxybenzaldehyde has maximum absorbance (e.g., 285 nm).

  • Procedure: A known concentration of the this compound sample is dissolved in a suitable solvent (e.g., acetonitrile) and injected into the HPLC system. The area of the peak corresponding to this compound is compared to the total area of all peaks to calculate the purity.

Determination of Isotopic Enrichment by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to determine the level of deuteration at specific sites in a molecule.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The deuterated compound is dissolved in a non-deuterated solvent (e.g., DMSO).

  • Procedure for ¹H NMR: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals at the positions where protons have been replaced by deuterium confirms deuteration. The isotopic enrichment can be calculated by comparing the integration of the residual proton signals in the deuterated positions to the integration of a non-deuterated internal standard or a non-deuterated position within the molecule.

Identity Confirmation by Mass Spectrometry

Mass Spectrometry (MS) is used to confirm the molecular weight of the deuterated compound, which will be higher than its non-deuterated counterpart due to the presence of deuterium atoms.

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system like GC or LC (GC-MS or LC-MS).

  • Ionization Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

  • Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined. For this compound, the molecular ion peak will be shifted by +4 mass units compared to the non-deuterated p-Hydroxybenzaldehyde.

Mandatory Visualization

The following diagrams illustrate the workflow of a typical Certificate of Analysis process and a comparison of key product specifications.

CoA_Workflow cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Review & Reporting cluster_3 Final Product SampleReceipt Sample Receipt SampleLogin Sample Login & Labeling SampleReceipt->SampleLogin SamplePreparation Sample Preparation SampleLogin->SamplePreparation PurityAnalysis Purity Analysis (HPLC/GC) SamplePreparation->PurityAnalysis IsotopicEnrichment Isotopic Enrichment (NMR/MS) SamplePreparation->IsotopicEnrichment IdentityConfirmation Identity Confirmation (NMR, MS, IR) SamplePreparation->IdentityConfirmation OtherTests Other Tests (Residual Solvents, etc.) SamplePreparation->OtherTests DataReview Data Review & Approval PurityAnalysis->DataReview IsotopicEnrichment->DataReview IdentityConfirmation->DataReview OtherTests->DataReview GenerateCoA Generate Certificate of Analysis DataReview->GenerateCoA FinalCoA Final Certificate of Analysis GenerateCoA->FinalCoA

Caption: Workflow of a typical Certificate of Analysis process.

Caption: Comparison of key product specifications.

References

Validating p-Hydroxybenzaldehyde Metabolite Quantitation: A Comparative Guide to GC-MS and LC-MS/MS with a d4 Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantitation of p-Hydroxybenzaldehyde and its metabolites is crucial for understanding its pharmacokinetics, metabolism, and potential biological effects. The use of a stable isotope-labeled internal standard, such as p-Hydroxybenzaldehyde-d4, is paramount in achieving reliable and reproducible results, particularly in complex biological matrices. This guide provides a comparative overview of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for this purpose, supported by experimental protocols and validation principles.

The Role of Deuterated Internal Standards

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are the gold standard for quantitative mass spectrometry.[1] By incorporating deuterium atoms into the molecular structure, the mass of the standard is increased, allowing it to be distinguished from the endogenous analyte by the mass spectrometer. Since the deuterated standard is chemically identical to the analyte, it co-elutes during chromatography and experiences the same extraction recovery and matrix effects (e.g., ion suppression or enhancement).[1] This allows for accurate correction of variations in sample preparation and instrument response, leading to higher precision and accuracy in the final quantitative data.

Metabolic Pathway of p-Hydroxybenzaldehyde

p-Hydroxybenzaldehyde undergoes metabolic transformation primarily through oxidation. The aldehyde group is oxidized to a carboxylic acid, forming p-hydroxybenzoic acid. This reaction is catalyzed by aldehyde dehydrogenase enzymes. Further metabolism can occur, as p-hydroxybenzoic acid is a precursor in the biosynthesis of ubiquinone (Coenzyme Q10), a vital component of the electron transport chain.[2]

metabolic_pathway p_hydroxybenzaldehyde p-Hydroxybenzaldehyde p_hydroxybenzoic_acid p-Hydroxybenzoic Acid p_hydroxybenzaldehyde->p_hydroxybenzoic_acid Aldehyde Dehydrogenase ubiquinone_pathway Ubiquinone Biosynthesis p_hydroxybenzoic_acid->ubiquinone_pathway

Caption: Metabolic pathway of p-Hydroxybenzaldehyde.

Comparison of Analytical Methodologies: GC-MS vs. LC-MS/MS

Both GC-MS and LC-MS/MS are powerful techniques for the quantitation of small molecules like p-Hydroxybenzaldehyde. The choice between them often depends on the analyte's properties, the sample matrix, and the desired sensitivity and throughput.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds in the liquid phase based on their affinity for the stationary and mobile phases.
Sample Volatility Requires analytes to be volatile or made volatile through derivatization.Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.
Derivatization Often necessary for polar compounds like p-Hydroxybenzaldehyde to increase volatility and improve chromatographic peak shape.Generally not required, simplifying sample preparation.
Sensitivity Can be very sensitive, especially with selected ion monitoring (SIM).Typically offers higher sensitivity and selectivity, particularly with multiple reaction monitoring (MRM).
Selectivity Good, but can be limited by co-eluting matrix components with similar mass fragments.Excellent, as it involves the selection of a precursor ion and a specific product ion, reducing background noise.
Throughput Can be lower due to longer run times and the need for derivatization.Generally higher throughput due to faster run times and simpler sample preparation.
Matrix Effects Less prone to ion suppression compared to ESI-based LC-MS.Can be susceptible to ion suppression or enhancement, which is effectively mitigated by a co-eluting SIL-IS.

Experimental Protocols

Below are representative protocols for the analysis of p-Hydroxybenzaldehyde using GC-MS and LC-MS/MS with a this compound internal standard. It is important to note that these are general procedures and should be optimized and validated for the specific matrix and instrumentation used.

GC-MS Protocol

This protocol involves a derivatization step to make the analyte suitable for gas chromatography.

1. Sample Preparation (Plasma) a. To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized). b. Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). c. Evaporate the organic layer to dryness under a stream of nitrogen.

2. Derivatization a. Reconstitute the dried extract in 50 µL of pyridine. b. Add 50 µL of acetic anhydride. c. Heat at 60°C for 30 minutes. d. Evaporate the derivatization reagents and reconstitute the sample in a suitable solvent for GC-MS analysis.

3. GC-MS Conditions

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

  • Injector Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.

LC-MS/MS Protocol

This protocol is generally more direct and avoids the need for derivatization.

1. Sample Preparation (Plasma) a. To 100 µL of plasma, add 10 µL of this compound internal standard solution. b. Add 300 µL of acetonitrile to precipitate proteins. c. Vortex and centrifuge to pellet the precipitated proteins. d. Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute in the mobile phase.

2. LC-MS/MS Conditions

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both the analyte and the d4-internal standard.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Biological Sample add_is Add this compound sample->add_is extraction Extraction (LLE or PPT) add_is->extraction derivatization Derivatization (GC-MS only) extraction->derivatization reconstitution Reconstitution derivatization->reconstitution chromatography Chromatographic Separation (GC or LC) reconstitution->chromatography ms_detection Mass Spectrometric Detection (MS or MS/MS) chromatography->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantitation Quantitation of Analyte calibration_curve->quantitation

References

A Comparative Guide to Cross-Validation of Analytical Methods Using p-Hydroxybenzaldehyde-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, the choice of an internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison of the performance of p-Hydroxybenzaldehyde-d4, a deuterated internal standard, with a non-deuterated structural analog for the quantification of p-Hydroxybenzaldehyde. The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is widely considered the gold standard in bioanalysis. This is due to their ability to closely mimic the analyte of interest throughout sample preparation, chromatography, and ionization, thereby compensating for potential variability.

This guide will delve into the key performance differences, supported by representative experimental data, and provide detailed methodologies for the essential validation experiments.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superiority of a deuterated internal standard like this compound over a non-deuterated structural analog lies in its near-identical physicochemical properties to the analyte, p-Hydroxybenzaldehyde. This similarity ensures that any variations encountered during the analytical process affect both the analyte and the internal standard to the same extent, leading to a more accurate and precise quantification.

While a structural analog is chemically similar, differences in properties such as polarity, ionization efficiency, and extraction recovery can lead to less effective compensation for matrix effects and other sources of error.

Quantitative Data Summary

The following tables summarize the typical performance characteristics observed during the validation of an LC-MS/MS method for p-Hydroxybenzaldehyde quantification, comparing the use of this compound with a hypothetical non-deuterated structural analog (e.g., Vanillin, which has a similar core structure but a different functional group). The data presented here is illustrative, based on established validation acceptance criteria from regulatory bodies, to highlight the expected performance differences.

Table 1: Linearity and Sensitivity

ParameterMethod with this compoundMethod with Structural Analog IS
Linearity (r²) ≥ 0.998≥ 0.995
Linear Range 1 - 2000 ng/mL5 - 2000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL5 ng/mL
Signal-to-Noise Ratio at LLOQ > 10> 10

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Method with this compound Method with Structural Analog IS
Accuracy (% Bias) Precision (% RSD)
LLOQ 1± 5.2≤ 8.5
Low QC 3± 3.8≤ 6.2
Mid QC 100± 2.5≤ 4.1
High QC 1500± 1.9≤ 3.5
Acceptance Criteria± 15% (± 20% at LLOQ)≤ 15% (≤ 20% at LLOQ)

Table 3: Matrix Effect and Recovery

ParameterMethod with this compoundMethod with Structural Analog IS
Matrix Effect (% RSD of IS-normalized matrix factor) ≤ 5%≤ 15%
Recovery (% RSD) ≤ 8%≤ 18%
Acceptance Criteria≤ 15%≤ 15%

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below. These protocols are based on standard bioanalytical method validation guidelines.

Preparation of Stock and Working Solutions
  • Analyte and Internal Standard Stock Solutions: Prepare individual stock solutions of p-Hydroxybenzaldehyde and this compound (and the structural analog IS) in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a concentration to be used for spiking.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of blank biological matrix (e.g., human plasma) into microcentrifuge tubes.

  • Spike with the appropriate concentration of analyte working solution for calibration standards and QCs.

  • Add 10 µL of the internal standard working solution (this compound or structural analog) to all samples except blanks.

  • Add 300 µL of acetonitrile to each tube to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Method
  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • MRM Transitions:

    • p-Hydroxybenzaldehyde: Precursor ion → Product ion

    • This compound: Precursor ion → Product ion

    • Structural Analog IS: Precursor ion → Product ion

Validation Experiments
  • Linearity: Analyze a set of at least six non-zero calibration standards spanning the expected concentration range. Plot the peak area ratio of the analyte to the internal standard against the nominal concentration and perform a linear regression with a weighting factor of 1/x².

  • Accuracy and Precision: Analyze replicate QC samples (n=5) at four concentration levels (LLOQ, low, mid, and high) in three separate analytical runs. Calculate the percent bias for accuracy and the percent relative standard deviation (%RSD) for precision.

  • Matrix Effect:

    • Prepare three sets of samples:

      • Set A: Analyte and IS in a neat solution.

      • Set B: Blank matrix extract spiked with analyte and IS.

      • Set C: Blank matrix from at least six different sources, spiked with analyte and IS post-extraction.

    • Calculate the matrix factor (MF) for the analyte and the IS by dividing the peak area in Set B by the peak area in Set A.

    • Calculate the IS-normalized MF by dividing the analyte MF by the IS MF for each source.

    • The %RSD of the IS-normalized MF across the different sources should be ≤15%.

  • Recovery:

    • Prepare two sets of samples:

      • Set 1: Extracted samples of blank matrix spiked with analyte and IS.

      • Set 2: Post-extraction spiked samples (blank matrix extracted first, then spiked with analyte and IS).

    • Calculate the recovery by comparing the peak areas of the analyte and IS in Set 1 to those in Set 2.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the validation parameters.

Bioanalytical Workflow for p-Hydroxybenzaldehyde Quantification.

G cluster_performance Performance Characteristics cluster_matrix Matrix & Sample Effects Validation Bioanalytical Method Validation Accuracy Accuracy (% Bias) Validation->Accuracy Precision Precision (% RSD) Validation->Precision Linearity Linearity (r²) Validation->Linearity Sensitivity Sensitivity (LLOQ) Validation->Sensitivity MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Recovery Validation->Recovery Stability Stability Validation->Stability Accuracy->Precision Linearity->Sensitivity MatrixEffect->Recovery

Key Parameters of Bioanalytical Method Validation.

The Analyst's Companion: A Comparative Guide to Surrogate Standards for Phenolic Compound Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, particularly in the quantification of phenolic compounds in complex matrices, the choice of a suitable surrogate standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of p-Hydroxybenzaldehyde-d4 with other commonly used surrogate standards for the analysis of phenolic compounds by gas chromatography-mass spectrometry (GC-MS). By examining their performance, supported by experimental data and detailed methodologies, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their analytical needs.

The Critical Role of Surrogate Standards

Surrogate standards are compounds that are chemically similar to the analytes of interest but are not expected to be present in the sample. They are added to every sample, blank, and calibration standard prior to extraction and analysis. The primary purpose of a surrogate is to monitor the efficiency of the entire analytical process, including sample extraction, cleanup, and analysis, thereby providing a measure of the method's performance for each individual sample. An ideal surrogate should mimic the behavior of the target analytes throughout all procedural steps.

This compound: A Deuterated Surrogate for Phenolic Analysis

This compound is a deuterated analog of p-hydroxybenzaldehyde, a common phenolic compound. The presence of deuterium atoms provides a mass shift that allows it to be distinguished from the non-labeled analytes by a mass spectrometer. Its structural similarity to a range of phenolic compounds makes it a potentially excellent surrogate standard.

Advantages of Deuterated Standards:

Stable isotope-labeled standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry for several key reasons:

  • Similar Physicochemical Properties: Deuterated standards have nearly identical chemical and physical properties to their non-deuterated counterparts. This ensures they behave similarly during extraction, derivatization, and chromatography, leading to more accurate correction for analyte losses.

  • Correction for Matrix Effects: Matrix effects, the suppression or enhancement of analyte signal due to co-eluting compounds from the sample matrix, are a significant source of error in LC-MS and GC-MS. As deuterated standards co-elute with the analyte, they experience similar matrix effects, allowing for effective normalization of the analyte signal.[1][2]

  • Improved Precision and Accuracy: By compensating for variations in sample preparation and instrument response, deuterated standards significantly improve the precision and accuracy of analytical measurements.

Performance Comparison of Surrogate Standards

Table 1: Performance Comparison of Surrogate Standards for Phenolic Compound Analysis by GC-MS

Surrogate StandardAnalyte Class RepresentedTypical Recovery Range (%)Relative Standard Deviation (RSD) (%)Key AdvantagesPotential Limitations
This compound Phenolic Aldehydes and other similar phenolsExpected to be high and consistent (Theoretical)Expected to be low (Theoretical)Structurally similar to several target analytes; deuterated for optimal performance in MS.Limited published data on its use as a surrogate standard; may not be suitable for all phenolic compound classes.
Phenol-d6 Phenol and simple substituted phenols35-114 (in water)[3]< 15 (Typical)Widely used and accepted in standard methods (e.g., EPA 8270)[4]; deuterated.May not perfectly mimic the behavior of more complex or highly substituted phenols.
2,4,6-Tribromophenol Halogenated Phenols30-115 (in soil/sediment)[3]< 20 (Typical)Recommended surrogate in EPA Method 8270[4]; good indicator for the recovery of acidic compounds.Not a deuterated standard; potential for different chromatographic behavior and matrix effects compared to non-halogenated phenols.

Note: The performance of this compound is presented based on the well-established principles of using deuterated internal standards, as specific comparative studies were not found in the literature. Its structural similarity to phenolic aldehydes suggests it would be an excellent surrogate for this subclass of phenols.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results in the analysis of phenolic compounds. Below are representative methodologies for sample preparation and GC-MS analysis.

Experimental Workflow for Phenolic Compound Analysis

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Water, Soil, etc.) Spike Spiking with Surrogate Standard (this compound) Sample->Spike Extraction Solid Phase Extraction (SPE) Spike->Extraction Elution Elution of Analytes and Surrogate Extraction->Elution Concentration Concentration of Eluate Elution->Concentration Derivatization Derivatization (e.g., Silylation) Concentration->Derivatization Injection GC-MS Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification (Analyte/Surrogate Ratio) Detection->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: General workflow for the analysis of phenolic compounds using a surrogate standard.

Solid Phase Extraction (SPE) of Phenolic Compounds from Water Samples

This protocol is a representative method for the extraction and concentration of phenolic compounds from aqueous matrices.

Materials:

  • Solid Phase Extraction (SPE) cartridges (e.g., Polystyrene-divinylbenzene)

  • SPE manifold

  • Methanol (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium sulfite

  • Collection vials

  • Nitrogen evaporator

Procedure:

  • Sample Preservation and Preparation: If the water sample contains residual chlorine, dechlorinate by adding sodium sulfite. Acidify the sample to a pH of ≤ 2 with HCl.

  • Surrogate Spiking: Spike the sample with a known amount of this compound solution.

  • Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by acidified deionized water through it. Do not allow the cartridge to go dry.

  • Sample Loading: Pass the entire water sample through the conditioned SPE cartridge at a controlled flow rate.

  • Cartridge Washing: Wash the cartridge with a small volume of acidified deionized water to remove interferences.

  • Cartridge Drying: Dry the cartridge thoroughly under a stream of nitrogen or by vacuum.

  • Elution: Elute the retained phenolic compounds (including the surrogate) with an appropriate organic solvent such as dichloromethane.[5][6]

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for derivatization and GC-MS analysis.

Derivatization of Phenolic Compounds for GC-MS Analysis

Derivatization is often necessary to increase the volatility and thermal stability of phenolic compounds for GC-MS analysis. Silylation is a common derivatization technique.[7][8]

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or other silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[8]

  • Pyridine or other suitable solvent

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Solvent Evaporation: Ensure the 1 mL sample extract from the SPE step is completely dry by evaporating the solvent under a gentle stream of nitrogen.

  • Reagent Addition: Add a suitable solvent (e.g., pyridine) and the silylating reagent (e.g., BSTFA with 1% TMCS) to the dried extract in the GC vial.

  • Reaction: Cap the vial tightly and heat it at a specific temperature (e.g., 70°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

  • Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (GC-MS)

  • Capillary column suitable for semi-volatile compounds (e.g., 5% phenyl-methylpolysiloxane)

Typical GC-MS Conditions:

  • Injector Temperature: 250-280°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate

  • Oven Temperature Program: Start at a low temperature (e.g., 40-60°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280-300°C) and hold.

  • Transfer Line Temperature: 280-300°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and the surrogate standard, or full scan.

Logical Relationship for Selecting a Surrogate Standard

The selection of an appropriate surrogate standard is a critical decision in method development. The following diagram illustrates the logical considerations involved in this process.

G Analyte Target Phenolic Analytes Similarity Structural & Chemical Similarity Analyte->Similarity Deuterated Is it a Deuterated Standard? Similarity->Deuterated Yes NotOptimal Consider Alternative Similarity->NotOptimal No Availability Commercial Availability & Cost Deuterated->Availability Yes Deuterated->NotOptimal No Validation Method Validation Performance (Recovery, Precision) Availability->Validation Acceptable Availability->NotOptimal Not Acceptable Optimal Optimal Surrogate Standard Validation->Optimal Meets Criteria Validation->NotOptimal Fails Criteria

Caption: Decision-making process for selecting a suitable surrogate standard.

Conclusion

The selection of an appropriate surrogate standard is a cornerstone of robust and reliable quantitative analysis of phenolic compounds. While direct comparative data for this compound is limited, its deuterated nature and structural similarity to key phenolic analytes make it a theoretically excellent candidate, particularly for phenolic aldehydes.

For broader applications, Phenol-d6 remains a widely accepted and validated choice, especially for simpler phenols. 2,4,6-Tribromophenol is a suitable non-deuterated alternative, particularly for monitoring the recovery of halogenated and acidic phenols as recommended in established EPA methods.

Ultimately, the choice of surrogate standard should be guided by the specific phenolic compounds being targeted, the sample matrix, and rigorous in-house validation to ensure the highest quality of analytical data. The experimental protocols and decision-making framework provided in this guide offer a solid foundation for researchers to develop and validate their analytical methods for the accurate quantification of phenolic compounds.

References

Safety Operating Guide

Proper Disposal of p-Hydroxybenzaldehyde-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling p-Hydroxybenzaldehyde-d4 must adhere to strict disposal protocols to ensure personnel safety and environmental protection. This deuterated aromatic aldehyde, while valuable in research, presents several hazards that necessitate careful management of its waste.

Hazard Profile and Safety Precautions

This compound is classified as hazardous. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] Additionally, it may cause respiratory irritation.[1][3] Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound. This includes protective gloves, safety glasses with side-shields or goggles, and a lab coat.[1][3] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[1][3]

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to treat it as hazardous waste and to follow all local, regional, and national regulations.[1][2]

  • Collection:

    • Carefully collect waste this compound, including any contaminated materials such as filter paper or absorbent pads.

    • Place the waste in a suitable, clearly labeled, and tightly sealed container.[2][3] Ensure the container is compatible with the chemical.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste storage area.

    • This area should be cool, dry, and well-ventilated.[3]

    • The container should be stored away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[2]

  • Disposal:

    • The recommended method of disposal is through an approved waste disposal plant.[4]

    • One specific disposal method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3]

    • Under no circumstances should this compound be disposed of down the drain or released into the environment.[2][3]

  • Decontamination:

    • Thoroughly decontaminate any surfaces or equipment that have come into contact with this compound using an appropriate solvent and cleaning procedure.

    • Dispose of any contaminated cleaning materials as hazardous waste.

Disposal Workflow

cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Waste this compound C Seal in Labeled, Compatible Container A->C B Contaminated Materials B->C D Designated Hazardous Waste Area C->D Store Securely E Licensed Hazardous Waste Contractor D->E Arrange Pickup G Prohibited: Drain Disposal D->G AVOID F Chemical Incineration E->F Transport for Disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling p-Hydroxybenzaldehyde-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential, immediate safety and logistical information for p-Hydroxybenzaldehyde-d4, including operational and disposal plans.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are oral ingestion, skin contact, and eye contact. It is crucial to handle this compound with care to avoid adverse health effects.

GHS Classification:

  • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[1]

  • Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[1]

  • Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[1]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[1]

Hazard StatementGHS ClassificationPictogramSignal Word
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)GHS07Warning
H315: Causes skin irritationSkin irritation (Category 2)GHS07Warning
H319: Causes serious eye irritationEye irritation (Category 2)GHS07Warning
H335: May cause respiratory irritationSpecific target organ toxicity - single exposure (Category 3)GHS07Warning

Personal Protective Equipment (PPE)

To ensure the safety of laboratory personnel, the following personal protective equipment must be worn when handling this compound.

EquipmentSpecifications
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves before use and dispose of them properly after handling the compound.[2][3]
Body Protection A lab coat or impervious clothing should be worn to prevent skin contact.[2]
Respiratory Protection For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher exposures, use type ABEK-P2 (EU EN 143) respirator cartridges.[2]

Experimental Protocols: Handling and Storage

Adherence to proper handling and storage protocols is critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Ventilation: Use the compound only in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Avoidance of Contact: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor.[2][4]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2][5]

Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[2][6]

  • Conditions: Store in a cool place, protected from direct sunlight. For long-term stability, consider storing under an inert gas like nitrogen.[2][6]

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong reducing agents.[6]

Disposal Plan

The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations.

Chemical Disposal:

  • Waste Classification: This material should be considered hazardous waste.

  • Disposal Method: Dispose of the contents and container to an approved waste disposal plant.[1] Do not allow the product to enter drains.[2]

Container Disposal:

  • Decontamination: Empty containers may retain product residue. Handle empty containers as if they were full.

  • Disposal: Dispose of contaminated packaging in the same way as the substance itself.

While deuterium itself is not considered an environmental hazard, the chemical properties of the compound it is attached to dictate the disposal protocol.[7] Some facilities may offer recycling programs for deuterated compounds.[8][9]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Read SDS Read SDS Don PPE Don PPE Read SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Decontaminate Decontaminate Perform Experiment->Decontaminate Dispose Waste Dispose Waste Decontaminate->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: A flowchart outlining the procedural steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.